4-bromobutyl Nitrate
Description
The exact mass of the compound 4-Bromobutylnitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHVMDABUMCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439582 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146563-40-8 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobutyl Nitrate
This guide provides a comprehensive overview of 4-bromobutyl nitrate, a bifunctional organic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its molecular characteristics, synthesis, and applications, with a focus on providing practical insights and robust methodologies.
Core Molecular and Physical Properties
This compound (CAS No. 146563-40-8) is a valuable intermediate due to its unique structure, which incorporates both a reactive bromine atom and a nitrate ester group.[1] This dual functionality allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules.
Molecular Structure & Weight
The fundamental properties of this compound are summarized in the table below. Its structure is characterized by a four-carbon butane backbone, with a bromine atom at one terminus and a nitrate group at the other.
| Property | Value | Source |
| Molecular Formula | C4H8BrNO3 | PubChem[2] |
| Molecular Weight | 198.02 g/mol | PubChem[2], ChemicalBook[3][4] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 146563-40-8 | PubChem[2], ChemicalBook[3][4] |
| Canonical SMILES | C(CCBr)CO[O-] | PubChem[2] |
| Appearance | Thermally unstable oily liquid | ChemicalBook[3][4] |
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound
The primary route for synthesizing this compound is through the nitration of 4-bromo-1-butanol using a sulfonitric mixture (a mixture of sulfuric and nitric acids).[3][4] This method, while effective, requires careful control of reaction conditions due to its potential for thermal instability and the production of gas, making it potentially hazardous on a larger scale.[1][3][4]
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound from 4-bromo-1-butanol.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures and provides a step-by-step guide for the synthesis of this compound.[3]
Materials:
-
4-bromo-1-butanol
-
Fuming nitric acid
-
98% Sulfuric acid
-
Dichloromethane
-
Sodium hydroxide solution (27.65%)
-
Brine
-
Magnesium sulfate
-
Cold water
Procedure:
-
In a reactor cooled to a temperature between -5 and 5°C, slowly add fuming nitric acid (135 mmol) to a solution of 98% sulfuric acid (130 mmol) in dichloromethane (212 mmol).
-
To this mixture, add 4-bromo-1-butanol (66.6 mmol) dropwise, ensuring the temperature is maintained between -5 and 5°C.
-
Stir the reaction medium at this temperature for a period of 2 to 5 hours.
-
Pour the reaction mixture into cold water (110 g) while maintaining the temperature between -5°C and 3°C.
-
After decantation, extract the upper aqueous phase with dichloromethane.
-
Combine the organic phases and wash them with water.
-
Adjust the pH of the organic phase to 6-7 by the addition of a 27.65% sodium hydroxide solution.
-
Wash the organic phase with brine and dry it over magnesium sulfate.
-
Distill off the dichloromethane under vacuum to obtain crude this compound.
This procedure typically yields approximately 96% of the crude product.[3]
Applications in Drug Development and Research
This compound is primarily used as a chemical intermediate in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids.[1][3][4] This application is particularly relevant in the development of prodrugs, where the nitrate ester moiety can act as a nitric oxide (NO) donor. The release of NO can have various therapeutic effects, including vasodilation.
An example of its application is in the synthesis of Latanoprostene Bunod, a derivative of Latanoprost used in the treatment of increased intraocular pressure.[4]
Safety and Handling
This compound is a thermally unstable compound and should be handled with care.[3][4] It is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[2][5]
GHS Hazard Statements:
Precautionary Measures:
-
Handle in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[6]
-
Avoid contact with skin and eyes.[6]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Due to the potential for explosive reactions, especially during synthesis, it is crucial to adhere strictly to established protocols and safety guidelines.[3][4]
Conclusion
This compound is a versatile bifunctional molecule with significant applications in medicinal chemistry and organic synthesis. Its ability to serve as a precursor to nitric oxide-donating compounds makes it a valuable tool for drug discovery and development. However, its synthesis and handling require careful consideration of its inherent thermal instability and hazardous properties. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge for the safe and effective use of this important chemical intermediate.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420252, this compound. Retrieved from [Link]2]
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Physical characteristics of 4-bromobutyl nitrate
An In-Depth Technical Guide to the Physical Characteristics of 4-Bromobutyl Nitrate
Introduction
This compound is a bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis.[1] Its structure, which incorporates both a reactive bromine atom and a nitrate ester group, makes it a versatile chemical intermediate.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. The molecule's primary application lies in its use for synthesizing nitrooxyalkyl esters of various pharmacologically active carboxylic acids, thereby creating prodrugs with potentially enhanced therapeutic profiles.[1][2]
Chemical and Physical Properties
This compound is a pale yellow, thermally unstable oily liquid.[2][3] Due to its instability, it is recommended to be stored in a refrigerator under an inert atmosphere.[2] The fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 146563-40-8 | [3][4] |
| Molecular Formula | C₄H₈BrNO₃ | [3][4] |
| Molecular Weight | 198.02 g/mol | [3][4] |
| Appearance | Pale Yellow Oil | [2] |
| Boiling Point | 220.0 ± 23.0 °C (Predicted) | [2] |
| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| InChIKey | IKDHVMDABUMCLO-UHFFFAOYSA-N | [1][4] |
The bifunctional nature of this compound, containing both a good leaving group (bromide) and a pharmacologically relevant nitrate ester, dictates its reactivity and utility in synthetic chemistry.
Caption: Chemical structure of this compound.
Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic arrangement.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups. For this compound, the most prominent absorption bands are associated with the nitrate ester group (-ONO₂).[1]
-
Asymmetric NO₂ Stretch: A strong absorption peak is typically observed around 1640 cm⁻¹ .[1]
-
Symmetric NO₂ Stretch: A complementary strong band appears in the vicinity of 1280 cm⁻¹ , which is also characteristic of the C-O-NO₂ linkage.[1]
The presence of these two distinct and strong bands provides definitive evidence for the nitrate functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals, corresponding to the four methylene (-CH₂-) groups of the butyl chain.[1] The chemical shifts are influenced by the electronegativity of the adjacent bromo and nitrate ester groups. The methylene group directly attached to the highly electronegative nitrate group (CH₂-ONO₂) will exhibit the most downfield chemical shift.[1]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display four distinct signals, one for each unique carbon atom.[1] Similar to the ¹H NMR spectrum, the electronegativity of the substituents plays a crucial role in determining the chemical shifts. The carbon atom bonded to the nitrate group (-CH₂-ONO₂) is expected to be the most deshielded (furthest downfield), while the carbon bonded to the bromine atom (-CH₂-Br) will also be significantly downfield.[1]
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for confirming the molecular weight and the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly a 1:1 natural abundance.[1] This results in a characteristic isotopic signature in the mass spectrum. The molecular ion peak (and any fragment containing bromine) will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units.[1] This pattern is a definitive indicator of a single bromine atom in the molecule.
Caption: Key fragmentation pathways in mass spectrometry.
Synthesis and Reactivity
The most common method for synthesizing this compound is through the direct nitration of 4-bromo-1-butanol using a sulfonitric mixture (a mixture of nitric acid and sulfuric acid).[2][3]
Reaction: Br-(CH₂)₄-OH + HNO₃/H₂SO₄ → Br-(CH₂)₄-ONO₂ + H₂O
This reaction is highly exothermic and can be potentially explosive due to the risk of a sudden increase in temperature and gas production, limiting its application to a laboratory scale.[2][3] Careful temperature control is crucial for a safe and successful synthesis.
In terms of reactivity, this compound serves as an excellent alkylating agent to introduce the 4-(nitrooxy)butyl group onto other molecules, particularly carboxylic acids, to form nitrooxyalkyl esters.[1]
Caption: Synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5][6]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[5][6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5][6]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5][6] It should be stored in a refrigerator.[2]
Given its thermal instability and the potentially explosive nature of its synthesis, all procedures involving this compound should be conducted with extreme caution and appropriate safety measures in place.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2022). MSDS of this compound. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromobutyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobutyl nitrate (BBN) is a bifunctional molecule of significant interest in organic synthesis, particularly as a precursor for novel nitric oxide (NO)-donating compounds in drug development. Its utility is, however, juxtaposed with its inherent thermal instability, a critical parameter that dictates its safe handling, storage, and application. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. In the absence of extensive direct experimental data for BBN, this document synthesizes information from analogous compounds, computational studies, and safety protocols to offer a robust scientific framework for understanding and managing its thermal behavior.
Introduction: The Dual Nature of this compound
This compound, with the chemical formula C₄H₈BrNO₃, is a pale yellow, oily liquid.[1] Its molecular structure incorporates two key functional groups: a terminal bromo group and a nitrate ester. This duality makes it a versatile reagent. The bromo group serves as a good leaving group for nucleophilic substitution, while the nitrate ester moiety can act as a precursor to nitric oxide, a crucial signaling molecule in various physiological processes.
Despite its synthetic utility, this compound is classified as a thermally unstable liquid.[1] Its synthesis is noted to be potentially explosive, especially on a larger scale, due to the risk of a sudden increase in temperature and gas production.[1] A thorough understanding of its thermal decomposition is therefore not merely academic but a critical safety imperative for any researcher or professional handling this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₈BrNO₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | Pale Yellow Oil | [1] |
| Boiling Point | 220.0 ± 23.0 °C (Predicted) | [1] |
| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [1] |
Thermal Stability and Decomposition: A Mechanistic Insight
Key Bonds and Their Dissociation Energies
The thermal stability of this compound is primarily dictated by the strength of its weakest chemical bonds. The two most likely candidates for initial thermal scission are the O-NO₂ bond of the nitrate ester and the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| O-NO₂ (in alkyl nitrates) | ~160-170 |
| C-Br (in primary bromoalkanes) | ~285 |
| C-O | ~358 |
| C-C | ~346 |
| C-H | ~411 |
Note: These are average values and can vary based on the specific molecular environment.[3][4]
As indicated in the table, the O-NO₂ bond is significantly weaker than the C-Br bond and other bonds within the molecule. This suggests that the primary and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the O-NO₂ bond.
Proposed Decomposition Pathway
Based on the bond dissociation energies and established mechanisms for alkyl nitrate decomposition, the following pathway is proposed for this compound:
Caption: Proposed thermal decomposition pathway for this compound.
-
Initiation: The decomposition is initiated by the cleavage of the weak O-NO₂ bond, generating a 4-bromobutoxy radical and a nitrogen dioxide (NO₂) radical. This is the primary exothermic step.[5]
-
Propagation: The highly reactive 4-bromobutoxy radical can then undergo several reactions:
-
β-Scission: Cleavage of the C-C bond beta to the oxygen radical, leading to the formation of a 3-bromopropyl radical and formaldehyde.
-
Intramolecular Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from within the same molecule, most likely from the carbon adjacent to the bromine, to form a more stable radical.
-
-
Termination/Further Decomposition: The radical species generated will react with each other and undergo further fragmentation, leading to a complex mixture of final products. The presence of bromine suggests that hydrogen bromide (HBr) will likely be one of the final decomposition products.
Insights from Analogous Compounds
-
1,4-Butanediol Dinitrate: This compound is a close structural analogue to this compound, with a second nitrate ester group instead of a bromo group.[6] Studies on similar energetic materials show that the decomposition is dominated by the scission of the O-NO₂ bond, releasing significant energy.[5] The presence of a second energetic group in 1,4-butanediol dinitrate would suggest a higher energy release upon decomposition compared to this compound.
-
Bromoalkanes: The thermal decomposition of bromoalkanes typically proceeds via C-Br bond cleavage or elimination of HBr.[1][7] While the C-Br bond is stronger than the O-NO₂ bond in this compound, secondary reactions involving the bromo group are likely to occur after the initial decomposition of the nitrate ester.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition characteristics of this compound, a combination of thermoanalytical techniques should be employed.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and to screen for potential thermal hazards.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature range and the mass loss associated with decomposition.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature to obtain a TGA curve. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Experimental Workflow:
Caption: Workflow for Evolved Gas Analysis (EGA).
Safety, Handling, and Storage
Given its thermal instability and hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Identification
-
Thermal Instability: Prone to decomposition upon heating, which can be rapid and exothermic.[1]
-
Respiratory Irritant: May cause respiratory irritation.[2][8]
Recommended Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[2]
-
Ignition Sources: Avoid heat, sparks, and open flames. Use non-sparking tools.[8]
-
Scale: Due to the potential for explosive decomposition, it is prudent to handle only small quantities at a time.
Storage
-
Temperature: Store in a refrigerator under an inert atmosphere.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable synthetic intermediate whose utility is tempered by its significant thermal hazards. While direct experimental data on its decomposition is limited, a comprehensive analysis based on fundamental chemical principles and data from analogous compounds provides a strong framework for understanding its behavior. The primary decomposition pathway is initiated by the homolytic cleavage of the weak O-NO₂ bond, leading to a cascade of radical reactions and the formation of a complex mixture of gaseous products. Safe handling and use of this compound are contingent upon a thorough appreciation of its thermal instability and the implementation of rigorous safety protocols. Further experimental studies employing DSC, TGA, and EGA are highly recommended to quantify the thermal hazard parameters and validate the proposed decomposition mechanisms.
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PubMed. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Nitrate Moiety in 4-Bromobutyl Nitrate
Foreword
To the researchers, scientists, and drug development professionals who navigate the intricate world of organic synthesis, this guide offers a deep dive into the reactivity of a bifunctional molecule of significant interest: 4-bromobutyl nitrate. This document moves beyond a cursory overview to provide a detailed exploration of the chemical behavior of the nitrate moiety, a functional group pivotal to this molecule's utility as a synthetic intermediate and potential therapeutic agent. Our focus is to elucidate the causality behind its reactions, offering not just protocols, but a foundational understanding of the principles governing its transformations.
Introduction to this compound: A Molecule of Dichotomous Reactivity
This compound (C₄H₈BrNO₃) is a thermally unstable oily liquid that presents a fascinating case of dichotomous reactivity, owing to the presence of two distinct functional groups: a primary alkyl bromide and a primary nitrate ester.[1][2] While the alkyl bromide offers a classic site for nucleophilic substitution, the nitrate moiety imparts a unique set of reactive properties, including the potential for reduction, hydrolysis, and the release of nitric oxide (NO).[3] This dual functionality makes it a valuable intermediate in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids, serving as a linchpin in the development of novel prodrugs.[1][3]
This guide will focus specifically on the chemistry of the nitrate group, a functional moiety whose reactivity is often nuanced and highly dependent on reaction conditions. Understanding the subtle interplay between the bromo and nitrate functionalities is key to harnessing the full synthetic potential of this versatile molecule.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 146563-40-8 | [1] |
| Molecular Formula | C₄H₈BrNO₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Oily liquid | [1] |
| Boiling Point | 220.0 ± 23.0 °C (Predicted) | [4] |
| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
Synthesis of this compound
The primary route to this compound is through the nitration of 4-bromo-1-butanol using a sulfonitric mixture.[2] This method, while effective, is potentially hazardous on a larger scale due to the exothermic nature of the reaction and the potential for gas production.[2][4]
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a reactor cooled to -5 to 5 °C, slowly add fuming nitric acid (1.35 equiv.) to a solution of 98% sulfuric acid (1.30 equiv.) in dichloromethane.
-
Addition of Alcohol: To this mixture, add 4-bromobutanol (1.00 equiv.) while maintaining the temperature between -5 and 5 °C.
-
Reaction: Stir the reaction medium at this temperature for 2-5 hours.
-
Quenching: Pour the mixture into cold water, keeping the temperature between -5 °C and 3 °C.
-
Workup: After decantation, extract the upper aqueous phase with dichloromethane. Combine the organic phases, wash with water, and adjust the pH to 6-7 with sodium hydroxide solution. Wash with brine and dry over magnesium sulfate.
-
Isolation: Distill off the dichloromethane under vacuum to recover crude this compound (yield ~96%).
Caption: Synthesis of this compound.
Reactivity of the Nitrate Moiety: A Multifaceted Functional Group
The nitrate ester functionality in this compound is a versatile reactive center, participating in a range of transformations that are central to its application in medicinal chemistry and organic synthesis.
Nucleophilic Substitution at the Carbon Bearing the Nitrate Group
While the primary bromide is the more conventional leaving group in Sₙ2 reactions, under specific conditions, the nitrate group can also be displaced by strong nucleophiles. However, the bromide is generally a better leaving group than the nitrate. The comparative reactivity is influenced by the weaker C-Br bond compared to the C-O bond and the better ability of the larger bromide ion to stabilize the negative charge.
Proposed Experimental Protocol: Synthesis of 4-Azidobutyl Nitrate
This protocol is based on the general reactivity of alkyl halides with sodium azide.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (1.1 equiv.) to the solution.
-
Reaction: Heat the mixture to 50-70 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Sₙ2 reaction at the C-Br bond.
Reduction of the Nitrate Moiety
The reduction of the nitrate ester to a primary alcohol represents a key transformation, effectively converting the nitrooxy group back to a hydroxyl group. This reaction is valuable for deprotection strategies or for the synthesis of diols.
2.2.1. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitrate esters.
Proposed Experimental Protocol: Reduction to 1,4-Butanediol via Catalytic Hydrogenation
This protocol is based on general procedures for the hydrogenation of organic nitrates.
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) in a solvent like ethanol or ethyl acetate.
-
Substrate Addition: Add this compound (1.0 equiv.) to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,4-butanediol, which can be further purified by distillation.
Caption: Catalytic hydrogenation of this compound.
2.2.2. Reduction with Metal Hydrides
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the nitrate group to an alcohol.
Proposed Experimental Protocol: Reduction to 1,4-Butanediol with LiAlH₄
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess) in a dry ether solvent such as THF.
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound in dry THF.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Filter the resulting precipitate and wash it thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield 1,4-butanediol.
Hydrolysis of the Nitrate Moiety
The hydrolysis of the nitrate ester to the corresponding alcohol can occur under both acidic and basic conditions, though the rates and mechanisms differ.
2.3.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of primary alkyl nitrates is generally slow. The mechanism likely involves protonation of a nitrate oxygen, followed by nucleophilic attack of water.
2.3.2. Base-Catalyzed Hydrolysis
Basic hydrolysis is typically faster than acidic hydrolysis for primary alkyl nitrates and proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism where hydroxide acts as the nucleophile.
Proposed Experimental Protocol: Kinetic Study of Hydrolysis
-
Solution Preparation: Prepare buffered aqueous solutions at various pH values (e.g., pH 2, 7, and 12).
-
Reaction Initiation: Add a known concentration of this compound to each buffered solution at a constant temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from each solution and quench the reaction. Analyze the concentration of remaining this compound and the formation of 4-bromo-1-butanol using a suitable analytical technique such as HPLC or GC.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the rate of reaction and the pseudo-first-order rate constant at each pH.
The Nitrate Moiety as a Nitric Oxide Donor
A significant aspect of the reactivity of organic nitrates is their ability to release nitric oxide (NO), a key signaling molecule in various physiological processes.[3] This property is the basis for their use in developing NO-donating drugs. The release of NO from organic nitrates is often mediated by enzymes or thiols.
Proposed Mechanism of Thiol-Mediated NO Release
The reaction with thiols, such as cysteine or glutathione, is thought to proceed through a nucleophilic attack of the thiolate anion on the electron-deficient nitrogen of the nitrate group, leading to the formation of a thionitrate intermediate, which then decomposes to release NO.
Caption: Proposed mechanism of thiol-mediated NO release.
Comparative Reactivity: Bromo vs. Nitrate Moiety
In nucleophilic substitution reactions, the bromide is generally a better leaving group than the nitrate. This can be attributed to several factors:
-
Bond Strength: The C-Br bond is weaker than the C-O bond in the nitrate ester, making it easier to break.
-
Leaving Group Stability: The bromide ion is a larger, more polarizable, and less basic leaving group than the nitrate ion, making it more stable in solution.
Under typical Sₙ2 conditions with common nucleophiles, substitution will preferentially occur at the carbon bearing the bromine atom. To achieve substitution at the nitrate-bearing carbon, more forcing conditions or a different synthetic strategy would likely be required.
Safety and Handling
This compound is a thermally unstable compound and should be handled with care.[1] Organic nitrates, as a class, are potentially explosive, especially in the presence of heat, shock, or friction.
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Conclusion
The nitrate moiety in this compound imparts a rich and varied reactivity to the molecule, extending its utility far beyond that of a simple alkyl bromide. Its capacity to undergo reduction, hydrolysis, and to act as a nitric oxide donor makes it a valuable tool in the design and synthesis of new chemical entities, particularly in the field of drug development. A thorough understanding of the factors that govern the reactivity of this functional group is essential for its effective and safe utilization in the laboratory. This guide has provided a framework for understanding and exploring the chemistry of the nitrate group in this compound, offering both established knowledge and proposed pathways for further investigation.
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Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides. PubMed. [Link]
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Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of biological chemistry, 271(31), 18596–18603. [Link]
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Maytum, H. C., Francos, J., Whatrup, D. J., & Williams, J. M. (2010). 1,4-Butanediol as a reducing agent in transfer hydrogenation reactions. Chemistry, an Asian journal, 5(3), 538–542. [Link]
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Gronert, S. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 147-156. [Link]
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Togni, A. (2020). Synthesis, Characterization, and Reactivity of a Hypervalent-Iodine-Based Nitrooxylating Reagent. Angewandte Chemie (International ed. in English), 59(39), 17162–17168. [Link]
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Tocris Bioscience. Nitric oxide and thiols: Chemical biology, signalling paradigms and vascular therapeutic potential. [Link]
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Caloong Chemical. What is the New Methods for Preparation of 1,4-Butanediol (BDO). [Link]
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The kinetics of thiol-mediated decomposition of S-nitrosothiols. (2004). British journal of pharmacology, 142(5), 839–848. [Link]
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Maytum, H. C., Francos, J., Whatrup, D. J., & Williams, J. M. (2010). 1,4-butanediol as a reducing agent in transfer hydrogenation reactions. Chemistry, an Asian journal, 5(3), 538–542. [Link]
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Hettick, J. M., Schhejin, A. V., & Schoenfisch, M. H. (2015). Nitric oxide generating/releasing materials. Acta biomaterialia, 23, 2–15. [Link]
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Catalysis Science & Technology. One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. [Link]
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Hu, K. S., Darer, A. I., & Elrod, M. J. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(16), 8307-8315. [Link]
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Živković Stošić, M., & Radulović, N. (2015). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS. FACTA UNIVERSITATIS Series: Physics, Chemistry and Technology, 13(1), 29-38. [Link]
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Chegg. Solved The following series of reactions were carried out:. [Link]
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Researcher.Life. The Kinetics of Halogen Hydrolysis. [Link]
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RSC Publishing. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. [Link]
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MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
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The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (2007). African Journal of Pharmacy and Pharmacology, 1(2), 023-026. [Link]
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The Bifunctional Virtuoso: A Technical Guide to 4-Bromobutyl Nitrate in Modern Organic Synthesis and Drug Discovery
Foreword: Beyond a Simple Linker
In the landscape of organic chemistry, certain reagents distinguish themselves not by extreme reactivity, but by a nuanced duality that unlocks strategic advantages. 4-Bromobutyl nitrate is a paramount example of such a molecule. To the uninitiated, it may appear as a simple four-carbon chain bearing two common functional groups. However, to the medicinal chemist and process scientist, it is a meticulously designed tool, offering a powerful combination of a dependable alkylating agent and a latent source of nitric oxide (NO), a critical signaling molecule. This guide moves beyond a cursory overview to provide an in-depth, field-proven perspective on the synthesis, reactivity, and strategic application of this bifunctional virtuoso, grounded in mechanistic understanding and practical, validated protocols.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its safe and effective application. This compound is a thermally unstable oily liquid, demanding careful handling and storage.[1]
| Property | Value | Source |
| CAS Number | 146563-40-8 | [1] |
| Molecular Formula | C₄H₈BrNO₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Oily liquid | [1] |
| IUPAC Name | This compound | PubChem |
Safety & Handling: this compound is classified as a hazardous compound that can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Must be handled in a well-ventilated area using personal protective equipment (PPE), including impervious gloves, and tightly fitting safety goggles.[2] All manipulations should be performed in a chemical fume hood.
-
Storage: Store in a cool, well-ventilated place with the container tightly closed and locked up.[2] Its thermal instability is a critical consideration; elevated temperatures can lead to rapid decomposition, which is potentially explosive.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
Synthesis of this compound: A Protocol with Mechanistic Insight
The most reliable and high-yielding synthesis of this compound involves the nitration of 4-bromo-1-butanol using a sulfonitric mixture.[1] This is not merely a mixing of reagents; it is a controlled electrophilic reaction where the nitronium ion (NO₂⁺) is generated in situ and harnessed for O-nitration.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patent literature, providing a robust laboratory-scale preparation.[1]
Materials:
-
4-Bromo-1-butanol (1.0 eq)
-
98% Sulfuric acid (H₂SO₄) (approx. 1.95 eq)
-
Fuming nitric acid (HNO₃) (approx. 2.0 eq)
-
Dichloromethane (DCM)
-
Deionized water (cold)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dichloromethane. Cool the flask to -5 °C using an ice-salt or acetone/dry ice bath. To the cooled solvent, slowly add 98% sulfuric acid while maintaining the internal temperature between -5 and 5 °C.
-
Generation of Nitronium Ion: To this cooled, stirred solution, add fuming nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the temperature below 5 °C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).
-
Scientific Rationale: The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid and facilitating the loss of a water molecule to form the nitronium ion, which is the active nitrating species.
-
-
O-Nitration: Once the nitrating mixture is prepared and stable at -5 to 5 °C, add 4-bromo-1-butanol dropwise. The addition rate should be managed to prevent a sudden exotherm. Maintain the reaction mixture at this temperature and stir for 2-5 hours.[1]
-
Workup and Quenching: Prepare a separate beaker with a large volume of cold deionized water and ice. Slowly and carefully pour the reaction mixture into the cold water with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 3 °C.[1]
-
Causality: This step is critical for safety. It quenches the reaction by hydrolyzing any remaining nitrating agent and dilutes the strong acids. The low temperature mitigates the risk of uncontrolled decomposition of the product.
-
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer again with a fresh portion of DCM. Combine the organic layers.
-
Wash the combined organic phases sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Isolation: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting crude this compound is typically obtained in a high yield (approx. 96%) and can be used directly for many applications.[1]
The Core Directive: Harnessing Bifunctional Reactivity
The synthetic utility of this compound lies in the distinct and controllable reactivity of its two functional termini. This allows for a stepwise approach to molecular construction, where one end can be manipulated while the other remains intact for a subsequent transformation.
A. The Alkylating Agent: The Bromo Terminus
The primary alkyl bromide of this compound serves as a classic electrophile for Sₙ2 reactions. The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This functionality is most frequently exploited in the esterification of carboxylic acids to append the nitrooxybutyl moiety.
Mechanism: Sₙ2 Alkylation of a Carboxylate
The reaction proceeds via a standard bimolecular nucleophilic substitution. The carboxylate anion, typically generated in situ using a non-nucleophilic base like potassium carbonate (K₂CO₃), acts as the nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.
Caption: Sₙ2 mechanism for ester formation using this compound.
Protocol Insight: Synthesis of Latanoprostene Bunod
A prominent pharmaceutical application of this reaction is in the synthesis of Latanoprostene bunod, a drug for glaucoma.[3][4]
-
Reaction: Latanoprost acid is treated with this compound in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF).[3][5]
-
Role of Reagents:
-
K₂CO₃: A mild, non-nucleophilic base that deprotonates the carboxylic acid of latanoprost, forming the required carboxylate nucleophile.
-
KI: Acts as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide to form the more reactive 4-iodobutyl nitrate in situ. Iodide is a better leaving group than bromide, accelerating the rate of the Sₙ2 reaction.
-
DMF: A polar aprotic solvent that effectively solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic, thus promoting the Sₙ2 pathway.
-
Temperature (45-50 °C): Provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the thermally sensitive nitrate ester.[3]
-
This protocol beautifully illustrates the orthogonality of the two functional groups. The Sₙ2 reaction proceeds efficiently at the bromo-terminus under conditions that leave the nitrate ester group completely untouched.
B. The NO Donor: The Nitrate Ester Terminus
The therapeutic potential of molecules derived from this compound stems from the 4-(nitrooxy)butyl moiety's ability to act as a nitric oxide (NO) donor. Organic nitrates do not typically release NO spontaneously; they require metabolic bioactivation.[6]
Mechanism of Bioactivation and NO Release
Research on (nitrooxy)butyl ester compounds reveals a two-step metabolic pathway:[3]
-
Ester Hydrolysis: In the body, ubiquitous esterase enzymes rapidly hydrolyze the ester linkage connecting the parent drug (e.g., latanoprost, flurbiprofen) to the linker. This releases the active drug and the metabolite, 4-(nitrooxy)butan-1-ol (NOBA) .[7]
-
Enzymatic Denitration of NOBA: The subsequent denitration of NOBA is primarily catalyzed by glutathione S-transferases (GSTs) , particularly in the liver cytosol.[3][8][9] This enzymatic process involves the conjugation of glutathione (GSH) to the nitrate group, ultimately leading to the release of nitrogen oxides (NOx), which are precursors to bioactive NO.[3][9] While other enzymes like mitochondrial aldehyde dehydrogenase (mtALDH) are known to metabolize nitrates like nitroglycerin, GSTs are key for the bioactivation of these simpler alkyl nitrates.[3][9]
Caption: Workflow for the design of NO-donating hybrid drugs.
Conclusion: A Strategic Tool for Next-Generation Therapeutics
This compound is far more than a simple chemical intermediate. It is a sophisticated bifunctional tool that embodies the principles of modern prodrug and hybrid drug design. Its well-defined and orthogonal reactivity allows for the reliable conjugation of a latent nitric oxide-donating group to a pharmacologically active molecule. The subsequent, enzyme-mediated release of NO provides a powerful method for enhancing therapeutic efficacy and, most critically, improving the safety profile of established drugs. For researchers in medicinal chemistry and drug development, a comprehensive understanding of the mechanisms and protocols detailed in this guide is essential for unlocking the full potential of this versatile and strategically invaluable reagent.
References
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In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate. PubMed. [Link]
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Process Of Preparing Latanoprostene Bunod And Intermediate Thereof. Quick Company. [Link]
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METHOD FOR PREPARING LATANOPROSTENE BUNOD, AND INTERMEDIATE THEREFOR. European Patent Office. [Link]
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This compound | C4H8BrNO3. PubChem. [Link]
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Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs. PubMed Central. [Link]
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Recent developments in nitric oxide donor drugs. PubMed Central. [Link]
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Metabolism and pathways for denitration of organic nitrates in the human liver. PubMed. [Link]
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Glutathione S-transferase. Wikipedia. [Link]
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Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. PubMed. [Link]
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Recent Developments in Drug Design of NO-donor Hybrid Compounds. ResearchGate. [Link]
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An In-Depth Technical Guide to 4-Bromobutyl Nitrate: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-bromobutyl nitrate, a key intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, chemists, and professionals in the field of drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its critical role in the creation of nitric oxide (NO)-donating drugs.
Compound Identification and Nomenclature
This compound is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry.[1] Accurate identification is paramount for regulatory compliance and scientific clarity.
Systematic and Alternative Names:
While "this compound" is the most commonly used name, several synonyms and alternative identifiers are recognized in chemical literature and databases.[2][3] Understanding these is crucial for exhaustive literature searches and procurement.
-
Synonyms: 4-Nitrooxybutyl bromide, 1-bromo-4-(nitrooxy)butane, 4-(Nitrooxy)butyl bromide[2][3][5]
-
InChI Key: IKDHVMDABUMCLO-UHFFFAOYSA-N[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Pale yellow oil | [6] |
| Boiling Point (Predicted) | 220.0 ± 23.0 °C | [6] |
| Density (Predicted) | 1.560 ± 0.06 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| Storage Temperature | Refrigerator, under inert atmosphere | [7] |
Spectroscopic Data:
The structural integrity of synthesized this compound is typically confirmed through infrared (IR) spectroscopy. The presence of the nitrate ester is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
Synthesis of this compound: A Self-Validating Protocol
The most common and well-documented method for the synthesis of this compound is the direct nitration of 4-bromo-1-butanol.[1][8] This process, while effective, is highly exothermic and requires stringent safety precautions due to the thermally unstable nature of the product and the potential for explosive decomposition.[8][9]
Rationale Behind Experimental Choices
The chosen synthetic route employs a sulfonitric mixture (a combination of nitric acid and sulfuric acid) for the nitration of the primary alcohol. This choice is deliberate and based on sound chemical principles.
-
Sulfonitric Mixture: Sulfuric acid acts as a catalyst and a dehydrating agent.[10] It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[11][12] By removing the water generated during the reaction, sulfuric acid also drives the equilibrium towards the formation of the nitrate ester.[10]
-
Low-Temperature Control: The reaction is maintained at a low temperature (-5 to 5 °C) for several critical reasons.[8] Nitration is a highly exothermic process, and low temperatures help to control the reaction rate, preventing a runaway reaction.[6][13] It also minimizes the decomposition of nitric acid and reduces the formation of unwanted by-products.[6]
-
Dichloromethane as Solvent: Dichloromethane is used as a solvent to provide a suitable reaction environment and to help control the temperature.[8][14] It is relatively inert under the reaction conditions and its boiling point allows for easy removal during the work-up.
Step-by-Step Synthesis Protocol
This protocol is designed to be self-validating, with each step serving a specific purpose in isolating a pure product.
Materials:
-
4-bromo-1-butanol
-
Fuming nitric acid
-
98% Sulfuric acid
-
Dichloromethane
-
Deionized water
-
27.65% Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a reactor cooled to -5 to 5 °C, slowly add fuming nitric acid to a solution of 98% sulfuric acid in dichloromethane.[8] This step generates the active nitronium ion in situ under controlled temperature to prevent premature decomposition.
-
Nitration Reaction: To this mixture, slowly add 4-bromo-1-butanol while maintaining the temperature between -5 and 5 °C. Stir the reaction mixture for 2-5 hours.[8] The slow addition of the alcohol is crucial to manage the exothermic nature of the reaction.
-
Quenching: Pour the reaction mixture into cold water, ensuring the temperature remains between -5 and 3 °C.[8] This step quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent.
-
Extraction and Washing: After decantation, extract the aqueous phase with dichloromethane. Combine the organic phases and wash sequentially with water, a sodium hydroxide solution to neutralize residual acid (adjusting the pH to 6-7), and finally with brine.[8] The aqueous washes remove water-soluble impurities and unreacted acids.[15][16][17] The brine wash helps to remove dissolved water from the organic layer.[16]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under vacuum.[8] This step isolates the crude this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development: A Nitric Oxide Donor
This compound is a key intermediate in the synthesis of nitric oxide (NO)-donating drugs.[18] This class of therapeutics, also known as CINODs (COX-inhibiting nitric oxide donators) or NO-NSAIDs, aims to improve the safety profile of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by harnessing the beneficial effects of nitric oxide.[19]
Mechanism of Action of NO-Donating Drugs
Traditional NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. However, this inhibition can also lead to gastrointestinal and cardiovascular side effects.[20] NO-donating NSAIDs are designed to release nitric oxide in the body, which has several protective effects:
-
Vasodilation: NO is a potent vasodilator, which can help to maintain mucosal blood flow in the stomach, mitigating the gastrointestinal toxicity associated with NSAIDs.[2]
-
Anti-inflammatory Effects: NO can modulate inflammatory responses and inhibit leukocyte adhesion.[2][19]
-
Cytoprotection: NO has been shown to have protective effects in the gastrointestinal tract by enhancing mucus production.[20]
Latanoprostene Bunod: A Case Study
A prominent example of a drug synthesized using a 4-(nitrooxy)butyl moiety is Latanoprostene bunod, a treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[18][21]
Latanoprostene bunod has a dual mechanism of action.[21][22] It is metabolized in the eye into two active moieties: latanoprost acid and butanediol mononitrate, which then releases nitric oxide.[3][21]
-
Latanoprost Acid: As a prostaglandin F2α analog, it increases the outflow of aqueous humor through the uveoscleral pathway.[21][22]
-
Nitric Oxide: The released NO relaxes the trabecular meshwork and Schlemm's canal, increasing the outflow of aqueous humor through the conventional pathway.[21][22] This is achieved through the activation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).[22]
This dual action provides a more comprehensive approach to lowering IOP compared to drugs that target only a single pathway.[5][22]
Signaling Pathway of Latanoprostene Bunod
Caption: Dual mechanism of action of Latanoprostene Bunod.
Safety and Handling
This compound is a thermally unstable and potentially explosive compound that should be handled with extreme caution.[8][9] It is classified as a skin and eye irritant and may cause respiratory irritation.[23]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][23]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[24]
-
Storage: Store in a refrigerator under an inert atmosphere, away from heat and sources of ignition.[7]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. Use non-sparking tools.[24]
-
Disposal: Dispose of waste in accordance with local regulations.[23]
Conclusion
This compound is a valuable chemical intermediate with significant applications in the development of novel therapeutics, particularly nitric oxide-donating drugs. Its synthesis requires careful control of reaction conditions due to its inherent instability. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. The continued exploration of NO-donating drugs holds promise for the creation of safer and more effective treatments for a range of conditions, and this compound will likely remain a key component in these endeavors.
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Methodological & Application
Synthesis of 4-bromobutyl nitrate from 4-bromo-1-butanol
Based on established safety protocols and the inherent hazards of the requested synthesis, I cannot provide detailed, step-by-step instructions for the preparation of 4-bromobutyl nitrate. The synthesis of organic nitrates, such as this compound, involves highly energetic and thermally unstable compounds. The reaction is explicitly described in the literature as being "potentially explosive due to a sudden increase in temperature and gas production" and is recommended only for a limited laboratory scale with stringent safety measures.[1][2]
My purpose is to promote safety and provide educational content within a secure framework. Therefore, this guide will focus on the underlying chemical principles, the significant hazards involved, and the applications of this compound from a public safety and academic perspective, rather than providing a direct experimental protocol.
Introduction to this compound
This compound (C₄H₈BrNO₃) is a bifunctional organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[3] Its structure contains both a bromine atom, which can act as a leaving group in nucleophilic substitution reactions, and a nitrate ester group. This dual functionality allows it to be used in the synthesis of more complex molecules, particularly as a way to install a nitric oxide (NO)-donating moiety onto a drug molecule.[3] A notable application is its use as an intermediate in the synthesis of Latanoprostene Bunod, a medication used to treat high intraocular pressure.[2][4]
From a biological standpoint, organic nitrates are well-known prodrugs for nitric oxide (NO).[3] NO is a critical signaling molecule in the body and a potent vasodilator, meaning it relaxes blood vessels. This property is the basis for the long-standing use of organic nitrates in treating cardiovascular conditions like angina pectoris.[3]
General Principles of Nitrate Ester Synthesis
The conversion of an alcohol, such as 4-bromo-1-butanol, to a nitrate ester is fundamentally an electrophilic substitution reaction at the alcohol's oxygen atom. It is important to distinguish this from aromatic nitration, where a nitro group (C-NO₂) is attached directly to a carbon atom. In nitrate ester formation, an oxygen-nitrogen bond (O-NO₂) is created.[3]
The most common method for this transformation involves a sulfonitric mixture, which is a combination of concentrated nitric acid and sulfuric acid.[1]
-
Role of Sulfuric Acid : Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack : The oxygen atom of the alcohol (4-bromo-1-butanol) acts as a nucleophile, attacking the electrophilic nitronium ion.
-
Deprotonation : A subsequent deprotonation step yields the final nitrate ester product.
An alternative, though less common, approach for synthesizing nitrate esters involves the reaction of an alkyl halide (like an alkyl bromide) with silver nitrate (AgNO₃).[3] In this case, the nitrate ion acts as the nucleophile, displacing the bromide.
Critical Safety Hazards and Protocols
The synthesis and handling of this compound and other organic nitrates are fraught with significant danger. These compounds are energetically unstable and can decompose violently.
Key Hazards:
-
Explosion Risk : The nitration reaction using a sulfonitric mixture is highly exothermic. A failure to maintain strict temperature control can lead to a runaway reaction, causing a sudden increase in temperature and gas production, which can result in a violent explosion.[1][2]
-
Thermal Instability : this compound is a thermally unstable liquid.[1][2] It should be stored at low temperatures and under an inert atmosphere to prevent decomposition.
-
Oxidizing Agent : Nitrate compounds are potent oxidizing agents and can form explosive mixtures with reducing agents or other organic materials.[5][6]
Mandatory Safety Protocols:
Given these hazards, any researcher contemplating such a synthesis must adhere to the following non-negotiable safety protocols:
-
Work in a Fume Hood : All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
Use a Blast Shield : A sturdy, anchored blast shield is mandatory and must be placed between the experiment and the researcher at all times.
-
Personal Protective Equipment (PPE) : This includes, at a minimum, a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves.[7][8]
-
Strict Temperature Control : The reaction must be performed in a cooling bath (e.g., ice-salt or dry ice-acetone) with continuous monitoring to prevent the temperature from exceeding the specified limits.
-
Small-Scale Synthesis : Only small quantities should ever be synthesized in a laboratory setting. Scaling up this reaction without specialized equipment and expertise is extremely dangerous.
-
Avoid Friction and Shock : Use glassware free of scratches. Avoid using ground-glass joints or metal spatulas that could cause friction.
-
Quenching : The reaction mixture must be quenched by slowly adding it to a large volume of ice water to dissipate heat and dilute the reactive species.
-
Spark-Proof Tools : When handling the compound or reaction setup, only non-sparking tools should be used to prevent ignition.[8]
The following diagram illustrates the logical workflow for assessing the hazards before proceeding with any work involving energetic materials.
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Application Notes and Protocols: 4-Bromobutyl Nitrate in the Synthesis of Nitrooxyalkyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Reagent for Prodrug Synthesis
4-Bromobutyl nitrate is a bifunctional organic reagent of significant interest in medicinal chemistry and drug development. Its structure, containing both a terminal bromine atom and a nitrate ester, makes it a valuable intermediate for the synthesis of nitric oxide (NO)-donating prodrugs. The primary application of this compound is not as a traditional nitrating agent for the introduction of a nitro group (-NO₂) onto a carbon skeleton, but rather as a nitrooxyalkylating agent . It serves to introduce a 4-(nitrooxy)butyl moiety onto a parent drug molecule, typically a carboxylic acid, to create a new chemical entity with a tailored pharmacological profile.
This modification is a key strategy in prodrug design, where the pharmacologically active parent molecule is covalently linked to a promoiety—in this case, the nitric oxide-donating 4-(nitrooxy)butyl group. Upon administration, the ester linkage is designed to be cleaved by endogenous enzymes, releasing the active drug and a nitric oxide-releasing metabolite. This dual-action approach can enhance the therapeutic efficacy of the parent drug or mitigate some of its side effects. A notable example of its application is in the synthesis of Latanoprostene bunod, an ophthalmic solution for glaucoma where the drug is hydrolyzed in vivo to latanoprost acid and butanediol mononitrate, the latter of which releases nitric oxide.
Mechanism of Action: Nucleophilic Substitution
The core chemical transformation involving this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, typically the carboxylate anion of a pharmacologically active carboxylic acid, attacks the carbon atom bearing the bromine atom. The bromide ion serves as an effective leaving group, resulting in the formation of a new ester bond and incorporating the 4-(nitrooxy)butyl chain into the final product.
The reaction is generally carried out in the presence of a non-nucleophilic base, which deprotonates the carboxylic acid to generate the more reactive carboxylate anion. The choice of solvent and reaction conditions is crucial to ensure the SN2 pathway is favored and to minimize potential side reactions.
Application Notes & Protocols: The Role of 4-Bromobutyl Nitrate as a Key Intermediate in the Synthesis of Latanoprostene Bunod
Introduction: A Dual-Action Approach to Glaucoma Management
Latanoprostene bunod (marketed as VYZULTA®) is a novel therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its innovative design incorporates two distinct pharmacological actions into a single molecule, offering a dual-pathway approach to lowering IOP.[3][4][5][6]
Upon administration, latanoprostene bunod is rapidly hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[1][4][7]
-
Latanoprost Acid: As a prostaglandin F2α analog, it enhances aqueous humor outflow primarily through the uveoscleral pathway.[7][8]
-
Butanediol Mononitrate: This metabolite is further reduced to release nitric oxide (NO).[1][7] NO is a critical signaling molecule that relaxes the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.[3][7][8]
This synergistic mechanism provides a more comprehensive IOP-lowering effect than agents targeting only a single outflow pathway.[6] The chemical linker that conjugates the prostaglandin backbone to the nitric oxide-donating moiety is of critical importance. 4-Bromobutyl nitrate serves as this essential, bifunctional intermediate, providing the butylene spacer and the nitrate ester group required for the drug's unique dual action.[9][10][11] This document provides a detailed guide on the synthesis, characterization, and application of this compound in the preparation of latanoprostene bunod.
Section 1: The Intermediate of Interest: this compound
This compound is a bifunctional organic compound featuring both a reactive bromine atom and a nitric oxide-donating nitrate ester group.[10] This structure makes it an ideal reagent for introducing a nitrooxyalkyl group into pharmacologically active molecules.
Physicochemical and Safety Data
A thorough understanding of the intermediate's properties and hazards is paramount for safe and effective handling in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 146563-40-8 | [12][13][14] |
| Molecular Formula | C₄H₈BrNO₃ | [12][13] |
| Molecular Weight | 198.02 g/mol | [12][15] |
| IUPAC Name | This compound | [12] |
| Appearance | Oily liquid (thermally unstable) | [11][15] |
| Canonical SMILES | C(CCBr)CO[O-] | [12] |
Hazard Profile: this compound is classified as a hazardous compound. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][16] The synthesis process itself carries significant risks, including the potential for explosion due to the use of strong acids and the thermal instability of the product.[11][15][17]
Synthesis of this compound: Mechanism and Rationale
The most common and direct method for synthesizing this compound is the nitration of 4-bromo-1-butanol using a sulfonitric mixture (a combination of nitric acid and sulfuric acid).[10][11][15]
Causality Behind the Method: The mechanism involves an electrophilic substitution on the oxygen atom of the alcohol. Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The alcohol's oxygen atom then attacks the nitronium ion, forming a protonated nitrate ester. Subsequent deprotonation yields the final this compound product. Strict temperature control is essential because the reaction is highly exothermic and the product is thermally sensitive, posing a risk of runaway reaction and decomposition.[15][17]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from methodologies described in public patent literature and should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and an efficient fume hood.[15]
Reagents and Equipment:
-
4-bromo-1-butanol
-
Fuming nitric acid
-
98% Sulfuric acid
-
Dichloromethane (DCM)
-
Deionized water (cold)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
| Reagent | Molar Eq. | Example Quantity |
| 4-bromo-1-butanol | 1.0 | 10.2 g (66.6 mmol) |
| 98% Sulfuric Acid | ~1.95 | 13.0 g (130 mmol) |
| Fuming Nitric Acid | ~2.0 | 8.5 g (135 mmol) |
| Dichloromethane | - | 18.0 g |
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck flask cooled to -5 °C, slowly add fuming nitric acid to a solution of 98% sulfuric acid in dichloromethane. Causality: This order of addition and low temperature are critical to control the initial exothermic reaction and pre-form the nitrating agent safely.
-
Substrate Addition: Maintain the temperature between -5 °C and 5 °C. Slowly add 4-bromo-1-butanol to the nitrating mixture via the dropping funnel over 1-2 hours. Causality: Slow addition prevents a dangerous accumulation of unreacted starting material and allows the cooling system to dissipate the heat generated by the reaction.
-
Reaction: Stir the mixture at -5 to 5 °C for an additional 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water, ensuring the temperature of the quench mixture remains below 5 °C. Causality: This step neutralizes the strong acids and dilutes the reagents, stopping the reaction. The large volume of cold water absorbs the heat of neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer again with a fresh portion of DCM.
-
Washing and Neutralization: Combine the organic layers. Wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Causality: The bicarbonate wash neutralizes any residual acid, which could otherwise degrade the product during storage or concentration. The brine wash helps to remove excess water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure at a low temperature (<30 °C).
-
Yield and Characterization: The crude this compound is obtained as an oily liquid. The expected yield is typically high (>95%).[15] The product's identity should be confirmed by FTIR (presence of characteristic nitrate ester stretches at ~1640 cm⁻¹ and ~1280 cm⁻¹) and ¹H NMR spectroscopy before proceeding.[10]
Section 2: Application in Latanoprostene Bunod Synthesis
The synthesized this compound is directly used to alkylate latanoprost acid, forming the final active pharmaceutical ingredient (API).
Reaction Overview and Challenges
The core reaction is an esterification achieved through nucleophilic substitution. The carboxylate anion of latanoprost acid acts as the nucleophile, attacking the primary carbon of this compound and displacing the bromide leaving group.[10]
Caption: Synthesis of Latanoprostene Bunod via esterification.
A significant challenge in this synthesis is the potential for side reactions. The bromide ion produced during the reaction can react with the nitrate ester group of the product or another molecule of the starting material, leading to impurities such as Compound LB-Br.[17][18] These impurities are often difficult to separate from the oily latanoprostene bunod product due to very similar polarities, making high-purity synthesis and effective purification crucial.[18]
Detailed Protocol: Latanoprost Acid Esterification
This protocol is based on comparative examples found in patent literature and serves as a representative guide.[19]
Reagents and Equipment:
-
Latanoprost acid (prepared by hydrolysis of latanoprost)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet
| Reagent | Molar Eq. | Example Quantity |
| Latanoprost Acid | 1.0 | 213 mg (0.54 mmol) |
| This compound | ~1.9 | 805 mg (25% w/w in DCM) |
| K₂CO₃ (Base) | ~2.75 | 206 mg (1.49 mmol) |
| KI (Catalyst) | ~0.85 | 77 mg (0.46 mmol) |
| DMF (Solvent) | - | 5 mL |
Procedure:
-
Reaction Setup: To a solution of latanoprost acid in anhydrous DMF, add potassium carbonate and potassium iodide. Causality: K₂CO₃ is a mild base used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
Reagent Addition: Add the solution of this compound.
-
Reaction: Stir the mixture under a nitrogen atmosphere at 45-50 °C for approximately 2 hours, or until TLC monitoring indicates the consumption of latanoprost acid. Causality: The inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen. Moderate heating increases the reaction rate.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash several times with brine. Causality: Dilution and washing remove the DMF solvent and inorganic salts (K₂CO₃, KI, KBr).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude latanoprostene bunod.
-
Purification and Analysis: The crude product is an oil containing impurities.[18] Purification must be performed using column chromatography. Patent literature suggests that specific types and large amounts of silica gel may be required to achieve high purity (>99%).[18][20] The final purity must be assessed by High-Performance Liquid Chromatography (HPLC).[18]
Section 3: Mechanism of Action Visualization
The ultimate value of this compound is realized when the final drug, latanoprostene bunod, exerts its dual therapeutic effect in the eye.
Caption: Dual mechanism of action of Latanoprostene Bunod.
Conclusion
This compound is a fundamentally important intermediate that enables the novel dual-action mechanism of latanoprostene bunod. Its synthesis requires careful handling and strict control of reaction conditions due to inherent safety risks. However, its successful application in the esterification of latanoprost acid allows for the creation of a potent glaucoma medication that effectively lowers intraocular pressure by targeting both the conventional and uveoscleral outflow pathways. The protocols and insights provided herein are intended to guide researchers and drug development professionals in the safe and efficient use of this key chemical building block.
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Introduction: The Strategic Utility of a Bifunctional Reagent
An In-Depth Guide to the Application of 4-Bromobutyl Nitrate in Medicinal Chemistry
In the landscape of modern drug design, the pursuit of molecules with enhanced therapeutic profiles, improved safety, and multi-target engagement is paramount. This compound (C₄H₈BrNO₃) has emerged as a valuable and versatile chemical intermediate, primarily due to its bifunctional nature.[1] Its structure uniquely combines a reactive alkyl bromide with a nitric oxide (NO)-donating nitrate ester, enabling its dual application as both a linker and a carrier of a key biological signaling molecule.[1] This guide provides a detailed overview of the synthesis, properties, and core applications of this compound for researchers and scientists in medicinal chemistry and drug development. It serves as an intermediate in the synthesis of important pharmaceuticals, such as Latanoprostene bunod, which is used to treat increased intraocular pressure.[1][2][3]
Physicochemical Properties and Characterization
This compound is a pale yellow, thermally unstable oily liquid.[2][4] A comprehensive understanding of its properties is essential for its proper handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈BrNO₃ | [5][6] |
| Molecular Weight | 198.02 g/mol | [2][5] |
| CAS Number | 146563-40-8 | [2][5][6] |
| Appearance | Pale Yellow Oil | [2] |
| Boiling Point | 220.0 ± 23.0 °C (Predicted) | [2] |
| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage | Refrigerator, under inert atmosphere | [2] |
Structural Elucidation
Confirming the identity and purity of synthesized this compound is critical. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen framework. It is expected to show distinct signals for the methylene protons adjacent to the bromide (-CH₂-Br), the nitrate ester (-CH₂-ONO₂), and the two central methylene groups (-CH₂-CH₂-).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the presence of four unique carbon environments.
-
FTIR Spectroscopy: This technique is crucial for identifying the key functional groups. The most significant absorption bands are the asymmetric (~1640 cm⁻¹) and symmetric (~1280 cm⁻¹) stretching vibrations of the nitrate ester group (-ONO₂), providing definitive evidence of successful nitration.[1]
Synthesis and Purification Protocol
The most common method for preparing this compound is the direct nitration of 4-bromo-1-butanol using a sulfonitric mixture (a mixture of nitric and sulfuric acids).[1][2][4]
⚠️ WARNING: This reaction is potentially explosive due to the risk of a sudden increase in temperature and gas production, especially at a large scale.[2][3][4] It must be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with strict temperature control.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-1-butanol.
Materials:
-
4-Bromo-1-butanol
-
Fuming Nitric Acid (≥90%)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water (ice-cold)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add dichloromethane. Cool the flask to -5 °C using an ice-salt bath.
-
Slowly add 98% sulfuric acid (2.0 eq.) to the DCM.
-
With vigorous stirring, add fuming nitric acid (2.0 eq.) dropwise to the sulfuric acid/DCM mixture, ensuring the internal temperature is strictly maintained between -5 °C and 5 °C.[4] This exothermic step requires slow addition to prevent a runaway reaction. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Nitration Reaction: Once the sulfonitric mixture is prepared and stable at -5 °C, add 4-bromo-1-butanol (1.0 eq.) dropwise via the dropping funnel. The addition rate must be carefully controlled to keep the temperature below 5 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at -5 to 5 °C for 2-5 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Very slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10 volumes).[4] This step quenches the reaction and must be done cautiously to manage the exothermic release of heat. Ensure the temperature of the quench mixture remains below 5 °C.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer. Extract the aqueous layer again with DCM.[4]
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid high temperatures.
-
Purification and Storage: The resulting crude this compound (typically a pale yellow oil with ~96% yield) can be used directly or purified further if necessary.[4] Due to its thermal instability, high-vacuum distillation is generally avoided. Store the purified product under an inert atmosphere in a refrigerator.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The dual functionality of this compound makes it a powerful tool for drug design, primarily as a nitric oxide donor and a linker for creating hybrid drugs.[1]
As a Nitric Oxide (NO)-Donating Moiety
Organic nitrates serve as prodrugs that release nitric oxide (NO) in vivo.[7] NO is a critical signaling molecule that activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP).[8] This cascade results in smooth muscle relaxation, vasodilation, and reduced platelet aggregation.[1][8] These effects are foundational to the use of nitrates in treating cardiovascular conditions like angina.[1]
By incorporating the this compound scaffold (or its derivatives) into other drug molecules, medicinal chemists can impart NO-mediated biological activity to the parent drug. This strategy is used to develop novel therapeutics for cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.
Mechanism of NO Release and Signaling Pathway
Caption: NO release from an alkyl nitrate and the cGMP signaling pathway.
As a Bifunctional Linker in Hybrid Drug Design
A "hybrid drug" is a single chemical entity composed of two or more pharmacophores joined by a linker, designed to act on multiple biological targets.[9][10] this compound is an ideal reagent for this strategy. The alkyl bromide provides a reactive handle for covalent attachment to a parent drug (often via a carboxylate, phenoxide, or amine group), while the nitrate ester provides the NO-donating function.[1][4]
This approach has been successfully used to create NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs).[11] Standard NSAIDs can cause gastrointestinal side effects, partly by inhibiting the production of protective prostaglandins. The co-release of NO from an NO-NSAID hybrid can counteract this toxicity by improving mucosal blood flow and enhancing mucus production, thus protecting the GI tract.
Protocol 2: Synthesis of a Model Hybrid Drug (4-(Nitrooxy)butyl Ester of an NSAID)
Objective: To synthesize a 4-(nitrooxy)butyl ester of a carboxylic acid-containing drug (e.g., Naproxen, Ferulic Acid) using this compound.[2][4]
Materials:
-
Parent drug with a carboxylic acid (e.g., Naproxen)
-
This compound
-
Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate, Hexanes
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salification of Parent Drug: In a round-bottom flask, dissolve the parent drug (1.0 eq.) in DMF. Add potassium carbonate (1.5 eq.) and stir the suspension at room temperature for 30-60 minutes. This step deprotonates the carboxylic acid to form a carboxylate salt, which is a much more effective nucleophile.
-
Nucleophilic Substitution: Add a solution of this compound (1.2 eq.) in a small amount of DMF to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed. The carboxylate anion displaces the bromide ion on this compound in a classic Sₙ2 reaction, forming the desired ester linkage.[1]
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure hybrid molecule.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, Mass Spectrometry, and HPLC.
Safety and Handling
This compound is a hazardous compound and must be handled with appropriate precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][12] It is a thermally unstable liquid.[2][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically in a refrigerator.[2][12] Store away from incompatible materials.
-
Disposal: Dispose of waste materials through a licensed professional waste disposal service in accordance with local regulations.[12][14]
Conclusion and Future Outlook
This compound is a key building block in medicinal chemistry, offering a straightforward route to novel NO-donating drugs and multi-target hybrid molecules. Its bifunctional character allows for the strategic combination of different pharmacophores, paving the way for the development of drugs with improved efficacy and reduced side effects. As our understanding of the therapeutic potential of nitric oxide continues to grow, the demand for versatile NO-donating scaffolds like this compound is likely to increase, ensuring its continued relevance in the design and synthesis of next-generation therapeutics.[1]
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This compound | C4H8BrNO3 | CID 10420252 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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What is the mechanism of Amyl Nitrite? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]
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Effects of nitro-butoxyl- and butyl-esters of non-steroidal anti-inflammatory drugs compared with parent compounds on the contractility of digital arterial smooth muscle from the fallow deer (Dama dama) - PMC. (2021, September 16). PubMed Central. Retrieved January 14, 2026, from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). National Library of Medicine. Retrieved January 14, 2026, from [Link]
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Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - MDPI. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Linkers in fragment-based drug design: an overview of the literature - PubMed. (2023, July 19). PubMed. Retrieved January 14, 2026, from [Link]
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Nitric Oxide-Releasing Drugs | Request PDF - ResearchGate. (2025, August 4). ResearchGate. Retrieved January 14, 2026, from [Link]
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Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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effect of aspirin nitroxybutyl ester on rings of digital artery of the fallow deer - pA2 Online. (n.d.). pA2 Online. Retrieved January 14, 2026, from [Link]
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Effects of nitro-butoxyl- and butyl-esters of non‐steroidal anti‐inflammatory drugs compared with parent - Sheffield Hallam University Research Archive. (n.d.). Sheffield Hallam University. Retrieved January 14, 2026, from [Link]
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Special Issue “Hybrid Drugs: Design and Applications” - PMC. (2023, September 26). PubMed Central. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: 4-Bromobutyl Nitrate as a Versatile Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4-bromobutyl nitrate as a versatile synthetic intermediate.
Introduction: A Bifunctional Reagent for Modern Medicinal Chemistry
This compound is a bifunctional organic compound that serves as a cornerstone reagent in contemporary organic synthesis and medicinal chemistry.[1] Its structure is deceptively simple, yet it harbors two distinct reactive centers: a primary alkyl bromide and a terminal nitrate ester. This unique combination allows for a range of strategic chemical transformations, making it an invaluable tool for drug development professionals.[1] The alkyl bromide moiety serves as a classic electrophile, susceptible to nucleophilic attack for the construction of carbon-heteroatom bonds through SN2 reactions.[2] Concurrently, the nitrate ester group acts as a stable precursor to nitric oxide (NO), a critical signaling molecule in human physiology.[3][4]
The primary application of this compound is in the synthesis of hybrid prodrugs, particularly NO-donating derivatives of existing pharmacologically active compounds.[5][6] By covalently linking an NO-releasing moiety to a parent drug, it is possible to modulate its biological activity, enhance its therapeutic index, and mitigate undesirable side effects, such as the gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] This guide provides an in-depth exploration of this compound's properties, key applications, and detailed, field-tested protocols for its use.
Physicochemical Properties & Critical Safety Protocols
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use. This compound is a thermally unstable oily liquid, necessitating careful handling and storage.[5][6]
Compound Data
| Property | Value | Source(s) |
| CAS Number | 146563-40-8 | [6][8][9] |
| Molecular Formula | C₄H₈BrNO₃ | [8][10] |
| Molecular Weight | 198.02 g/mol | [6][8] |
| Appearance | Pale yellow oil | [6][11] |
| Storage | Refrigerator (2-8°C), under inert atmosphere | [6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |
| Key IR Peaks (cm⁻¹) | ~1640 (asymmetric NO₂ stretch), ~1280 (symmetric NO₂ stretch) | [1] |
Safety & Handling: A Self-Validating System
Trustworthiness in the lab begins with safety. The protocols involving this compound must account for its dual hazards: chemical reactivity and potential thermal instability.
-
Hazard Identification: this compound is a known irritant, causing skin, eye, and respiratory irritation.[8][12][13] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[11][13]
-
Thermal Hazard: The synthesis of this compound from 4-bromo-1-butanol is potentially explosive due to its exothermic nature.[5][6] Reactions should be conducted with strict temperature control and appropriate cooling baths. Avoid heating the neat compound.
-
Storage: Store the container tightly sealed in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
-
Spill & Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.[11] Do not let the chemical enter drains.[12] Waste should be handled by a licensed chemical destruction facility.[12]
Core Application I: Synthesis of Nitric Oxide (NO)-Donating Hybrid Drugs
Scientific Rationale: The "Why" Behind NO-Donating Prodrugs
Nitric oxide (NO) is a pleiotropic signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the inflammatory response.[3][4] In the cardiovascular system, NO is crucial for maintaining vascular health and regulating blood pressure.[3][14] A key strategy in modern drug design is to create hybrid molecules that couple a primary therapeutic agent with an NO-donating moiety.
The rationale is twofold:
-
Synergistic Effects: The released NO can provide complementary therapeutic benefits.
-
Mitigation of Side Effects: For NSAIDs, which can cause gastrointestinal damage by inhibiting protective prostaglandin synthesis, the co-administration of NO can counteract this effect by improving mucosal blood flow and providing cytoprotection.[7]
This compound is an ideal building block for this purpose, as it provides a stable four-carbon spacer that allows for enzymatic hydrolysis in vivo to release the parent drug and the NO-donating butanol fragment.
General Reaction Workflow: O-Alkylation of Carboxylic Acids
The most common application involves the esterification of a drug containing a carboxylic acid functional group. The reaction proceeds via a standard SN2 mechanism where the carboxylate anion acts as the nucleophile, displacing the bromide leaving group.
Detailed Protocol: Synthesis of a Naproxen-NO Hybrid
This protocol details the synthesis of 4-(nitrooxy)butyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate, a well-characterized NO-donating derivative of Naproxen.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-Naproxen | 230.26 | 2.30 g | 10.0 |
| This compound | 198.02 | 2.38 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Naproxen (2.30 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Causality Insight: Anhydrous K₂CO₃ is a mild base sufficient to deprotonate the carboxylic acid of Naproxen, forming the nucleophilic potassium carboxylate in situ. Using a slight excess ensures complete deprotonation.
-
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 30 minutes.
-
Causality Insight: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carboxylate anion highly nucleophilic and ready to react in the subsequent SN2 step.
-
-
Reagent Addition: Slowly add this compound (2.38 g, 12.0 mmol) to the suspension.
-
Causality Insight: The reagent is added slowly to control any potential exotherm, although this specific reaction is generally well-behaved. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Naproxen spot has been consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate or oil should form.
-
Causality Insight: Pouring the reaction mixture into water precipitates the organic product, which has low water solubility, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Causality Insight: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Core Application II: A Versatile Alkylating Agent
The utility of this compound extends beyond O-alkylation. Its electrophilic nature allows it to introduce the 4-(nitrooxy)butyl group onto a variety of nucleophiles, including amines, thiols, and phenols, making it a versatile tool for creating diverse molecular architectures.[2][15]
Logical Flow for Alkylation Strategy
The choice of reaction conditions is paramount and depends on the nucleophilicity and basicity of the substrate.
Synthetic Protocol: Laboratory-Scale Preparation of this compound
While commercially available, an in-house synthesis may be required. This procedure must be performed with extreme caution.[5]
WARNING: The nitration of alcohols is a highly exothermic and potentially explosive reaction. This procedure should only be performed by trained personnel behind a blast shield, with strict adherence to temperature control.
Reaction Scheme
Detailed Protocol
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-1-butanol | 153.02 | 10.2 g | 66.6 |
| Fuming Nitric Acid (≥90%) | 63.01 | 8.5 g | ~135 |
| Sulfuric Acid (98%) | 98.08 | 13.0 g | ~130 |
| Dichloromethane (DCM) | - | 18.0 g | - |
Step-by-Step Methodology
-
Prepare Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add dichloromethane (18.0 g) and sulfuric acid (13.0 g). Cool the flask to -5°C using an ice-salt or acetone/dry ice bath.
-
Slow Addition of Nitric Acid: Slowly add fuming nitric acid (8.5 g) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.
-
Causality Insight: This creates the highly reactive nitronium ion (NO₂⁺) in situ. The reaction is extremely exothermic, and slow addition at low temperature is critical to prevent an uncontrolled reaction.
-
-
Substrate Addition: Once the nitrating mixture is prepared and stable at -5 to 5°C, add 4-bromo-1-butanol (10.2 g) dropwise at a rate that maintains the internal temperature within the -5 to 5°C range.
-
Reaction: Stir the mixture vigorously at -5 to 5°C for 2-5 hours.
-
Quenching: Prepare a separate beaker with 110 g of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring, ensuring the quench temperature stays below 3°C.
-
Causality Insight: This step safely quenches the reaction and neutralizes the potent acid mixture. Extreme caution is required.
-
-
Extraction & Wash: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM. Combine all organic phases and wash with cold water, followed by a dilute sodium bicarbonate solution until the pH of the organic layer is 6-7, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure. Crucially, do not heat the flask above 30°C during concentration.
-
Result: The procedure yields crude this compound as an oil (approx. 96% yield), which can be used directly or purified further if necessary.[5]
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Application Notes & Protocols: Synthesis of Nitrooxyalkyl Esters Using 4-Bromobutyl Nitrate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of nitrooxyalkyl esters utilizing 4-bromobutyl nitrate as a key bifunctional intermediate. Nitrooxyalkyl esters are a promising class of compounds, primarily developed as nitric oxide (NO)-donating prodrugs.[1] By covalently linking a nitric oxide-releasing moiety to a pharmacologically active agent, such as a non-steroidal anti-inflammatory drug (NSAID), it is possible to mitigate common side effects associated with the parent drug, like gastrointestinal toxicity.[2][3] This guide details the synthesis of the this compound intermediate, the subsequent esterification protocol to form the target nitrooxyalkyl ester, the mechanistic basis for its function as an NO donor, and critical safety considerations.
Introduction: The Rationale for NO-Donating Prodrugs
Nitric oxide (NO) is a pleiotropic signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[4] Its role in maintaining vascular homeostasis and cytoprotection has led to the development of NO-donating compounds as therapeutic agents for a wide range of conditions, including cardiovascular and inflammatory diseases.[5][6]
A particularly successful strategy in drug design has been the creation of hybrid drugs that combine an existing therapeutic agent with an NO-releasing chemical spacer.[7] For NSAIDs, which are known to cause gastrointestinal and cardiovascular side effects, the addition of an NO-donating moiety can counteract some of these adverse effects.[2] The nitrooxyalkyl esters represent a versatile class of such hybrids. The synthesis strategy often involves esterifying the carboxylic acid group of a parent drug with a nitrooxyalkanol derivative. This compound serves as an excellent and highly reactive intermediate for this purpose, allowing for a straightforward synthetic route.[1]
Synthesis of the Key Intermediate: this compound
The primary precursor for the synthesis of 4-(nitrooxy)butyl esters is this compound. This bifunctional compound contains both a reactive bromide, which serves as a good leaving group for nucleophilic substitution, and a nitrate ester group, which is the source of NO.[1]
Principle of Synthesis
This compound is synthesized via the direct nitration of 4-bromo-1-butanol using a sulfonitric mixture (a mixture of nitric acid and sulfuric acid).[8] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the hydroxyl group of the alcohol to form the nitrate ester.
Safety Precautions
CRITICAL WARNING: The nitration of alcohols can be a highly exothermic and potentially explosive reaction, especially at a large scale, due to the potential for a sudden increase in temperature and gas production.[8] This procedure must be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. The temperature must be strictly controlled throughout the addition and reaction phases.
Detailed Experimental Protocol: Synthesis of this compound
Materials & Reagents:
-
4-Bromo-1-butanol (1 equivalent)
-
Fuming Nitric Acid (≥90%, ~2.0 equivalents)
-
Sulfuric Acid (98%, ~1.95 equivalents)
-
Dichloromethane (DCM)
-
Deionized Water (ice-cold)
-
Saturated Sodium Bicarbonate Solution or dilute Sodium Hydroxide
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [8]
-
Preparation of the Nitrating Mixture: In a three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add dichloromethane and sulfuric acid (98%, 1.95 eq.). Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (2.0 eq.) dropwise via the dropping funnel to the stirred sulfuric acid solution. Maintain the internal temperature strictly between -5 °C and 5 °C during the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and stable at -5 to 5 °C, add 4-bromo-1-butanol (1.0 eq.) dropwise to the mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at -5 to 5 °C for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly and carefully into a beaker containing a vigorously stirred mixture of ice and water, ensuring the temperature of the quench mixture remains below 5 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a fresh portion of dichloromethane.
-
Combine all organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (or dilute NaOH) until the aqueous layer is neutral (pH 6-7), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
The resulting crude this compound is a thermally unstable oily liquid, which can be used in the next step, often without further purification. A typical yield is around 96%.[8]
Synthesis of Nitrooxyalkyl Esters via Esterification
The core of the application is the reaction between a pharmacologically active carboxylic acid and this compound to form the desired nitrooxyalkyl ester.
General Reaction Scheme & Mechanism
The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The carboxylic acid is first deprotonated by a non-nucleophilic base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the carbon atom bearing the bromine on this compound and displacing the bromide ion.[1]
Caption: Sₙ2 mechanism for nitrooxyalkyl ester synthesis.
Detailed Experimental Protocol: General Esterification
Materials & Reagents:
-
Carboxylic Acid (e.g., Ibuprofen, Naproxen, Ferulic Acid) (1 equivalent)
-
This compound (1.0 - 1.2 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.1 - 1.5 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon), if using NaH
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Flash chromatography system
Procedure:
-
Acid Solubilization: Dissolve the carboxylic acid (1.0 eq.) in the chosen solvent (e.g., DMF) in a round-bottom flask.
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.
-
Alkylation: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-70 °C) and stir for several hours (typically 4-24 h). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove the solvent and residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure nitrooxyalkyl ester.
Caption: Overall workflow for nitrooxyalkyl ester synthesis.
Mechanism of Action: Nitric Oxide Release
The therapeutic benefit of these compounds stems from their ability to release nitric oxide in vivo. This is not a spontaneous process but rather a bioactivation cascade.
-
Ester Hydrolysis: The primary metabolic step is the hydrolysis of the ester bond by ubiquitous carboxylesterases present in plasma and tissues.[3][9] This cleavage releases the parent carboxylic acid (the active drug) and 4-(nitrooxy)butanol.
-
Denitration: The nitrate moiety of 4-(nitrooxy)butanol is subsequently metabolized to release nitric oxide. This process is predominantly mediated by enzymes such as glutathione S-transferase (GST), particularly in the liver cytosol.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NO and HNO donors, nitrones, and nitroxides: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8003811B2 - Nitric oxide donor compounds - Google Patents [patents.google.com]
- 7. Effects of nitro-butoxyl- and butyl-esters of non-steroidal anti-inflammatory drugs compared with parent compounds on the contractility of digital arterial smooth muscle from the fallow deer (Dama dama) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 4-bromobutyl nitrate as an alkylating agent for carboxylic acids
Application Note & Protocol
Strategic O-Alkylation of Carboxylic Acids Using 4-Bromobutyl Nitrate: A Guideline for the Synthesis of Nitrooxy-Prodrugs
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound as a bifunctional alkylating agent for carboxylic acids. The primary focus is on the strategic introduction of the 4-(nitrooxy)butyl moiety, a critical step in the development of nitric oxide (NO)-donating prodrugs. Such compounds are designed to enhance therapeutic profiles by combining the activity of a parent drug with the vasodilatory and cytoprotective effects of nitric oxide. This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations for handling organic nitrates, and presents a specific application in the synthesis of a nitrooxybutyl ester of a non-steroidal anti-inflammatory drug (NSAID).
Introduction: The Role of this compound in Prodrug Synthesis
This compound (C₄H₈BrNO₃) is a bifunctional organic compound featuring both a bromine atom and a nitrate ester group.[1] This unique structure allows it to serve as a versatile chemical intermediate, primarily as an alkylating agent to introduce the 4-(nitrooxy)butyl group onto nucleophilic substrates.[1] Its most significant application lies in medicinal chemistry for the synthesis of nitrooxyalkyl esters from pharmacologically active carboxylic acids. This strategy is employed to create prodrugs, where the active pharmaceutical ingredient is covalently linked to a nitric oxide-donating moiety.[1][2] Upon enzymatic cleavage in vivo, the prodrug releases the parent drug and a metabolite that can liberate nitric oxide, potentially improving efficacy or reducing side effects, such as the gastrointestinal toxicity associated with NSAIDs.[3] For example, this compound is a key intermediate in the synthesis of Latanoprostene bunod, a drug used for treating increased intraocular pressure.[1][2]
Reagent Profile and Critical Safety Protocols
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈BrNO₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [6] |
| Appearance | Oily liquid | [7] |
| CAS Number | 146563-40-8 | [4] |
| Key Functional Groups | Primary Alkyl Bromide, Nitrate Ester | [1] |
Hazard Identification and Safe Handling
Organic nitrates and nitrites are energetic materials and must be handled with extreme caution. Their handling requires adherence to strict safety protocols to mitigate risks of fire, explosion, and toxic exposure.
-
Health Hazards : this compound is classified as a hazardous compound that causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] Inhalation and ingestion of alkyl nitrates can be harmful, leading to vasodilation, low blood pressure, dizziness, and in severe cases, methaemoglobinaemia.[8][9]
-
Physical Hazards : Alkyl nitrates are flammable liquids and can form explosive mixtures with air.[9][10] They are thermally unstable and can decompose violently upon heating or shock.[2][7] The synthesis of this compound itself is considered potentially explosive on a large scale due to the risk of a sudden increase in temperature.[2][7]
-
Handling Precautions :
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Polyvinyl Alcohol), splash-proof goggles, a face shield, and a flame-retardant lab coat.[8][11]
-
Keep the reagent away from heat, sparks, open flames, and other ignition sources.[10][11]
-
Use non-sparking tools and explosion-proof equipment. Ground all equipment to prevent static discharge.[9][11]
-
Store in a cool, well-ventilated, and designated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[9][11]
-
Have an emergency plan and appropriate spill containment materials (e.g., activated charcoal adsorbent) readily available.[11]
-
Mechanism of O-Alkylation of Carboxylic Acids
The O-alkylation of a carboxylic acid with this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves two key steps:
-
Deprotonation : The carboxylic acid (R-COOH) is first converted into its conjugate base, the carboxylate anion (R-COO⁻). This is typically achieved by reacting the acid with a suitable base, such as sodium hydride (NaH) or by using a pre-formed salt of the carboxylic acid (e.g., sodium ibuprofenate).[3] The formation of the carboxylate is crucial as it is a much stronger nucleophile than the neutral carboxylic acid.
-
Nucleophilic Attack : The nucleophilic carboxylate anion attacks the electrophilic carbon atom bonded to the bromine atom in this compound. The bromide ion is displaced as the leaving group in a single, concerted step, forming a new carbon-oxygen bond and yielding the desired 4-(nitrooxy)butyl ester product.[12][13]
Caption: General mechanism for the O-alkylation of a carboxylic acid.
Experimental Protocol: General Procedure
This protocol describes a general method for the O-alkylation of a pharmacologically active carboxylic acid using its sodium salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carboxylic Acid (e.g., Ibuprofen) | ≥98% | Standard Supplier | Must be dry. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Standard Supplier | Highly reactive with water. Handle under inert atmosphere. |
| OR Carboxylic Acid Sodium Salt | Pre-formed | Standard Supplier | Alternative to using NaH. |
| This compound | Synthesis Grade | Clearsynth, etc.[4] | See safety protocols. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Dry solvent is critical. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes / Petroleum Ether | ACS Grade | Standard Supplier | For chromatography. |
| Deionized Water | For workup. | ||
| Brine (Saturated NaCl) | For workup. | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layer. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Step-by-Step Methodology
Note: This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) if using sodium hydride.
-
Preparation of the Carboxylate Salt (if not pre-formed) :
-
To a dry, round-bottomed flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per gram of acid).
-
Carefully add sodium hydride (60% dispersion, 1.05 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1 hour or until gas evolution ceases, indicating complete salt formation.
-
-
Alkylation Reaction :
-
To the solution/suspension of the carboxylate salt in DMF, add this compound (1.2 - 1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
-
-
Aqueous Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity to elute the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final 4-(nitrooxy)butyl ester.
-
Example Application: Synthesis of Ibuprofen 4-(Nitrooxy)butyl Ester
This protocol is adapted from established literature procedures for synthesizing NSAID-NO donor prodrugs.[3]
Specific Reaction Parameters
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| Ibuprofen Sodium Salt | 228.26 | 11.40 g | 50.0 | 1.0 |
| 1,4-Dibromobutane* | 215.89 | 43.20 g | 200.0 | 4.0 |
| Intermediate (Ibuprofen Bromobutyl Ester) | 341.28 | - | - | - |
| Silver Nitrate (AgNO₃) | 169.87 | 8.00 g | 47.1 | ~2.0 (rel. to intermed.) |
| Final Product | 323.38 | - | - | - |
*Note: The literature describes a two-step synthesis where an intermediate bromobutyl ester is first formed from 1,4-dibromobutane, then converted to the nitrate ester using silver nitrate.[3] A direct alkylation with this compound follows the general protocol in Section 4.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.
-
Infrared (IR) Spectroscopy : To identify key functional groups, particularly the ester carbonyl (~1735 cm⁻¹) and the nitrate ester bands (~1630 and ~1280 cm⁻¹).
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(nitrooxy)butyl esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete carboxylate formation.2. Wet solvent or reagents.3. Insufficient temperature or reaction time. | 1. Ensure complete deprotonation before adding the alkylating agent.2. Use anhydrous solvents and dry reagents.3. Increase temperature to 60-70 °C or extend reaction time. |
| Multiple Products on TLC | 1. Side reactions (e.g., elimination).2. Decomposition of starting material or product. | 1. Use a more moderate temperature.2. Ensure the reaction is not heated for an excessive amount of time. |
| Low Yield after Purification | 1. Incomplete reaction.2. Product loss during workup (e.g., into aqueous layer).3. Difficulty in chromatographic separation. | 1. Optimize reaction time and temperature.2. Perform multiple, thorough extractions.3. Optimize the solvent system for chromatography to ensure good separation. |
| Product Decomposition | The nitrate ester is thermally or hydrolytically unstable. | Avoid excessive heat during solvent removal. Store the final product in a cool, dark place. Alkaline hydrolysis of the nitrate ester is slow, but acidic conditions should be avoided.[14] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10420252, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of substituted carboxylic acids, esters and amides. Retrieved from [Link]
-
Kevin de Kock (2014). Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). YouTube. Retrieved from [Link]
-
Organic Reactions, Inc. (2026). The Alkylation of Esters and Nitriles. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). Alkyl nitrites - Appropriate access and safety controls. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Retrieved from [Link]
- Google Patents. WO2012152438A1 - Process for the preparation of nitrate acid ester of organic compounds.
-
Oae, S., Asai, N., & Fujimori, K. (1978). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Journal of the Chemical Society, Perkin Transactions 2, (5), 571-577. Retrieved from [Link]
-
ResearchGate. Preparation of Alkyl Nitrates, Nitrites, and Thiocyanates from Alcohols Utilizing Trichloroisocyanuric Acid with Triphenylphosphine. Retrieved from [Link]
-
ResearchGate. Putative mechanism for the O-alkylation of carboxylic acids by diazo compounds. Retrieved from [Link]
-
Carl Roth GmbH. SAFETY DATA SHEET Amylnitrit. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - AMYL NITRITE. Retrieved from [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Alkylation, Acylation, and Substitution: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Google Patents. DE4311424A1 - Process for the O-alkylation of carboxylic acids.
-
James Alexander Corporation. (2014). Amyl Nitrite Inhalant USP - Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Gilani, A. H., et al. (2012). Effects of nitro-butoxyl- and butyl-esters of non-steroidal anti-inflammatory drugs compared with parent compounds on the contractility of digital arterial smooth muscle from the fallow deer (Dama dama). BMC veterinary research, 8, 19. Retrieved from [Link]
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- 4. clearsynth.com [clearsynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H8BrNO3 | CID 10420252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. fishersci.com [fishersci.com]
- 9. james-alexander.com [james-alexander.com]
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The Nitrooxybutyl Moiety: A Versatile Linker for Nitric Oxide-Donating Drug Discovery
Introduction: The Strategic Importance of Nitric Oxide Donors
Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on the cardiovascular, nervous, and immune systems.[1] Its therapeutic potential is vast, but its fleeting half-life and gaseous nature present significant challenges for direct administration. This has spurred the development of NO donor drugs, molecules designed to release NO in a controlled manner at specific physiological targets.[1] A prominent strategy in this field is the creation of hybrid NO donor drugs, where an existing therapeutic agent is chemically modified to include an NO-releasing moiety.[1] This approach aims to combine the pharmacological activity of the parent drug with the beneficial effects of NO, potentially enhancing efficacy and reducing side effects.[1]
At the heart of this strategy lies the choice of a suitable linker to tether the NO-donating group to the parent drug. 4-(Nitrooxy)butyl bromide is a key reagent in this context, serving as a versatile four-carbon linker that introduces a nitrooxy group, a well-established NO-donating functional group. This guide provides a detailed exploration of the practical applications of 4-(nitrooxy)butyl bromide in research, with a focus on the synthesis and characterization of novel NO-donating compounds.
Chemical Profile and Safety Considerations
Inferred Safety Profile:
| Hazard Class | Anticipated Hazard | Recommended Precautions |
| Skin Corrosion/Irritation | Likely to cause skin irritation and burns upon contact.[2][3] | Wear appropriate chemical-resistant gloves, lab coat, and work in a well-ventilated fume hood.[2][3] |
| Eye Damage/Irritation | Poses a serious risk of eye damage.[2][3] | Wear chemical safety goggles or a face shield.[2][3] |
| Inhalation | Vapors may be harmful and cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Reactivity | May react violently with strong oxidizing agents.[2] Stable under normal storage conditions.[2] | Store away from incompatible materials in a cool, dry, and well-ventilated area.[3][4] |
Storage and Stability:
Based on the stability of related compounds, 4-(nitrooxy)butyl bromide should be stored in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[2][4] It is likely sensitive to moisture and light.
Application Note I: Synthesis of NO-Donating Hybrid Drugs
The primary application of 4-(nitrooxy)butyl bromide is in the covalent modification of existing drugs to create novel NO-donating entities. The bromo-functional group allows for nucleophilic substitution reactions with various functional groups present in drug molecules, such as phenols, amines, and thiols.
Conceptual Workflow for Synthesis:
Caption: General workflow for synthesizing NO-donating hybrid drugs.
Protocol 1: Synthesis of a Representative NO-Donating Aspirin Analogue
This protocol describes a representative synthesis of an NO-donating aspirin analogue where the carboxylic acid of aspirin is esterified with the 4-(nitrooxy)butyl moiety. This is a scientifically plausible adaptation based on standard esterification procedures and the known reactivity of alkyl halides.
Materials:
-
Aspirin (Acetylsalicylic acid)
-
4-(Nitrooxy)butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of aspirin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Addition of Alkylating Agent: Add 4-(nitrooxy)butyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure NO-donating aspirin analogue.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Note: This is a generalized protocol. Optimization of reaction time, temperature, and stoichiometry may be necessary for different parent drugs.
Application Note II: Evaluation of Nitric Oxide Release
A crucial step in the development of NO-donating drugs is the characterization of their NO release profile. The Griess assay is a widely used, simple, and cost-effective colorimetric method for the indirect quantification of NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[5]
Mechanism of NO Release and the Griess Reaction:
The nitrooxy group (-O-NO₂) in the hybrid drug is metabolized in vivo, often by enzymes such as glutathione S-transferases, to release nitric oxide.[5] The released NO is rapidly oxidized to nitrite and nitrate. The Griess reaction then quantifies the nitrite concentration.
Caption: Pathway of NO release and its detection by the Griess assay.
Protocol 2: Quantification of NO Release using the Griess Assay
This protocol provides a general procedure for measuring NO release from a synthesized compound in a cell-free system.
Materials:
-
Synthesized NO-donating compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite (NaNO₂) standard solution (1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting the 1 mM stock solution in PBS.
-
Sample Preparation: Dissolve the NO-donating compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in PBS (pH 7.4). Include a vehicle control (solvent only).
-
Incubation: Incubate the samples and standards at 37 °C for a specified period (e.g., 1, 2, 4, 8, 24 hours) to allow for NO release and conversion to nitrite.
-
Griess Reaction:
-
To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Solution A (sulfanilamide).
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Solution B (NED) to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Expected Data:
The results can be presented as the concentration of nitrite released over time, allowing for the determination of the NO release kinetics of the compound.
| Time (hours) | Nitrite Concentration (µM) - Compound X | Nitrite Concentration (µM) - Control |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 1 | 5.2 ± 0.4 | 0.5 ± 0.2 |
| 4 | 18.6 ± 1.2 | 0.6 ± 0.1 |
| 8 | 35.1 ± 2.5 | 0.5 ± 0.2 |
| 24 | 62.3 ± 4.1 | 0.7 ± 0.3 |
Case Study: Latanoprostene Bunod - A Clinically Approved NO-Donating Drug
A notable example of a successful drug utilizing a 4-(nitrooxy)butyl moiety is latanoprostene bunod, an antiglaucoma medication.[6] It is a prostaglandin F2α analog that is metabolized in the eye to latanoprost acid and butanediol mononitrate. The butanediol mononitrate then releases NO, which contributes to the drug's intraocular pressure-lowering effect by increasing aqueous humor outflow through the trabecular meshwork.[6]
The synthesis of latanoprostene bunod involves the esterification of latanoprost with a 4-bromobutanol derivative, followed by nitration of the terminal hydroxyl group, often using a nitrating agent like silver nitrate in acetonitrile.
Conclusion and Future Perspectives
4-(Nitrooxy)butyl bromide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its ability to introduce an NO-donating nitrooxy group via a flexible four-carbon linker enables the rational design of a wide array of hybrid drugs. The protocols outlined in this guide provide a starting point for researchers to synthesize and evaluate their own novel NO-donating compounds. As our understanding of the therapeutic roles of nitric oxide continues to expand, the strategic use of reagents like 4-(nitrooxy)butyl bromide will undoubtedly play a crucial role in the development of the next generation of innovative medicines.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]
- Carini, M., et al. (2003). In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1133-1140.
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Sdfine. (n.d.). 4 nitrobenzyl bromide. Retrieved from [Link]
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Techno PharmChem. (n.d.). TETRA BUTYL AMMONIUM BROMIDE. Retrieved from [Link]
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West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Soltani, G., et al. (2025).
- Peace, J. H., et al. (2025). Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review. Frontiers in Medicine, 12, 136.
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GSRs. (n.d.). 4-(NITROOXY)BUTYL (5Z)-7-((1R,2R,3R,5S). Retrieved from [Link]
- Lazzarato, L., et al. (2008). Searching for new NO-donor aspirin-like molecules: a new class of nitrooxy-acyl derivatives of salicylic acid. Journal of Medicinal Chemistry, 51(6), 1893-1903.
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Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]
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Pfizer. (n.d.). Rocuronium bromide (NDC 0409-9558-05 and 0409-9558-10) (rocuronium bromide) How Supplied/Storage and Handling. Retrieved from [Link]
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JOCPR. (n.d.). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Retrieved from [Link]
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Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
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Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved from [Link]
- Miller, M. R., & Megson, I. L. (2007). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 151(3), 305-321.
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Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Retrieved from [Link]
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Socratic.org. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]
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ResearchGate. (2015). How to synthesize aspirin without using acetic anhydride?. Retrieved from [Link]
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PubMed. (2000). A New Nitric Oxide (NO) Releaser: Spontaneous NO Release From FK409. Retrieved from [Link]
-
ResearchGate. (n.d.). NO released from NO donors. (a) Comparison of NO release kinetics by PROLI NONOate and DETA NONOate. (b) Effect of pH on NO release from DETA NONOate. Retrieved from [Link]
-
National Institutes of Health. (2015). Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications. Retrieved from [Link]
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National Institutes of Health. (2012). Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives. Retrieved from [Link]
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ACS Publications. (2014). LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers. Retrieved from [Link]
-
PubMed. (2011). Analysis of NO and its metabolites by mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples. Retrieved from [Link]
-
MDPI. (2017). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unlabeled aspirin as an activatable theranostic MRI agent for breast cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). New chemical classes of NO donors. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
- Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
-
RSC Publishing. (n.d.). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Safety of 4-Bromobutyl Nitrate Synthesis
Welcome to the technical support center for the synthesis of 4-bromobutyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely handling this challenging but valuable synthesis. The nitration of 4-bromo-1-butanol is an energetic reaction that demands meticulous attention to detail. This document moves beyond simple step-by-step instructions to explain the causality behind critical process parameters, empowering you to anticipate and mitigate risks effectively.
Section 1: Core Safety Principles & Frequently Asked Questions (FAQs)
This section addresses the most critical safety questions researchers face when undertaking this synthesis. Understanding these principles is non-negotiable for preventing incidents.
Q1: Why is the synthesis of this compound considered a high-risk procedure?
A1: The primary hazard stems from the nitration of an alcohol using a sulfonitric mixture (sulfuric and nitric acid), which is a strongly exothermic process.[1] The product, this compound, is a thermally unstable oily liquid.[2][3] The combination of a highly energetic reaction and a potentially unstable product creates a significant risk for a "runaway reaction." This is a dangerous feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates more heat.[1][4] Such an event can lead to a sudden and violent release of large volumes of toxic gases (nitrogen oxides), splashing of corrosive acids, and potentially an explosion.[1][2][3]
Q2: What is a "runaway reaction," and what are the immediate visual warning signs?
A2: A runaway reaction is an uncontrolled exothermic process where the rate of heat generation surpasses the rate of heat removal.[1] This is the most severe potential failure in this synthesis. Key visual signs demand immediate and decisive action:
-
Vigorous Gas Evolution: The sudden appearance of dense, brown-orange fumes (NOx) is a critical warning sign that the reaction temperature is too high, causing the decomposition of nitric acid and the product.[1][4]
-
Rapid Temperature Spike: A sudden, uncontrolled rise in the internal reaction temperature, even with cooling applied, indicates the reaction is accelerating beyond control.
-
Color Change: A rapid darkening of the reaction mixture (e.g., turning dark brown or black) can indicate product decomposition and the onset of a runaway.[1]
Q3: What are the absolute minimum engineering controls required for this synthesis?
A3: Given the risks, this synthesis should never be performed on an open bench. The following engineering controls are mandatory:
-
Certified Chemical Fume Hood: To contain and exhaust toxic fumes and provide a physical barrier.[5]
-
Blast Shield: A sturdy, free-standing blast shield must be placed between the reaction apparatus and the operator.
-
Efficient Cooling System: A reliable cryo-cooler or a large, well-maintained ice bath capable of handling significant heat evolution is essential. The cooling bath's volume should be sufficient to absorb the entire reaction's heat load in an emergency.
-
Secondary Containment: All reaction vessels should be placed within a secondary container (e.g., a larger basin) to contain spills or vessel failure.[6]
Q4: What specific Personal Protective Equipment (PPE) is required?
A4: Standard laboratory PPE is insufficient. The following must be worn at all times:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[5][7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant apron are necessary.[7] Handle reagents with heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Always inspect gloves before use.[5][7]
-
Emergency Access: Ensure an emergency safety shower and eyewash station are immediately accessible and unobstructed.[8]
Section 2: Troubleshooting the Reaction from Setup to Execution
This section provides a question-and-answer guide to specific issues that can arise during the preparation and execution of the synthesis.
Q1: I am preparing the sulfonitric mixture. What is the correct and safest procedure?
A1: The preparation of the nitrating mixture is itself a hazardous step that generates significant heat.
-
Causality: Sulfuric acid is a powerful dehydrating agent. When mixed with nitric acid, it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This process is exothermic.
-
Correct Procedure: The mixture must be prepared in the reaction vessel, which is already submerged in the cooling bath and maintained at a low temperature (e.g., -5 to 0 °C). Always add the nitric acid slowly and dropwise to the cold, stirred sulfuric acid. [2] Never add sulfuric acid to nitric acid, as this can cause localized boiling and splashing of the corrosive mixture.
Q2: The protocol calls for dichloromethane as a solvent. Is it optional? What is its function?
A2: The solvent is not optional; it is a critical safety component.
-
Causality: Dichloromethane serves as a "heat sink." It dilutes the reactants, increasing the total thermal mass of the system.[9] This means more energy is required to raise the temperature of the mixture by one degree, providing a crucial buffer against rapid temperature spikes. It also improves stirring efficiency, ensuring even heat distribution and preventing the formation of localized "hot spots" where a runaway reaction could initiate.
Q3: I've started adding the 4-bromo-1-butanol, and the internal temperature is rising above the recommended 5 °C limit. What should I do?
A3: Immediately stop the addition. Do not attempt to "power through" the addition.
-
Troubleshooting Steps:
-
Halt Addition: Stop the feed of 4-bromo-1-butanol immediately.
-
Monitor Temperature: Continue to vigorously stir the mixture and watch the thermometer. Ensure the cooling bath is functioning at maximum capacity.
-
Wait for Stabilization: Do not resume the addition until the internal temperature has returned to the target range (e.g., -5 to 5 °C) and has remained stable for several minutes.[2]
-
Resume at a Slower Rate: Once stable, resume the addition at a significantly slower rate. A fluctuating temperature indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system.
-
Q4: I see brown fumes forming in the headspace of my reactor. What does this signify and what is the immediate emergency procedure?
A4: Brown fumes (NOx) are a critical danger signal indicating the reaction is becoming too hot and is on the verge of a runaway.[1][4] You must act immediately.
-
Causality: At elevated temperatures, nitric acid and the nitrate ester product begin to decompose, releasing nitrogen dioxide (NO₂) gas, which is brown and highly toxic.[1] This decomposition is also exothermic, which will further accelerate the reaction.
-
Emergency Procedure:
-
Stop Addition: If you are still adding reagent, stop immediately.
-
Alert Personnel: Alert everyone in the immediate vicinity of the potential for a runaway reaction.
-
Ensure Maximum Cooling: Check that the cooling system is operating at full capacity.
-
Prepare for Quench (If Safe): If the reaction appears to be stabilizing and the gas evolution is minor and subsiding, you may be able to salvage it. However, if the gas evolution is vigorous or the temperature continues to rise, you must prepare for an emergency quench. This involves having a large, pre-chilled vessel of ice water ready to pour the reaction mixture into. This should only be done as a last resort to prevent an explosion and must be done from behind a blast shield.
-
Evacuate: If the reaction is clearly out of control (continuous, rapid gas evolution and temperature rise), do not attempt to intervene further. Activate any emergency alarms, close the fume hood sash, and evacuate the laboratory immediately.
-
Section 3: Navigating Work-up and Purification Challenges
Post-reaction procedures carry their own set of risks, primarily related to handling a potentially unstable product and managing the quenching of highly corrosive acids.
Q1: What is the safest method for quenching the reaction mixture after the recommended time?
A1: The quench step is critical for neutralizing the powerful acid mixture and must be done with extreme care.
-
Causality: Pouring the reaction mixture into water is highly exothermic. Doing so improperly can cause the water to flash-boil, creating an aerosol of acid and product.
-
Correct Procedure: The reaction mixture should be transferred slowly, with good stirring, into a separate vessel containing a large amount of crushed ice or ice-cold water.[2] The key is to have the ice/water in the receiving flask first, ensuring a large heat sink is present to absorb the heat of dilution. The temperature of the quench mixture should be monitored and kept low (e.g., below 10 °C).[2]
Q2: My crude product is a very dark color after work-up. What causes this and how can I purify it?
A2: A dark color (brown or black) typically indicates the presence of decomposition products, likely from minor temperature excursions during the reaction or work-up.
-
Causality: Side reactions, such as oxidation of the alcohol or decomposition of the nitrate ester, can produce colored impurities.[1]
-
Purification Strategy:
-
Aqueous Washes: After the initial quench and separation of the organic layer, wash the organic phase sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[2] The bicarbonate wash must be done carefully, venting frequently, as it will generate CO₂ gas if residual acid is present.
-
Drying and Filtration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Chromatography: If impurities persist, column chromatography on silica gel is the preferred method for purification. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and keep the column cool if possible.
-
Q3: What are the recommended storage conditions for this compound?
A3: Due to its thermal instability, proper storage is crucial to prevent decomposition.[3]
-
Correct Procedure: The purified product should be stored in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[3] The container should be clearly labeled with the compound name, structure, date of synthesis, and prominent hazard warnings. Avoid storing large quantities; synthesize what is needed for immediate use whenever possible.
Section 4: Protocols and Visual Workflow Guides
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a guideline and must be adapted based on a thorough, lab-specific risk assessment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and an addition funnel. Place the flask in a cooling bath capable of maintaining -5 °C. Position a blast shield in front of the setup.
-
Nitrating Mixture Preparation: To the flask, add dichloromethane. Cool the solvent to -5 °C. Slowly add 98% sulfuric acid while stirring. Once the temperature is stable at -5 °C, add fuming nitric acid dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 4-bromo-1-butanol in dichloromethane in the addition funnel. Add this solution dropwise to the cold, stirred nitrating mixture. The rate of addition must be carefully controlled to maintain the internal temperature between -5 and 5 °C.[2] This step typically takes 2-5 hours, depending on the scale.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC if desired.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. Monitor the temperature of the quench beaker, ensuring it remains below 10 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Cold water (2x)
-
Saturated aqueous sodium bicarbonate solution (carefully, with venting)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. Crucially, the water bath temperature for evaporation should be kept low (e.g., < 30 °C) to avoid thermal decomposition of the product.
-
Storage: Store the resulting pale-yellow oil at refrigerator temperature under an inert atmosphere.[3][7]
Visual Workflow for Synthesis
Sources
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 146563-40-8 [m.chemicalbook.com]
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- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. icheme.org [icheme.org]
Technical Support Center: Purification Protocol for Crude 4-Bromobutyl Nitrate
Welcome to the technical support guide for the purification of 4-bromobutyl nitrate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional intermediate. Given that this compound is a thermally unstable and potentially hazardous compound, its purification requires careful technique and a thorough understanding of the underlying chemical principles.[1][2] This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind each part of the protocol, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Safety First: Essential Handling and Storage Protocols
Before beginning any work, it is imperative to recognize the risks associated with organic nitrates. This compound is classified as a skin, eye, and respiratory irritant.[3] More significantly, the synthesis process itself is potentially explosive due to the highly exothermic nature of nitration and the thermal instability of the product.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and compatible nitrile gloves.[4][5]
-
Ventilation: All handling of the crude mixture and the pure compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][6]
-
Temperature Control: At all stages, from synthesis to work-up and storage, maintain low temperatures to prevent decomposition.
-
Storage: The purified product must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator.[1] Do not store in direct sunlight or near heat sources.[6][7]
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, in accordance with your institution's hazardous waste guidelines.[4]
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound after synthesis?
A: The most common impurities originate from the synthesis reaction itself, which typically involves the nitration of 4-bromo-1-butanol with a sulfonitric mixture.[2][8] Expect to find:
-
Unreacted Starting Material: 4-bromo-1-butanol.
-
Residual Acids: Traces of sulfuric acid and nitric acid.
-
Water: Introduced during the aqueous work-up.
-
Oxidative Byproducts: Formed due to the strong oxidizing nature of the nitrating mixture.
-
Alkyl Nitrites: Isomeric byproducts that can sometimes form during nitration reactions.[9]
Q: Why is strict temperature control so critical during the work-up and purification?
A: this compound is thermally labile.[1] Elevated temperatures, especially in the presence of residual acid catalysts, can accelerate decomposition. This not only leads to a significant loss of product yield but can also trigger a runaway reaction, posing a serious safety hazard from the rapid production of gases.[2] The thermal decomposition of related bromo-hydrocarbons can proceed via dissociation of the C-Br bond followed by further breakdown.[10]
Q: How can I definitively confirm the identity of my purified product?
A: A combination of spectroscopic methods is recommended. Fourier-Transform Infrared (FTIR) spectroscopy is invaluable for confirming the presence of the nitrate ester functional group. Look for two strong, characteristic absorption bands: one for the asymmetric stretch (O-NO₂) around 1640 cm⁻¹ and another for the symmetric stretch around 1280 cm⁻¹.[8] Further structural confirmation can be obtained using ¹H and ¹³C NMR spectroscopy, and purity can be assessed using HPLC or GC-MS.
Q: What is the expected appearance and stability of the final product?
A: Pure this compound is a pale yellow oil.[1] While it is used as an intermediate in various syntheses, it is not intended for long-term storage.[11] Even when stored properly in a refrigerator, its stability can be limited.[1] It is advisable to use the purified material relatively quickly after preparation. Organic nitrates, in general, have a limited shelf life.[12]
Visual Workflow for Purification
The following diagram outlines the general workflow from the post-synthesis reaction mixture to the final, purified product.
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield After Work-Up | 1. Decomposition: Product degraded due to residual acid and/or excessive heat during solvent removal. 2. Incomplete Extraction: Insufficient volume or number of organic extractions. 3. Emulsion Formation: Stable emulsion formed during washing steps, trapping the product. | 1. Ensure the reaction quench and all washes are performed with ice-cold solutions. Remove solvent on a rotary evaporator at low temperature (<30°C). 2. Perform at least three extractions with fresh solvent. 3. To break emulsions, add a small amount of brine and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can prevent their formation. |
| Final Product is Dark Brown/Black | 1. Degradation: Significant decomposition has occurred. 2. Polymerization: Side reactions may have occurred during synthesis, especially if the temperature was not well-controlled.[13] | 1. The product is likely highly impure. Attempt purification by flash chromatography, but expect a lower yield. 2. Re-evaluate the synthesis step, ensuring strict temperature control (e.g., -5 to 5°C) is maintained throughout the addition of reagents.[2] |
| Product Degrades on Silica Gel Column | 1. Acidic Silica: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds like nitrate esters. 2. Slow Elution: Prolonged contact time with the stationary phase increases the chance of degradation. | 1. Neutralize the silica gel by preparing a slurry with your starting eluent containing ~1% triethylamine, then pack the column. Alternatively, use a less acidic stationary phase like neutral alumina. 2. Use positive pressure ("flash" chromatography) to speed up the elution process. Do not let the column run dry.[14] |
| TLC Shows Co-eluting Impurities | 1. Inappropriate Solvent System: The mobile phase polarity is not optimized to resolve the product from impurities. | 1. Systematically test different solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The product (nitrate ester) is significantly less polar than the starting material (alcohol). Adjust the ratio to achieve a product Rf of ~0.3 for optimal separation. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-Up
This protocol is designed to remove residual acids and water-soluble impurities from the crude reaction mixture following synthesis.
-
Reaction Quench: Slowly pour the crude reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction mixture). Maintain the temperature of the quench solution below 5°C throughout the addition.[2]
-
Solvent Extraction: Transfer the cold aqueous mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (CH₂Cl₂), using approximately 2 volumes of CH₂Cl₂ for each extraction.
-
Expert Insight: Dichloromethane is used for its high density (allowing for easy separation of the bottom organic layer) and its ability to dissolve the product well.[2]
-
-
Neutralization Wash: Combine the organic extracts. Wash the combined organic phase sequentially with:
-
One portion of ice-cold deionized water.
-
Two portions of ice-cold 5% aqueous sodium bicarbonate (NaHCO₃) solution. Continue until the aqueous layer is no longer acidic (test with pH paper) or until effervescence ceases. This step is critical to remove acid catalysts that promote product decomposition.[2]
-
One portion of ice-cold brine (saturated aq. NaCl). This helps to break any minor emulsions and removes the bulk of the dissolved water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C to prevent thermal decomposition of the product. The result will be the crude this compound as an oil.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying the crude oil obtained from the work-up.
-
TLC Analysis & Solvent Selection: Dissolve a small amount of the crude oil in ethyl acetate and spot it on a silica gel TLC plate. Also spot the starting material (4-bromo-1-butanol) for comparison. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system will give the product an Rf value of approximately 0.3. The starting alcohol impurity will have a much lower Rf.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use positive pressure to pack the bed uniformly. Ensure there are no air bubbles or cracks.[15]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Apply positive air pressure to achieve a steady, fast flow rate.[14]
-
Collect fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after your product has been collected.[16]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporator, bath temp <30°C) to yield the purified this compound.
-
Caption: Troubleshooting decision tree for low purity of crude this compound.
References
-
Organic Syntheses. (n.d.). 1-NITROÖCTANE. Coll. Vol. 4, p.724 (1963); Vol. 34, p.76 (1954). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420252, this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Vol. 88, p.12 (2011). Retrieved from [Link]
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Sciencemadness.org. (2011). Alkyl nitrite synthesis. Retrieved from [Link]
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UC Center for Laboratory Safety. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]
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First Response Medicine. (2023, August 21). How Should I Store Nitrate Medications? [Video]. YouTube. Retrieved from [Link]
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IIT Bombay. (n.d.). Chemical safety MANUAL. Retrieved from [Link]
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Schmitt, R. J., Bedford, C. D., & Bottaro, J. C. (2020). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 25(15), 3374. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Organic Nitrates. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
NileRed. (2023, March 28). Alkyl (Amyl) Nitrite Synthesis [Video]. YouTube. Retrieved from [Link]
-
Soman, B., & Vijayaraghavan, G. (2017). The role of organic nitrates in the optimal medical management of angina. European Heart Journal: Acute Cardiovascular Care, 15(2). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]
-
Wang, X., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1234. Retrieved from [Link]
-
Organic Syntheses. (2020). Purification of Organic Compounds by Flash Column Chromatography. Vol. 97, p.234. Retrieved from [Link]
-
Supplemental Chemical Synthesis. (n.d.). A solution of triethylamine... Retrieved from [Link]
-
Stewart, S. M. (2021, April 22). Synthesis of 1-Bromobutane: Steam distillation [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 146563-40-8 [chemicalbook.com]
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- 3. This compound | C4H8BrNO3 | CID 10420252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. iitb.ac.in [iitb.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. Organic Nitrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-bromo-1-hydroxybutane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of the nitration of 4-bromo-1-hydroxybutane to synthesize 4-bromobutyl nitrate.[1][2][3] This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success and safety of your experiments. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the nuances of this synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and accurate information to guide your experimental design.
Q1: What is the primary application of this compound?
This compound is a key intermediate in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids.[1][2][3] This bifunctional molecule, containing both a bromine atom and a nitrate ester group, is utilized in the creation of prodrugs.[2] For instance, it is an intermediate in the synthesis of Latanoprostene Bunod, a drug used to treat high intraocular pressure.[3]
Q2: What are the recommended starting materials and reagents for this nitration?
The primary starting material is 4-bromo-1-hydroxybutane (also known as 4-bromo-1-butanol).[1][4] The most common nitrating agent is a sulfonitric mixture, which is a combination of fuming nitric acid and concentrated sulfuric acid, typically used in a solvent like dichloromethane.[1]
Q3: What is the fundamental reaction mechanism for the nitration of an alcohol like 4-bromo-1-hydroxybutane?
The reaction is an O-nitration, forming a nitrate ester, not a C-nitro compound which is typical in aromatic nitration.[2][5] The mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[6][7] The alcohol's hydroxyl group then acts as a nucleophile, attacking the nitronium ion to form a protonated nitrate ester. Subsequent deprotonation yields the final product, this compound.
Q4: Why is sulfuric acid used in combination with nitric acid?
Sulfuric acid serves two crucial functions in this reaction.[7] Firstly, being a stronger acid, it protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[6][7] Secondly, it acts as a dehydrating agent, removing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitrate ester.[7]
Q5: What are the critical safety precautions to consider during this experiment?
The nitration of alcohols can be highly exothermic and potentially explosive, especially on a larger scale, due to the risk of a sudden temperature increase and gas production.[1][3] It is imperative to maintain strict temperature control, typically between -5 to 5°C.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10] Have an emergency plan and appropriate quenching agents readily available. Nitric acid is extremely corrosive and can cause severe chemical burns.[9][11]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature is too low. 2. Decomposition of nitrating agent: Moisture contamination can decompose the nitronium ion. 3. Loss of product during workup: Product may be lost during the aqueous wash or extraction steps. | 1. Optimize reaction time and temperature: Monitor the reaction by TLC. Ensure the reaction is stirred at the recommended temperature (-5 to 5°C) for 2-5 hours.[1] 2. Use anhydrous reagents and solvent: Ensure all glassware is thoroughly dried and use anhydrous dichloromethane. 3. Careful workup: When pouring the reaction mixture into cold water, do so slowly to maintain a low temperature.[1] Ensure efficient extraction with dichloromethane and minimize the number of washes. |
| Formation of Side Products | 1. Over-nitration or oxidation: Reaction temperature is too high, or the reaction is left for too long. Primary alcohols can be oxidized to aldehydes or carboxylic acids under strong oxidizing conditions.[12] 2. Formation of C-nitro compounds (e.g., 4-nitrobutan-1-ol): While less common for alcohols, it's a theoretical possibility. 3. Formation of alkyl nitrites (R-O-N=O): This can occur if nitrous acid is present. | 1. Strict temperature control: Maintain the reaction temperature rigorously between -5 and 5°C.[1] Monitor the reaction progress closely and quench it once the starting material is consumed. 2. Purification: Use column chromatography to separate the desired product from impurities. 3. Ensure high purity of nitric acid: Use fresh, high-quality fuming nitric acid to minimize the presence of nitrous acid. |
| Product Decomposition | 1. Thermal instability: this compound is a thermally unstable oily liquid.[1][3] 2. Acidic or basic conditions during workup: The nitrate ester can be susceptible to hydrolysis under strong acidic or basic conditions. | 1. Avoid high temperatures: During solvent removal, use a rotary evaporator at low temperature and reduced pressure. Store the final product at a low temperature (-20°C is recommended for the starting material, 4-bromo-1-butanol, and is a good practice for the product as well).[4] 2. Neutralize carefully: After the initial quench, wash the organic phase with water and then carefully adjust the pH to 6-7 with a dilute base like sodium hydroxide solution before washing with brine.[1] |
| Runaway Reaction | 1. Poor temperature control: The reaction is highly exothermic.[1] 2. Addition of reagents is too fast: Rapid addition of 4-bromo-1-hydroxybutane to the sulfonitric mixture can lead to a rapid increase in temperature. | 1. Use an efficient cooling bath: An ice-salt or dry ice-acetone bath is recommended to maintain the low temperature. 2. Slow, controlled addition: Add the 4-bromo-1-hydroxybutane dropwise to the cold sulfonitric mixture with vigorous stirring.[1] Monitor the internal temperature of the reaction flask continuously. |
III. Experimental Protocols and Visualizations
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-bromo-1-hydroxybutane (10.2 g, 66.6 mmol)
-
Fuming nitric acid (8.5 g, 135 mmol)
-
98% Sulfuric acid (13.0 g, 130 mmol)
-
Dichloromethane (18.0 g, 212 mmol)
-
Cold water
-
27.65% Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reactor equipped with a stirrer and a thermometer, and cooled to -5 to 5°C, slowly add fuming nitric acid to a solution of 98% sulfuric acid in dichloromethane.
-
To this mixture, add 4-bromo-1-hydroxybutane dropwise, ensuring the temperature is maintained between -5 and 5°C.
-
Stir the reaction medium at -5 to 5°C for a period of 2-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water (110 g), keeping the temperature between -5°C and 3°C.
-
After decantation, extract the upper aqueous phase with dichloromethane.
-
Combine the organic phases and wash with water.
-
Adjust the pH of the organic phase to 6-7 by the slow addition of a 27.65% sodium hydroxide solution.
-
Wash the neutralized organic phase with brine and dry over anhydrous magnesium sulfate.
-
Distill off the dichloromethane under vacuum to recover the crude this compound.
Visualizations
Reaction Mechanism: Formation of this compound
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low product yield.
IV. References
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Nitration. (n.d.). Wikipedia. Retrieved from [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]
-
The Oxidation of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master. Retrieved from [Link]
-
New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]
-
NITRATION. (n.d.). vpscience.org. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 146563-40-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vpscience.org [vpscience.org]
- 8. labproinc.com [labproinc.com]
- 9. ehs.com [ehs.com]
- 10. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. nj.gov [nj.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Common side reactions and byproducts in 4-bromobutyl nitrate synthesis
Welcome to the technical support center for the synthesis of 4-bromobutyl nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform this synthesis safely and efficiently, understand potential challenges, and confidently interpret your results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Problem 1: Low or No Yield of this compound
Symptoms:
-
After workup, the isolated product has a significantly lower mass than theoretically expected.
-
TLC or GC-MS analysis of the crude product shows a weak or absent spot/peak corresponding to this compound.
Possible Causes & Solutions:
-
Incomplete Reaction: The nitration of 4-bromo-1-butanol may not have gone to completion.
-
Causality: Insufficient reaction time or inadequate mixing can lead to unreacted starting material. The nitronium ion (NO₂⁺), the active electrophile, must have sufficient time and contact with the alcohol to react.
-
Solution:
-
Verify Reaction Time: Ensure the reaction has been stirred for the recommended duration (typically 2-5 hours) at the specified temperature (-5 to 5 °C).[1]
-
Improve Agitation: Use a magnetic stirrer that provides vigorous mixing to ensure proper contact between the reactants in the biphasic system (if applicable).
-
Monitor with TLC/GC: Before workup, take a small aliquot of the reaction mixture (quench it carefully in a separate vial with cold water) and analyze it by TLC or GC to check for the presence of the starting material, 4-bromo-1-butanol. If a significant amount of starting material remains, consider extending the reaction time.
-
-
-
Decomposition of Product: this compound is thermally unstable and can decompose if the temperature is not strictly controlled.[1]
-
Causality: The nitrate ester functionality is prone to thermal degradation, which can be accelerated by the presence of strong acids. This decomposition can lead to the formation of gaseous byproducts and a loss of the desired product.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between -5 and 5 °C throughout the addition of reagents and the entire reaction period. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Slow Reagent Addition: Add the 4-bromo-1-butanol to the sulfonitric mixture slowly and dropwise to allow for effective heat dissipation.
-
Quenching: Pour the reaction mixture into a vigorously stirred mixture of ice and water to rapidly quench the reaction and dilute the acids, minimizing product decomposition during workup.
-
-
-
Loss During Workup: The product may be lost during the extraction and washing steps.
-
Causality: Insufficient extraction or accidental discarding of the organic layer can lead to significant product loss.
-
Solution:
-
Efficient Extraction: Perform multiple extractions (at least 2-3) with a suitable organic solvent like dichloromethane to ensure complete removal of the product from the aqueous layer.
-
Layer Identification: Before separating the layers, you can add a small amount of water to see which layer increases in volume to definitively identify the aqueous layer.
-
Careful Separation: Use a separatory funnel correctly and drain the layers slowly to avoid losing the organic phase.
-
-
Problem 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
Crude NMR or GC-MS analysis shows multiple peaks in addition to the desired product.
-
The isolated product is a different color than expected (e.g., dark brown or black).
Common Byproducts and Their Formation:
| Byproduct Name | Structure | Formation Mechanism | Identification |
| 4-Bromobutanoic Acid | Br(CH₂)₃COOH | Oxidation of the starting material, 4-bromo-1-butanol, by the strong oxidizing conditions of the sulfonitric mixture.[2] | GC-MS, ¹H NMR (broad peak for carboxylic acid proton), FTIR (strong C=O and broad O-H stretch). |
| Butane-1,4-diyl dinitrate | O₂NO(CH₂)₄ONO₂ | Dinitration of any remaining 1,4-butanediol in the starting material or potential side reaction. | GC-MS (higher molecular weight), ¹H NMR (symmetrical signal). |
| 1,4-Dibromobutane | Br(CH₂)₄Br | Substitution of the hydroxyl group of the starting material with bromide, potentially from decomposition of HBr formed in side reactions. | GC-MS (distinct mass spectrum), ¹H NMR. |
| Tetrahydrofuran (THF) | C₄H₈O | Intramolecular cyclization (Williamson ether synthesis) of 4-bromo-1-butanol, especially under basic conditions during workup if not properly neutralized. | GC-MS (low boiling point), ¹H NMR. |
Troubleshooting Strategies:
-
Control Reaction Conditions:
-
Temperature: Overheating can promote oxidation and decomposition reactions. Strictly maintain the temperature between -5 and 5 °C.[1]
-
Reagent Purity: Use high-purity 4-bromo-1-butanol as the starting material to avoid the formation of byproducts from impurities.
-
-
Optimize Workup Procedure:
-
Neutralization: Carefully neutralize the reaction mixture during workup with a weak base like sodium bicarbonate solution. This will remove acidic impurities and prevent acid-catalyzed degradation of the product.
-
Washing: Thoroughly wash the organic layer with water and brine to remove any residual acids, salts, and water-soluble impurities.
-
-
Purification:
-
Column Chromatography: If significant impurities remain, purify the crude product using column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the more polar impurities.
-
Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification method, but care must be taken due to the thermal instability of the product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Sulfuric acid acts as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this reaction. The reaction is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻.[2]
Q2: Why is the reaction performed at such a low temperature?
A2: The nitration of alcohols is a highly exothermic reaction, and this compound is thermally sensitive.[1] Low temperatures are crucial to:
-
Control the reaction rate and prevent a runaway reaction.
-
Minimize the decomposition of the product.
-
Reduce the formation of oxidation byproducts.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated fume hood due to the use of corrosive acids and the potential evolution of toxic nitrogen oxide gases.
-
Slow Addition: Add reagents slowly and carefully to control the exothermic reaction.
-
Cooling Bath: Have an efficient cooling bath ready and monitor the temperature continuously.
-
Quenching: Quench the reaction by adding it to ice water to rapidly dissipate heat and dilute the acids.
Q4: How can I confirm the identity and purity of my this compound product?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile byproducts by their mass spectra.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to identify and quantify impurities.[6][7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrate ester functional group (strong absorbances around 1630 cm⁻¹ and 1280 cm⁻¹).[11][12]
Section 3: Experimental Protocols
Synthesis of this compound
Materials:
-
4-bromo-1-butanol (1.0 eq)
-
Fuming nitric acid (2.0 eq)
-
Concentrated sulfuric acid (98%) (1.95 eq)
-
Dichloromethane
-
Crushed ice and water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid in dichloromethane to -5 to 5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid solution while maintaining the temperature between -5 and 5 °C.
-
Once the addition is complete, slowly add 4-bromo-1-butanol dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at -5 to 5 °C for 2-5 hours.
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Section 4: Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Side Reaction Pathways
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 4-Bromobutyl Nitrate Preparation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-bromobutyl nitrate. As an essential intermediate in the development of novel therapeutics, such as Latanoprostene Bunod, its efficient preparation is critical.[1][2] However, the synthesis is not without its challenges, primarily due to the compound's thermal instability and the energetic nature of the nitration reaction.[3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to diagnose and resolve common issues leading to low yields. We will move beyond simple procedural steps to explore the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway: Nitration of 4-Bromo-1-butanol
The most prevalent and high-yielding laboratory method for preparing this compound is the direct nitration of 4-bromo-1-butanol using a sulfonitric mixture (sulfuric acid and nitric acid).[3] Understanding the fundamental mechanism is the first step in effective troubleshooting.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) in situ from the mixture of strong acids. The alcohol oxygen of 4-bromo-1-butanol then acts as a nucleophile, attacking the nitronium ion. A subsequent deprotonation yields the final nitrate ester.
General Troubleshooting Workflow
When confronted with a low yield, a systematic approach is crucial. Before diving into specific issues, use this workflow to guide your investigation. Start by evaluating the foundational aspects of your experiment and progressively move toward more complex variables.
Frequently Asked Questions (FAQs)
This section directly addresses the most common problems encountered during the synthesis.
Q1: My reaction yield is drastically lower than the reported ~96%. What are the most common culprits?
A1: A significant drop from the expected yield typically points to fundamental issues with reagents or reaction conditions. The nitration reaction is highly sensitive to three key factors: water content, temperature, and stoichiometry.
-
Water Contamination: The nitronium ion is aggressively quenched by water. Any moisture in your starting alcohol, acids, solvent, or glassware will consume the active nitrating species, halting the reaction.
-
Expert Insight: Always use freshly opened, anhydrous grade solvents and reagents. Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Argon) before use.
-
-
Temperature Control: The formation of the sulfonitric mixture and the subsequent addition of the alcohol are highly exothermic. A runaway reaction will cause decomposition of the product and starting material, often indicated by the formation of dark brown or black tars and emission of NOx gases.
-
Expert Insight: Prepare the sulfonitric mixture by adding nitric acid slowly to sulfuric acid in a flask submerged in an ice/salt bath, ensuring the internal temperature never exceeds 5°C.[3] Maintain this low temperature throughout the addition of 4-bromo-1-butanol.
-
-
Reagent Stoichiometry and Purity: Using low-purity starting materials or incorrect molar ratios will directly impact theoretical yield.
-
Expert Insight: Verify the purity of your 4-bromo-1-butanol via NMR or GC-MS before starting. Ensure you are using fuming nitric acid as specified in high-yield protocols.[3]
-
Table 1: Critical Reaction Parameter Comparison
| Parameter | Optimal Condition | Common Mistake & Consequence |
| Temperature | -5 to 5°C throughout additions[3] | > 10°C; Leads to thermal decomposition and side reactions. |
| Reagent Purity | Anhydrous reagents, >98% pure alcohol | Using hydrated acids or wet alcohol; Quenches nitronium ion, kills reaction. |
| Addition Rate | Slow, dropwise addition of reagents | Rapid addition; Causes dangerous exotherm and product decomposition. |
| Stirring | Vigorous, efficient mechanical stirring | Inadequate stirring; Creates local "hot spots" and reduces reaction efficiency. |
Q2: My crude product analysis (TLC, NMR, or GC-MS) shows multiple unexpected signals. What are the likely side products?
A2: The presence of significant impurities indicates that side reactions are competing with the desired nitration. The identity of these byproducts provides clues to the flaw in your procedure.
-
Unreacted 4-Bromo-1-butanol: The most common impurity. Its presence indicates an incomplete reaction, typically caused by water contamination, insufficient reaction time, or poor temperature control.
-
Bis(4-bromobutyl) ether: Formed if the alcohol undergoes intermolecular dehydration under the strongly acidic conditions. This is more prevalent if the temperature is allowed to rise.
-
4-Bromo-1-butene: An elimination product, also favored by higher temperatures.
-
Hydrolysis Product: During aqueous workup, the nitrate ester can hydrolyze back to 4-bromo-1-butanol, especially if the solution is not kept cold or is exposed to overly basic conditions for an extended period.
Q3: I lost most of my product during the aqueous workup and purification. How can I improve recovery?
A3: this compound is a thermally unstable oily liquid, and significant losses can occur during isolation if proper care is not taken.[1]
-
Workup: The goal is to neutralize the acid and remove water-soluble impurities without hydrolyzing the product.
-
Expert Insight: Always pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[3] This rapidly dilutes the acid and dissipates heat. Perform all extractions with a cold solvent (e.g., dichloromethane pre-chilled to 0-5°C). When neutralizing the combined organic layers, use a cold, dilute solution of sodium bicarbonate or sodium hydroxide, and monitor the pH carefully to ensure it does not exceed 7.[3] Aggressive basic conditions will saponify the nitrate ester.
-
-
Purification: Standard distillation at atmospheric pressure is not recommended due to the high boiling point (~220°C) and thermal instability.[1]
-
Expert Insight: The most effective purification method is vacuum distillation. If this is not feasible, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a viable alternative. Always remove the solvent on a rotary evaporator with a low-temperature water bath (<30°C) to prevent decomposition.
-
Validated Experimental Protocol
This protocol is based on a reported high-yield synthesis and serves as a self-validating benchmark for your experiments.[3] Adherence to these parameters should result in a high yield of the desired product.
Materials:
-
4-bromo-1-butanol (10.2 g, 66.6 mmol)
-
98% Sulfuric acid (13.0 g, 130 mmol)
-
Fuming nitric acid (8.5 g, 135 mmol)
-
Dichloromethane (DCM)
-
Crushed ice and water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add sulfuric acid and 18.0 g of DCM. Cool the flask in an ice/salt bath to -5°C.
-
Slowly add the fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5°C and 5°C. Stir for 15 minutes after the addition is complete.
-
Nitration Reaction: Add the 4-bromo-1-butanol dropwise to the cold nitrating mixture over 30-45 minutes, maintaining the internal temperature between -5°C and 5°C.
-
Stir the reaction mixture at this temperature for 2-5 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Workup: Prepare a beaker with 110 g of crushed ice/water. Slowly pour the reaction mixture into the beaker with vigorous stirring, keeping the temperature below 3°C.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic phases and wash with cold water, followed by a slow, careful wash with cold saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath <30°C) to yield crude this compound as a pale yellow oil. The reported yield for this procedure is approximately 96%.[3]
Product Characterization
Confirming the identity and purity of your product is essential. Compare your analytical data to the values below.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Appearance | Pale Yellow Oil | [1] |
| Molecular Formula | C₄H₈BrNO₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Boiling Point | ~220.0 °C (Predicted, with decomposition) | [1] |
| Density | ~1.56 g/cm³ (Predicted) | [1] |
| IR (Asymmetric NO₂ stretch) | ~1640 cm⁻¹ | [5] |
| IR (Symmetric NO₂ stretch) | ~1280 cm⁻¹ | [5] |
References
-
Organic Syntheses. (n.d.). 1-NITROÖCTANE. Org. Synth. 1955, 35, 83. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420252, this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOTOLUENE. Org. Synth. 1921, 1, 3. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]
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Ekeeda. (2020). Preparation Of Nitroalkanes From Alkyl Halide. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). The reaction of Alkyl Halides with sodium nitrite in DMF. Retrieved from [Link]
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Vibzzlab. (2023). 1,4 Dibromobutane synthesis. Retrieved from [Link]
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Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6280. Retrieved from [Link]
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Mattos, M. C. S., et al. (2017). Preparation of Alkyl Nitrates, Nitrites, and Thiocyanates from Alcohols Utilizing Trichloroisocyanuric Acid with Triphenylphosphine. Synthetic Communications, 47(10), 962-968. Retrieved from [Link]
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-
Stewart, S. M. (2021). Synthesis of 1-Bromobutane: Purification. Retrieved from [Link]
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Technical Support Center: Scaling Up 4-Bromobutyl Nitrate Synthesis
Welcome to the technical support center for the synthesis of 4-bromobutyl nitrate (CAS: 146563-40-8).[1][2] This guide is designed for researchers, chemists, and process development professionals transitioning the synthesis of this valuable pharmaceutical intermediate from the laboratory bench to the pilot plant.[3] We will address the critical challenges, safety considerations, and troubleshooting methodologies inherent in scaling up this energetic and thermally sensitive nitration reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when planning the scale-up campaign.
Q1: What are the primary safety hazards associated with scaling up this compound synthesis?
A1: The primary hazard is the potential for a runaway reaction.[4] Nitration of alcohols with mixed acid (sulfuric and nitric acid) is a highly exothermic process.[5][6][7] Key hazards include:
-
Thermal Runaway: Inadequate heat removal on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing vessel rupture or explosion.[5][8] The lab-scale method is explicitly noted as being potentially explosive for this reason.[3][9]
-
Product Instability: this compound is a thermally unstable oily liquid.[3][9] Contamination with residual strong acids can significantly lower its decomposition temperature.[10]
-
Gas Generation: Decomposition or side reactions can produce large volumes of gas (e.g., NOx), leading to dangerous pressure buildup.[5]
-
Corrosive Reagents: The use of fuming nitric acid and concentrated sulfuric acid requires careful material selection for reactors and handling equipment to prevent corrosion and containment loss.
A comprehensive process safety assessment, including calorimetry studies (e.g., Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1)) to determine heat of reaction, adiabatic temperature rise (ΔTad), and decomposition onset temperature, is mandatory before any pilot-scale work is initiated.[5][6]
Q2: What are the most critical process parameters (CPPs) to monitor and control during scale-up?
A2: Precise control over CPPs is essential for both safety and product quality.
-
Temperature: This is the most critical parameter. The reaction should be maintained within a narrow, low-temperature range (e.g., -5 to 5°C) as established in lab protocols.[9] Redundant temperature probes and an independent high-temperature alarm/interlock are essential.[11]
-
Reagent Addition Rate: The addition of the 4-bromo-1-butanol substrate to the mixed acid must be slow and controlled. The rate should be tied to the reactor's cooling capacity to prevent heat accumulation. This is a key strategy for managing exotherms in semi-batch reactors.[8]
-
Agitation: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots" where the reaction rate could accelerate dangerously. Inefficient mixing is a common scale-up challenge.[4]
-
pH during Workup: The pH must be carefully adjusted to between 6-7 during the neutralization step to quench the reaction and ensure the stability of the final product.[9]
Q3: Should we use a batch, semi-batch, or continuous flow reactor for the pilot scale?
A3: While lab syntheses are typically batch, a semi-batch approach is the minimum standard for scaling this reaction. Here, the 4-bromo-1-butanol is added slowly to the full volume of mixed acid in the reactor, allowing for better thermal control.[8]
However, a continuous flow reactor (microreactor or PFR) is the modern, inherently safer choice for hazardous nitrations.[7][12]
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous removal of reaction heat.[7]
-
Limited Reaction Volume: The amount of energetic material present at any given moment is minimal, significantly reducing the consequence of a thermal event.
-
Enhanced Mixing: Mass transfer limitations are minimized, leading to more consistent product quality.[12]
While the initial investment is higher, the enhanced safety and process control of continuous flow often make it the superior option for manufacturing energetic intermediates.
Q4: What materials of construction are recommended for the reactor and associated equipment?
A4: Given the highly corrosive nature of the sulfonitric acid mixture, appropriate materials are critical.
-
Glass-lined Steel Reactors: These are a common choice for pilot plants handling strong acids, offering excellent corrosion resistance.
-
Hastelloy C-276 or similar Nickel-based Alloys: These alloys provide superior resistance to a wide range of corrosive chemicals, including sulfuric and nitric acids.
-
Gaskets and Seals: Teflon (PTFE) or other highly fluorinated polymers are required for gaskets, valve seats, and seals to ensure compatibility.
All equipment must be properly grounded to prevent static discharge, which could be an ignition source for flammable solvents like dichloromethane.[13][14]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during the scale-up process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Poor Temperature Control: Higher temperatures can lead to side reactions (e.g., oxidation) or product decomposition.[4] 2. Inefficient Mixing: Localized high concentrations of substrate can cause unwanted byproduct formation.[4] 3. Incomplete Reaction: Insufficient reaction time or non-optimal stoichiometry. 4. Product Loss During Workup: Emulsion formation during extraction or physical loss of the dense organic layer. | 1. Validate Cooling System: Ensure the reactor's cooling jacket and chiller can handle the calculated heat load. Reduce the substrate addition rate if necessary. 2. Optimize Agitation: Verify the agitator design (e.g., pitched-blade turbine) and speed are sufficient for the vessel geometry. Install baffles if needed to improve mixing. 3. Monitor Reaction Progress: Use in-situ monitoring (if available) or sample periodically for offline analysis (e.g., GC, TLC) to confirm reaction completion before quenching.[15] 4. Optimize Workup: Add brine during extraction to help break emulsions. Ensure adequate settling time for clear phase separation. |
| Runaway Reaction / Uncontrolled Exotherm | 1. Substrate Addition Rate Too Fast: The rate of heat generation exceeds the rate of heat removal.[4] 2. Cooling System Failure: Chiller malfunction, loss of coolant flow, or fouling of the reactor jacket. 3. Agitation Failure: Loss of mixing leads to a static layer where heat accumulates rapidly. 4. Incorrect Reagent Concentration: Using a more concentrated acid mixture than specified can dramatically increase the reaction rate and exotherm. | 1. Immediate Action: STOP the substrate feed immediately. 2. Emergency Cooling: If available, apply an emergency cooling source. 3. Prepare for Quench: If the temperature continues to rise and approaches the critical limit (determined by calorimetry), execute the emergency quench procedure (see Section 3.2). 4. Post-Incident Review: Conduct a thorough root cause analysis. Review automation logs for addition rates, temperature profiles, and agitator function. Re-verify all raw material specifications. |
| Presence of Impurities in Final Product | 1. Nitrite Ester Formation: A common byproduct in reactions involving nitrating agents is the formation of the isomeric nitrite ester (4-bromobutyl nitrite).[16] 2. Oxidation Byproducts: The strongly oxidizing nature of the nitrating mixture can lead to oxidation of the alcohol or product.[7] 3. Residual Starting Material: Incomplete reaction. 4. Degradation: Product instability due to prolonged contact with acid or high temperatures during workup/distillation. | 1. Optimize Reaction Conditions: Strict adherence to low temperatures minimizes byproduct formation. 2. Control Stoichiometry: Use the specified molar ratios of reagents. An excess of nitric acid can increase oxidation. 3. Efficient Quenching & Neutralization: Quench the reaction promptly upon completion and ensure the pH is neutral to prevent acid-catalyzed degradation.[9] 4. Purification: Employ high-efficiency purification techniques like vacuum distillation or column chromatography to remove impurities.[17][18] |
| Difficult Phase Separation During Workup | 1. Emulsion Formation: Vigorous mixing of the organic and aqueous layers, especially in the presence of impurities, can create stable emulsions. 2. Incorrect pH: A pH that is too acidic or too basic can affect the solubility of salts and byproducts, hindering separation. 3. Insufficient Density Difference: At certain temperatures or concentrations, the density difference between the dichloromethane layer and the aqueous layer may be insufficient for rapid separation. | 1. Mechanical Solutions: Reduce agitator speed during extraction. Allow for longer settling times. 2. Chemical Solutions: Add a saturated brine (NaCl solution) to increase the ionic strength and density of the aqueous phase, which helps break emulsions. 3. Temperature Control: Ensure the mixture is at a consistent temperature during the workup process. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
Section 3: Protocols and Methodologies
These protocols are intended as a starting point for process development and must be thoroughly reviewed and adapted based on your specific equipment and a comprehensive safety assessment.
Pilot-Scale Semi-Batch Synthesis Protocol (Illustrative Example)
This protocol is adapted from laboratory procedures for a 50 L glass-lined reactor.[9]
Equipment:
-
50 L glass-lined steel reactor with overhead agitation, baffles, and a bottom outlet valve.
-
Jacketed cooling system capable of maintaining -10°C.
-
Calibrated dosing pump for substrate addition.
-
Redundant temperature probes (in liquid phase) and pressure sensor.
-
Emergency quench system with a separate, readily available quench solution.
Reagents:
-
Dichloromethane (DCM): 8.5 kg (6.4 L)
-
98% Sulfuric Acid: 6.1 kg (3.3 L)
-
Fuming Nitric Acid (>90%): 4.0 kg (2.6 L)
-
4-Bromo-1-butanol: 4.8 kg (3.2 L)
Procedure:
-
System Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere.
-
Acid Charge: Charge the reactor with dichloromethane. Begin agitation.
-
Cooling: Cool the reactor contents to -5°C.
-
Mixed Acid Preparation: Slowly and carefully add the 98% sulfuric acid to the dichloromethane. Once the temperature is stable at -5°C, slowly add the fuming nitric acid, ensuring the temperature does not exceed 0°C.
-
Substrate Addition: Begin the slow, subsurface addition of 4-bromo-1-butanol via the dosing pump. Set the initial addition rate to target a 4-hour addition time.
-
Reaction Monitoring: Continuously monitor the internal temperature. If the temperature rises above 5°C, immediately stop the addition and allow the cooling system to catch up. The addition rate may need to be adjusted based on the observed exotherm.
-
Hold Period: After the addition is complete, maintain the reaction mixture at 0-5°C with agitation for an additional 2 hours.
-
Reaction Completion Check: Take a sample via a safe sampling system and analyze by GC to confirm the consumption of 4-bromo-1-butanol.
-
Transfer for Quench: Once complete, the reaction mixture is ready for the quench and workup procedure.
Emergency Quench Protocol
This procedure should be activated if a thermal runaway is detected.
-
STOP THE REACTION: Immediately stop the addition of any reagents.
-
MAXIMUM COOLING: Ensure the reactor cooling system is operating at maximum capacity.
-
QUENCH: If the temperature cannot be controlled and rises to a pre-determined critical level (e.g., 20°C), rapidly transfer the reactor contents into a separate, larger vessel containing a vigorously stirred, pre-chilled solution of 10% sodium bicarbonate (100 L). This will neutralize the acids and quench the reaction.
-
EVACUATE: All personnel should evacuate to a safe location. The quench process should be initiated remotely if possible.[11]
Analytical Method: Purity by Gas Chromatography (GC)
-
Instrument: Agilent GC with FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Prep: Dilute 1 drop of crude or final product in 1 mL of dichloromethane.
This method should effectively separate the solvent, starting material (4-bromo-1-butanol), and the this compound product.
Process Flow Diagram
Caption: Pilot plant process flow for this compound synthesis.
References
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Papavassiliou, V., & Véchot, L. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. Retrieved from [Link]
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- Badgujar, D. M., Talawar, M. B., Zarko, V. E., & Mahulikar, P. P. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Combustion, Explosion, and Shock Waves, 55(3), 245-257.
- MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- Badgujar, M. A., et al. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. ResearchGate.
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Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. PMC - NIH. Retrieved from [Link]
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Hurrey, S., Zuckerman, N., & Cielinski, A. (2024). Development of a Pilot Plant for High Explosives Synthesis. OSTI.GOV. Retrieved from [Link]
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Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
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PubMed. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods. Retrieved from [Link]
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NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]
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ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-NITROOCTANE. Retrieved from [Link]
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PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Retrieved from [Link]
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PMC - PubMed Central. (2018). Inorganic vs. Organic Nitrates for HFpEF: It's Not All in Your Head!. Retrieved from [Link]
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Methods for removing unreacted starting materials from 4-bromobutyl nitrate
An essential component in the development of novel therapeutics, particularly as a nitric oxide-donating moiety, 4-bromobutyl nitrate is a critical intermediate for many researchers.[1][2][3] However, its synthesis and subsequent purification are not without challenges, primarily due to its thermal instability and the nature of its potential contaminants.[2][4]
This technical support guide, structured from the perspective of our senior application scientists, provides direct answers to common issues encountered during the purification of this compound. We aim to move beyond simple protocols by explaining the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis and workup of this compound.
Question 1: My final product is contaminated with unreacted 4-bromo-1-butanol. How can I effectively remove it?
Answer:
This is a frequent issue stemming from an incomplete nitration reaction. The structural similarity and comparable polarity of 4-bromo-1-butanol and this compound make simple extraction challenging. While a thorough aqueous workup is a necessary first step, it is often insufficient for complete separation. We recommend two primary methods depending on the scale of your reaction and available equipment: Flash Column Chromatography and Vacuum Distillation.
Expert Analysis: The key to separating these two compounds lies in exploiting the difference in polarity imparted by the hydroxyl (-OH) group versus the nitrate ester (-ONO₂) group. The hydroxyl group in the starting material is significantly more polar and capable of hydrogen bonding, causing it to interact more strongly with polar stationary phases like silica gel.
This is the most reliable method for achieving high purity on a laboratory scale.
-
Principle: The unreacted, more polar 4-bromo-1-butanol will have a stronger affinity for the silica gel stationary phase and will, therefore, elute more slowly than the less polar product, this compound.
-
Step-by-Step Protocol:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be roughly 50-100 times the weight of your crude product.
-
Prepare the Slurry: Wet the silica gel with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane or the mobile phase. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to speed up the elution of your desired product after the less polar impurities have been removed.
-
Monitor Fractions: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to yield the purified this compound.
-
Given that this compound is thermally unstable, this method must be performed under high vacuum to lower the boiling point and prevent decomposition.[2]
-
Principle: Separation is achieved based on the difference in boiling points between the components at a reduced pressure.
-
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, and appropriately sized receiving flasks. Ensure all glass joints are properly sealed for high vacuum.
-
Charge the Flask: Add the crude product to the distillation flask, along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply a high vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Collect Fractions:
-
The first fraction will likely be any residual solvent.
-
Carefully monitor the vapor temperature. Collect the fraction corresponding to the boiling point of this compound (approx. 63-65 °C at 6 mmHg).
-
The higher-boiling 4-bromo-1-butanol will remain in the distillation flask.
-
-
Cool Down: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 198.02[5] | 220.0 (Predicted, atm)[2]; 63-65 (at 6 mmHg) | 1.560 (Predicted)[2] |
| 4-bromo-1-butanol | 153.02 | 84-85 (at 8 mmHg) | 1.487 |
| 1,4-dibromobutane | 215.91[6] | 197 (atm); 63-65 (at 6 mmHg)[7] | 1.808[7] |
Table 1: Physical properties of this compound and related potential contaminants.
Question 2: My reaction mixture contains residual 1,4-dibromobutane. How is this removed?
Answer:
Contamination with 1,4-dibromobutane can occur if it is used as a starting material in an alternative synthesis pathway. The boiling points of 1,4-dibromobutane and this compound are nearly identical under vacuum (63-65 °C at 6 mmHg), making separation by distillation practically impossible.[7]
Therefore, Flash Column Chromatography is the only viable method.
-
Expert Analysis: Although the boiling points are too close to separate, the polarities are sufficiently different. The nitrate ester group in the product is significantly more polar than the second bromo group in the starting material. This difference is easily exploited by silica gel chromatography. 1,4-dibromobutane will elute much faster than this compound.
-
Protocol: Follow the same chromatography protocol as described in Method 1.1 . The 1,4-dibromobutane will be present in the very early, low-polarity fractions.
Question 3: My product is dark brown and seems to be decomposing during solvent removal. What's wrong?
Answer:
This is a classic sign of thermal decomposition, potentially catalyzed by residual acid from the nitration step. This compound is known to be thermally unstable, and this instability is exacerbated by acidic conditions.[4]
-
Probable Cause 1: Residual Acid: The initial workup did not fully neutralize the sulfuric and nitric acids used in the reaction.
-
Probable Cause 2: Excessive Heat: The temperature used during solvent removal (e.g., on a rotary evaporator) was too high.
Corrective Actions & Protocol:
-
Ensure Complete Neutralization: During the aqueous workup, after quenching the reaction in ice water and separating the organic layer, wash thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until you no longer observe any gas evolution (CO₂). This ensures all residual acid is neutralized. Follow this with a brine wash to remove excess water.[5]
-
Low-Temperature Solvent Removal: Always remove solvents (like dichloromethane) using a rotary evaporator with the water bath temperature set no higher than 30°C .
-
Use High Vacuum: Applying a good vacuum allows the solvent to evaporate at a lower temperature, further protecting the product.
-
Storage: Store the final product in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[2][3]
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound after the initial aqueous workup.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: Can I use simple distillation instead of vacuum distillation?
-
A: No. The predicted atmospheric boiling point of this compound is 220 °C, a temperature at which it would rapidly decompose.[2] Attempting to distill it at atmospheric pressure is hazardous and will result in significant product loss.
-
-
Q2: I used silver nitrate (AgNO₃) in my synthesis and now have a solid precipitate. What is it and how do I remove it?
-
A: If you used a bromo-precursor with silver nitrate, the solid is likely silver bromide (AgBr), a byproduct of the reaction. Silver nitrate itself is highly soluble in water and should be removed during the aqueous workup.[8] The insoluble AgBr should be removed by filtration of the reaction mixture before the main aqueous workup. Filter the entire crude reaction mixture through a pad of Celite® to remove the fine precipitate, wash the pad with your organic solvent, and then proceed with the liquid-liquid extraction and neutralization steps.
-
-
Q3: What are the ideal storage conditions for purified this compound?
-
Q4: What safety precautions should I take when handling this compound?
-
A: Always handle this compound in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be mindful of its thermal instability and avoid exposure to high temperatures.
-
References
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-
Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane. [Link]
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ResearchGate. (2017). Removing AgNO3 from glassware?[Link]
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Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. [Link]
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- 10. This compound | C4H8BrNO3 | CID 10420252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 4-Bromobutyl Nitrate
Welcome to the technical support center for the chromatographic purification of 4-bromobutyl nitrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with purifying this thermally and chemically sensitive compound.
Introduction: The Challenge of Purifying this compound
This compound is a valuable bifunctional molecule used in the synthesis of various pharmaceutical compounds, notably as a key intermediate for nitric oxide-donating drugs like Latanoprostene Bunod.[1][2] However, its inherent instability presents significant purification challenges. The presence of both a reactive alkyl bromide and a nitrate ester functional group makes it susceptible to degradation, particularly on standard silica gel, which is acidic in nature.[3][4] This guide provides practical solutions to overcome these obstacles and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing on the silica gel column. What are the signs of this, and why is it happening?
A1: Decomposition of this compound on a standard silica gel column is a common issue. Signs of decomposition include:
-
Low recovery of the desired product: You may recover significantly less material than you loaded.
-
Streaking on the TLC plate: Instead of a clean spot, you might see a streak extending from the baseline.
-
Appearance of new, more polar spots on the TLC: These are typically degradation products.
-
Gas evolution from the column: This can be a sign of rapid decomposition.
This decomposition is primarily due to the acidic nature of the silanol groups on the surface of silica gel.[4] These acidic sites can catalyze the hydrolysis of the nitrate ester or other degradation pathways.
Q2: How can I prevent the decomposition of this compound during silica gel chromatography?
A2: The key is to neutralize the acidic sites on the silica gel. This can be achieved by "deactivating" the silica. A common and effective method is to add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system.[3][5] Typically, a concentration of 0.5-1% (v/v) TEA in your eluent is sufficient to neutralize the silica surface and prevent degradation of acid-sensitive compounds.[6]
Q3: What is an appropriate eluent system for the flash chromatography of this compound?
A3: A good starting point for determining the optimal eluent system is to use Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system to achieve good separation.[4][7] A common eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] For example, you could start by testing a 9:1 or 4:1 mixture of hexanes:ethyl acetate. Remember to include 0.5-1% triethylamine in your eluent for TLC and the column itself.
Q4: Are there alternative stationary phases I can use if deactivated silica gel is not effective?
A4: Yes, if you continue to experience decomposition or poor separation, consider these alternatives:
-
Alumina (basic or neutral): Alumina is a good alternative for acid-sensitive compounds.[9] Basic or neutral alumina can be used, depending on the nature of the impurities you are trying to remove.
-
C2-Deactivated Silica Gel: This is a specially prepared silica gel that is less acidic and suitable for sensitive compounds.[9]
-
Florisil: This is a magnesium silicate gel that is milder than silica and can be used for the purification of some sensitive compounds.[9]
Q5: How can I monitor the purification process effectively?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography.[10]
-
Before the column: Use TLC to determine the optimal eluent system.
-
During the column: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Visualization: this compound itself may not be UV active. Therefore, you will need to use a staining method for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will visualize the nitrate ester. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no recovery of product | Decomposition on the column. | Use deactivated silica gel (add 0.5-1% triethylamine to the eluent).[3][5] Consider using an alternative stationary phase like alumina.[9] |
| Product is eluting very slowly or not at all. | The eluent is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). | |
| Product co-elutes with an impurity | The eluent system does not provide adequate separation. | Optimize the eluent system using TLC. Try a different solvent system (e.g., dichloromethane/hexanes). A gradient elution may be necessary, starting with a less polar solvent system and gradually increasing the polarity.[3] |
| Streaking of the product spot on TLC and column | The compound is interacting too strongly with the stationary phase. | Add a basic modifier like triethylamine to the eluent.[5] Ensure the silica gel is properly deactivated. |
| Product appears in many fractions with tailing | The column was not packed properly, or the sample was loaded incorrectly. | Ensure the silica gel is packed uniformly without any cracks or channels. Load the sample in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.[7] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the preparation of triethylamine-deactivated silica gel for the purification of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare your desired eluent system.
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Prepare a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the column with the slurry as you would for standard flash chromatography.
-
Before loading your sample, flush the packed column with at least one column volume of the triethylamine-containing eluent to ensure the entire stationary phase is neutralized.[6]
-
The column is now ready for sample loading and purification.
Protocol 2: Flash Chromatographic Purification of this compound
This protocol provides a general procedure for the purification of this compound using a deactivated silica gel column.
Materials:
-
Crude this compound
-
Deactivated silica gel column (prepared as in Protocol 1)
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate + 1% TEA), optimized by TLC
-
TLC plates, developing chamber, and stain (e.g., KMnO₄)
-
Collection tubes
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the deactivated silica gel column.
-
Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.[11]
-
Collect fractions of an appropriate volume (e.g., 10-20 mL).
-
Monitor the elution by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the eluent system and visualize with a suitable stain.
-
Identify the fractions containing the pure this compound (single spot with the correct Rf value).
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator). Important: Use a low bath temperature (<30°C) to prevent thermal decomposition of the product.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the successful chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship Diagram
This diagram outlines the key considerations and their relationships when purifying acid-sensitive compounds like this compound.
Caption: Key relationships in purifying sensitive compounds.
References
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Validation & Comparative
A Senior Application Scientist's Guide to Functional Group Validation: FTIR Analysis of 4-bromobutyl nitrate
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. The success of a synthesis is not merely the formation of a product, but the verifiable creation of the correct product, with all intended functional groups present and correctly placed. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) Spectroscopy as a primary tool for validating the functional groups of 4-bromobutyl nitrate (C₄H₈BrNO₃), a key intermediate in the synthesis of pharmaceuticals like Latanoprostene Bunod.[1][2]
This document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a framework for self-validating protocols, and objectively compares FTIR with other critical analytical techniques, providing researchers and drug development professionals with a comprehensive guide to robust functional group validation.
The Molecular Blueprint: Identifying Key Functional Groups in this compound
This compound is synthesized via the nitration of 4-bromo-1-butanol.[3][4][5] The core objective of our analysis is to confirm the conversion of the hydroxyl (-OH) group to a nitrate ester (-O-NO₂) group while ensuring the integrity of the bromoalkyl backbone.
FTIR spectroscopy is exceptionally well-suited for this task. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[6] Specific bonds and functional groups vibrate at characteristic frequencies, producing a unique spectral "fingerprint." For this compound, we are primarily interested in the vibrational signatures of three key groups:
-
Nitrate Ester (O-NO₂): The most critical group to verify. Its presence confirms the success of the nitration reaction.
-
Alkyl Bromide (C-Br): Confirms the integrity of the halide portion of the molecule.
-
Alkyl Chain (C-H): Validates the hydrocarbon structure.
The absence of a broad absorption band characteristic of the hydroxyl (O-H) group from the starting material (typically around 3200-3500 cm⁻¹) is also a crucial indicator of reaction completion and product purity.[6]
Interpreting the Spectrum: Characteristic Absorptions
The FTIR spectrum of a successfully synthesized this compound sample should exhibit distinct peaks corresponding to its constituent functional groups. The expected absorption regions are detailed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Characteristic |
| Nitrate Ester (O-NO₂) ** | Asymmetric N=O Stretch | 1660 - 1620 | Strong |
| Nitrate Ester (O-NO₂) ** | Symmetric N=O Stretch | 1290 - 1270 | Strong |
| Alkyl (sp³ C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Alkyl (-CH₂-) | C-H Bend (Scissoring) | ~1465 | Medium |
| Alkyl Bromide (C-Br) | C-Br Stretch | 690 - 515 | Weak to Medium |
Table 1: Key Infrared Absorption Frequencies for this compound. The wavenumbers are based on established spectroscopic data for organic nitrate esters and alkyl halides.[7][8][9]
The two most significant signals confirming the identity of this compound are the strong absorption bands for the asymmetric and symmetric stretching of the nitrate ester group.[7][8]
Experimental Protocol: ATR-FTIR Analysis of Liquid Samples
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient and widely used FTIR sampling technique.[10][11] It requires minimal sample preparation, uses a very small sample volume (a single drop is often sufficient), and is easy to clean.[12]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. Set the analysis parameters:
-
Spectral Range: 4000 to 400 cm⁻¹. This covers the entire mid-infrared region where most fundamental vibrations occur.[11]
-
Resolution: 4 cm⁻¹. This provides sufficient detail for identifying the characteristic broad and sharp peaks of the functional groups.
-
Number of Scans: 32-64. Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.[11][13]
-
-
Background Spectrum Acquisition: This is a critical self-validating step.
-
Action: With the ATR crystal clean and free of any sample, run a background scan.
-
Causality: The background spectrum records the absorbance of ambient CO₂, water vapor, and the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[12]
-
-
Sample Application:
-
Action: Place a single, small drop of this compound directly onto the center of the ATR crystal.[10]
-
Causality: ATR works by passing an infrared beam through a crystal (often diamond or germanium) in a way that it reflects internally.[10] This creates an evanescent wave that penetrates a few micrometers beyond the crystal surface. For the measurement to be accurate, the liquid sample must be in intimate contact with the crystal surface where this wave is present.
-
-
Sample Spectrum Acquisition:
-
Action: Lower the ATR press to ensure optimal contact (if applicable) and initiate the sample scan.
-
Causality: The sample absorbs energy from the evanescent wave at frequencies corresponding to its molecular vibrations. The attenuated IR beam returns to the detector, and a Fourier transform is applied to the signal to generate the final infrared spectrum.
-
-
Data Analysis and Cleaning:
-
Action: Analyze the resulting spectrum, identifying the key peaks as outlined in Table 1. After analysis, thoroughly clean the ATR crystal.
-
Causality: Proper cleaning prevents cross-contamination between samples. Wipe the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.[12][13] The instrument should be ready for the next sample or a new background scan.
-
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
A Comparative Perspective: FTIR vs. Other Analytical Techniques
While FTIR is a powerful tool for rapid functional group identification, a comprehensive structural validation often relies on complementary techniques.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide different, yet equally vital, pieces of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms (specifically ¹H and ¹³C).[16][17] NMR would confirm the 4-carbon chain and show how the chemical shifts of protons and carbons are influenced by the adjacent bromine atom and nitrate ester group, offering a complete structural map.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments.[18] MS would confirm the molecular weight of this compound (198.02 g/mol ) and its fragmentation pattern can provide further structural clues.[19]
The choice of technique depends on the analytical goal. For routine checks of reaction success, FTIR is often sufficient. For complete characterization of a new compound for regulatory submission, all three are typically required.
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Absorption of IR radiation causing molecular vibrations.[16] | Absorption of radio waves by atomic nuclei in a magnetic field.[17] | Measures mass-to-charge ratio of ionized molecules.[18] |
| Information | Identifies functional groups (O-NO₂, C-Br, C-H).[16] | Provides detailed atomic connectivity and molecular structure.[16] | Determines molecular weight and elemental composition.[18] |
| Speed | Very fast (1-2 minutes per sample). | Slower (minutes to hours per sample). | Fast (minutes per sample). |
| Sample State | Versatile (solid, liquid, gas).[16] | Primarily liquid samples or solutions.[16] | Versatile, but sample is introduced into a vacuum. |
| Destructive? | No.[18] | No. | Yes. |
| Key Advantage | Excellent for rapid confirmation of functional group conversion. | Unambiguous determination of the complete molecular skeleton. | High sensitivity and confirmation of molecular formula. |
Table 2: Comparison of FTIR with NMR and Mass Spectrometry for molecular analysis.
Complementary Analysis Diagram
Caption: The complementary roles of analytical techniques.
Conclusion: An Integrated Approach to Validation
For the functional group validation of this compound, FTIR spectroscopy stands out as an indispensable first-line analytical technique. Its speed, simplicity, and direct interrogation of chemical bonds provide immediate and actionable evidence of synthetic success, specifically the critical conversion of an alcohol to a nitrate ester.
However, scientific integrity demands a comprehensive perspective. While FTIR confirms the presence of the required functional groups, it does not provide the definitive structural proof that NMR and Mass Spectrometry offer. The most trustworthy and robust validation strategy, particularly in a research and drug development context, involves the intelligent integration of all three techniques.[14][17] This multi-faceted approach ensures that the synthesized molecule is not only functionally correct but also structurally perfect, meeting the highest standards of scientific and regulatory scrutiny.
References
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Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available from: [Link]
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Kurz, M., Witherspoon, J., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Journal of Forensic Sciences. Available from: [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]
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Kim, S., et al. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available from: [Link]
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Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available from: [Link]
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Ripani, L., Nichetti, D., Rossi, A., & Schiavone, S. (1999). In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate. Available from: [Link]
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Yildiz, G., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Oxford Academic. Available from: [Link]
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ResearchGate. Table 3 : Infrared absorption frequencies (cm −1 ) of nitrate groups of.... Available from: [Link]
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Shimadzu. Liquid Samples. Available from: [Link]
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Office of Justice Programs. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy. Available from: [Link]
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Kim, S., et al. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available from: [Link]
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ASTM Digital Library. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Available from: [Link]
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Slade, J. H., & Knopf, D. A. (n.d.). Understanding Interactions of Organic Nitrates with the Surface and Bulk of Organic Films: Implications for Particle Growth in the Atmosphere. Available from: [Link]
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Carignan, Y. P., & Hickman, C. L. (1972). Quantitative Infrared Spectrophotometry of Organic Nitrate Esters. DTIC. Available from: [Link]
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LookChem. This compound. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
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Office of Justice Programs. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. Available from: [Link]
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Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Available from: [Link]
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Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Available from: [Link]
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ResearchGate. a Characteristic ATR- FTIR absorption spectra of nitrate. b The second.... Available from: [Link]
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Chemsrc. This compound | CAS#:146563-40-8. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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PubChemLite. This compound (C4H8BrNO3). Available from: [Link]
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A Comparative Guide to the NMR Spectral Interpretation of 4-Bromobutyl Nitrate
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-bromobutyl nitrate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral assignment. We will dissect the underlying principles governing the observed chemical shifts and coupling patterns by comparing the target molecule's spectrum with those of structurally related compounds. This comparative approach offers a deeper understanding of how subtle changes in molecular structure, specifically the influence of bromo and nitrate functional groups, manifest in NMR data.
The Structural Signature: Predicting the NMR Spectrum of this compound
Nuclear Magnetic Resonance spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules.[1] For a molecule like this compound, with its linear four-carbon chain flanked by two distinct, highly electronegative functional groups, NMR provides a clear roadmap of its atomic connectivity and electronic environment.
The structure, Br-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-O-NO₂, contains four chemically non-equivalent methylene (-CH₂-) groups. Consequently, we anticipate four distinct signals in both the ¹H and ¹³C NMR spectra.[1] The key to interpreting the spectrum lies in understanding the influence of the terminal bromine atom and the nitrate ester group (-ONO₂). Both groups are strongly electron-withdrawing, an effect that significantly deshields the adjacent nuclei (protons and carbons).[2][3] Deshielding causes the corresponding signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[4]
The nitrate group is more electronegative than the bromine atom. Therefore, the methylene protons and the carbon atom directly attached to the -ONO₂ group (labeled 'd') are expected to be the most deshielded and appear at the highest chemical shift (ppm) value.[1] The methylene group adjacent to the bromine atom (labeled 'a') will also be significantly deshielded, but less so than 'd'. The two internal methylene groups ('b' and 'c') will resonate at intermediate chemical shifts, further upfield.
Based on these principles, we can predict the ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment (Structure) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (ppm) |
| d : -CH₂-O-NO₂ | ~4.5 | Triplet (t) | 2H | ~70-75 |
| a : Br-CH₂- | ~3.4 | Triplet (t) | 2H | ~30-35 |
| c : -CH₂-CH₂-O-NO₂ | ~2.1 | Multiplet (m) | 2H | ~25-30 |
| b : Br-CH₂-CH₂- | ~1.9 | Multiplet (m) | 2H | ~25-30 |
Note: Predicted values are estimates based on established substituent effects. Actual experimental values may vary slightly.
The Power of Comparison: Alternative Alkyl Halides and Nitrates
To substantiate our interpretation, we will compare the predicted spectrum of this compound with the known spectral data of three related compounds: 1,4-dibromobutane, butyl nitrate, and 1-bromo-4-chlorobutane. This comparison will isolate and highlight the specific spectral influence of the nitrate and bromo groups.
1,4-Dibromobutane: A Symmetrical Reference
1,4-dibromobutane (Br-CH₂(a)-CH₂(b)-CH₂(b)-CH₂(a)-Br) is a symmetrical molecule.[5] This symmetry means that the two outer methylene groups ('a') are chemically equivalent, as are the two inner methylene groups ('b'). This results in a much simpler spectrum with only two signals in both ¹H and ¹³C NMR.
Table 2: NMR Data for 1,4-Dibromobutane
| Assignment (Structure) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |
| a : Br-CH₂- | ~3.45 | Multiplet (m) | 4H | ~33 |
| b : -CH₂-CH₂-Br | ~2.00 | Multiplet (m) | 4H | ~30 |
| Source: Spectral data derived from common databases. |
Comparing this to this compound, the signal for the methylene group adjacent to bromine ('a') appears at a very similar chemical shift (~3.4 ppm). This confirms our assignment for the Br-CH₂- group in our target molecule.
Butyl Nitrate: Isolating the Nitrate Effect
Butyl nitrate (CH₃-CH₂-CH₂-CH₂-O-NO₂) allows us to observe the influence of the nitrate group without the competing effect of a bromine atom.[6]
Table 3: NMR Data for Butyl Nitrate
| Assignment (Structure) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |
| -CH₂-O-NO₂ | ~4.4 | Triplet (t) | 2H | ~74 |
| -CH₂-CH₂-O-NO₂ | ~1.7 | Multiplet (m) | 2H | ~26 |
| CH₃-CH₂- | ~1.4 | Multiplet (m) | 2H | ~19 |
| CH₃- | ~0.9 | Triplet (t) | 3H | ~13 |
| Source: Spectral data derived from common databases. |
The methylene group attached to the nitrate ester in butyl nitrate appears at ~4.4 ppm. This strongly supports our prediction that the most downfield signal in the this compound spectrum, at ~4.5 ppm, belongs to the methylene group adjacent to the -ONO₂ function.
1-Bromo-4-chlorobutane: Comparing Halogen Effects
By replacing the nitrate group with a chlorine atom, as in 1-bromo-4-chlorobutane (Br-CH₂-CH₂-CH₂-CH₂-Cl), we can directly compare the deshielding effects of different halogens.[7]
Table 4: NMR Data for 1-Bromo-4-chlorobutane
| Assignment (Structure) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) |
| -CH₂-Cl | ~3.58 | Triplet (t) | 2H | ~45 |
| Br-CH₂- | ~3.43 | Triplet (t) | 2H | ~33 |
| -CH₂-CH₂-Cl | ~1.95 | Multiplet (m) | 2H | ~29 |
| Br-CH₂-CH₂- | ~1.95 | Multiplet (m) | 2H | ~27 |
| Source: Spectral data derived from common databases. |
Here, the methylene group next to chlorine appears at ~3.58 ppm, while the one next to bromine is at ~3.43 ppm. Both are significantly deshielded compared to a standard alkane, but the key insight is that the -CH₂-O-NO₂ group in our target molecule (~4.5 ppm) is much further downfield than either -CH₂-Cl or -CH₂-Br. This provides definitive experimental support for the powerful electron-withdrawing nature of the nitrate functional group.
Synthesis and Causality: A Deeper Dive
The differences observed in the chemical shifts are a direct consequence of the electronic environment surrounding the protons and carbons. This is primarily dictated by inductive effects.
Inductive Effect: Electronegative atoms pull electron density away from adjacent atoms through the sigma bonds.[8] This withdrawal of electron density is called deshielding. The less electron density there is around a nucleus, the less it is shielded from the external magnetic field of the NMR spectrometer, and the higher its resonance frequency (chemical shift in ppm).[4]
The order of electronegativity for the functional groups is: -O-NO₂ > -Cl > -Br
This directly correlates with the observed downfield shifts of the adjacent methylene groups: δ(-CH₂-O-NO₂) > δ(-CH₂-Cl) > δ(-CH₂-Br)
The following diagram illustrates the distinct chemical environments in this compound that give rise to its unique NMR spectrum.
Caption: Structure of this compound with predicted NMR shifts.
Protocol for NMR Sample Preparation and Data Acquisition
To ensure the reproducibility and accuracy of the data presented, a standardized protocol for sample preparation and data acquisition is crucial. The following represents a field-proven methodology for obtaining high-quality NMR spectra for a liquid sample like this compound.
Experimental Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the NMR probe.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves a 90° pulse and the acquisition of 16 to 64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. For ¹H spectra, the signals are integrated to determine the relative number of protons.
-
Analysis: The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm. The splitting patterns and coupling constants are analyzed to confirm the connectivity of the molecule.
This self-validating protocol ensures that the resulting spectra are of high quality and directly comparable to literature and database values.
Conclusion
The NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. Its four distinct methylene signals in both ¹H and ¹³C NMR are a direct result of the asymmetrical placement of the bromo and nitrate functional groups. Through a systematic comparison with 1,4-dibromobutane, butyl nitrate, and 1-bromo-4-chlorobutane, we have demonstrated that the powerful electron-withdrawing nature of the nitrate ester group causes the most significant downfield chemical shift. This guide provides researchers with the foundational logic and comparative data necessary to confidently interpret the NMR spectrum of this compound and similar bifunctional alkanes.
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A Senior Application Scientist's Guide to Purity Determination of 4-Bromobutyl Nitrate: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible and reliable outcomes. 4-Bromobutyl nitrate (C₄H₈BrNO₃), a bifunctional compound utilized in the synthesis of novel pharmaceutical agents, is no exception.[1] Its inherent thermal instability and potential for side-product formation during synthesis necessitate robust analytical methods for accurate purity assessment.[2] This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a critical evaluation of each method's performance, empowering you to select the most appropriate technique for your analytical needs.
The Criticality of Purity in this compound
This compound serves as a key building block, and the presence of impurities can have a cascading effect on the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Potential impurities may include residual starting materials like 4-bromo-1-butanol, byproducts from the nitration process, or degradation products. Therefore, a highly selective and sensitive analytical method is not just a quality control measure but a crucial component of process understanding and optimization.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on a balance of factors including the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine QC vs. reference standard certification).
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei.[3] |
| Quantitation | Relative quantification by area percent or absolute with a certified standard. | Relative quantification by area percent or absolute with a certified standard. | Absolute quantification against a certified internal standard.[4] |
| Strengths | High resolution for volatile impurities, cost-effective. | Broad applicability, suitable for thermally labile compounds, robust and reproducible. | Primary ratio method, no need for an analyte-specific reference standard, provides structural information.[5] |
| Limitations | Potential for on-column degradation of thermally unstable analytes. | Higher solvent consumption, potential for non-chromophoric impurities to be missed by UV detection. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
| Best Suited For | Analysis of volatile impurities and raw material testing. | Routine purity testing, stability studies, and quality control. | Certification of reference materials, absolute purity determination without a specific standard. |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the known thermal instability of nitrate esters, including this compound, presents a significant challenge.[6] The high temperatures of the GC inlet and column can induce degradation, leading to inaccurate purity values. Therefore, careful method development is crucial to minimize this risk.
Experimental Protocol: GC-FID
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-1ms (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 150°C (A lower temperature is chosen to minimize on-column degradation).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of acetone to a concentration of 2 mg/mL.
-
Vortex to ensure complete dissolution.
Causality of Experimental Choices:
-
The choice of a low injector temperature is a deliberate compromise to mitigate the thermal degradation of the nitrate ester.
-
A non-polar column like DB-1ms is suitable for the separation of the relatively non-polar this compound from potential impurities.
-
The temperature program is designed to elute the analyte and potential impurities in a reasonable timeframe while minimizing exposure to high temperatures.
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A Comparative Guide to 4-Bromobutyl Nitrate and Other Alkyl Nitrate Nitrating Agents
This guide provides an in-depth comparison of 4-bromobutyl nitrate with other common alkyl nitrate nitrating agents. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, field-proven insights, and supporting experimental data to inform reagent selection in organic synthesis.
Introduction: The Role of Alkyl Nitrates in Modern Synthesis
Nitration, the introduction of a nitro group (-NO₂) or a nitrate ester group (-ONO₂), is a cornerstone of organic synthesis. It is fundamental to the creation of a vast array of compounds, from high-energy materials to critical pharmaceutical intermediates.[1][2] While classical methods often employ harsh "mixed acid" (HNO₃/H₂SO₄) conditions, alkyl nitrates (R-ONO₂) have emerged as valuable reagents that offer alternative pathways for nitration under varying conditions.[3][4]
These reagents function as electrophilic sources for O-nitration of alcohols, N-nitration of amines, and C-nitration of activated C-H compounds.[5][6] The choice of a specific alkyl nitrate can profoundly influence reaction selectivity, functional group tolerance, and the overall strategic approach to synthesizing a complex molecule. This guide focuses on the unique characteristics of this compound and contrasts its performance and utility with those of more conventional alkyl nitrate agents.
The Unique Profile of this compound: A Bifunctional Linchpin
This compound (C₄H₈BrNO₃) is a pale yellow, oily liquid distinguished not merely by its capacity as a nitrating agent, but by its bifunctional nature.[7][8] Its structure incorporates both a terminal nitrate ester for introducing the nitrooxy group and a terminal bromide, a versatile leaving group for subsequent nucleophilic substitution. This dual functionality is its defining advantage, positioning it as a strategic linchpin for the synthesis of complex drug molecules.
The primary application of this compound is as a chemical intermediate in the synthesis of nitrooxyalkyl esters of pharmacologically active compounds.[8][9] This is a key strategy in prodrug development, where an active pharmaceutical ingredient (API) is covalently linked to a promoiety—in this case, the 4-(nitrooxy)butyl group—to enhance its pharmacokinetic or pharmacodynamic properties. A prominent example is its use in synthesizing Latanoprostene Bunod, a drug used to treat intraocular pressure, where the nitrooxy group acts as a nitric oxide (NO) donor, contributing to the drug's therapeutic effect.[7][10]
The synthetic utility stems from a two-stage conceptual pathway:
-
Alkylation: A nucleophile, such as a carboxylate anion from an API, displaces the bromide ion. This reaction leaves the nitrate ester group intact.[8]
-
Bioactivity: In a physiological environment, the nitrate ester can release nitric oxide, a potent vasodilator, leading to a therapeutic effect.[8]
This strategic utility makes this compound a reagent of choice for medicinal chemists aiming to develop novel NO-donating prodrugs.
Comparative Analysis: this compound vs. Other Alkyl Nitrates
While this compound excels in its specific niche, other alkyl nitrates offer different advantages based on their structure, reactivity, and physical properties. The selection of an appropriate agent depends on the specific transformation desired (O-, N-, or C-nitration), the sensitivity of the substrate, and the desired reaction conditions.
| Feature | This compound | Simple Alkyl Nitrates (e.g., Ethyl Nitrate, Amyl Nitrate) | Polyol Nitrates (e.g., EGDN) |
| Molecular Formula | C₄H₈BrNO₃ | C₂H₅NO₃ (Ethyl), C₅H₁₁NO₃ (Amyl) | C₂H₄N₂O₆ |
| Key Feature | Bifunctional: Contains both -ONO₂ and -Br groups for sequential reactions. | Monofunctional: Primarily used as simple nitro group donors. | High-Energy: Primarily used as energetic materials or in specialized nitrations. |
| Primary Application | Synthesis of NO-donating prodrugs and complex intermediates.[7][8] | General O-nitration of alcohols and base-promoted N-nitration of amines.[5][6] | Energetic materials; potent nitrating agent in acid-catalyzed aromatic nitrations.[11][12] |
| Synthetic Approach | Typically used in nucleophilic substitution reactions via its bromide leaving group.[8] | Used as electrophilic nitrating agents, often requiring activation (e.g., strong base for N-nitration).[5] | Used as a powerful nitrating agent in the presence of strong acid catalysts.[11] |
| Precursor | 4-Bromo-1-butanol[9] | Corresponding simple alcohols (e.g., Ethanol, Amyl alcohol).[13] | Ethylene glycol.[11] |
| Physical State | Oily Liquid[7] | Volatile liquids or colorless solids.[14] | Oily liquid. |
| Key Advantage | Enables multi-step synthesis and creation of complex, functionalized molecules in a planned sequence. | Simplicity, volatility (can be easier to remove post-reaction). | High nitrating activity and solubility in organic solvents.[11][12] |
| Safety Note | Synthesis can be explosive and reagent is thermally unstable.[7][9] | Can be explosive and cause vasodilation ("nitrate headache").[14] | Highly explosive and requires extreme caution in handling and preparation.[15] |
Mechanistic Insights: The O-Nitration of Alcohols
The synthesis of alkyl nitrates, including this compound, is most commonly achieved through the direct O-nitration of the corresponding alcohol. The classic and most efficient method employs a "mixed acid" of concentrated nitric and sulfuric acids.[13]
The causality behind using sulfuric acid is twofold:
-
Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates nitric acid.
-
Generation of the Nitronium Ion: The protonated nitric acid readily loses a molecule of water to generate the powerful electrophile, the nitronium ion (NO₂⁺). This is the active species responsible for the nitration.[4]
The alcohol's hydroxyl group then acts as a nucleophile, attacking the nitronium ion to form the nitrate ester.
Caption: General mechanism for the acid-catalyzed O-nitration of an alcohol.
Experimental Protocols
Trustworthy and reproducible protocols are essential for laboratory success. The following is a detailed, self-validating procedure for the synthesis of this compound based on established methods.[9]
Synthesis of this compound from 4-Bromo-1-butanol
Materials:
-
Fuming Nitric Acid (8.5 g, 135 mmol)
-
98% Sulfuric Acid (13.0 g, 130 mmol)
-
Dichloromethane (DCM) (18.0 g)
-
4-Bromo-1-butanol (10.2 g, 66.6 mmol)
-
Ice-cold water
-
27.65% Sodium Hydroxide solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of Nitrating Mixture: In a reactor equipped with a stirrer and thermometer, cooled to between -5°C and 5°C using an ice-salt bath, slowly add fuming nitric acid (8.5 g) to a solution of 98% sulfuric acid (13.0 g) in dichloromethane (18.0 g). Causality: This creates the sulfonitric mixture in situ, generating the active nitronium ion. The low temperature is critical to prevent runaway reactions and decomposition.
-
Addition of Alcohol: While maintaining the temperature between -5°C and 5°C, slowly add 4-bromo-1-butanol (10.2 g) to the nitrating mixture.
-
Reaction: Stir the reaction medium at -5°C to 5°C for 2 to 5 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (110 g), ensuring the temperature of the quench mixture remains between -5°C and 3°C. Causality: This step neutralizes the excess strong acid and separates the organic product from the aqueous phase.
-
Extraction: Decant the mixture into a separatory funnel. Separate the lower organic layer. Extract the upper aqueous phase with a fresh portion of dichloromethane.
-
Washing: Combine the organic phases. Wash sequentially with water, then carefully with a 27.65% sodium hydroxide solution until the pH of the aqueous washing is between 6 and 7. Finally, wash with brine. Causality: The base wash removes any residual acid, which could otherwise lead to product instability. The brine wash helps to remove excess water from the organic layer.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation under vacuum. This yields crude this compound (approx. 12.7 g, 96% yield).
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Considerations
Alkyl nitrates as a class of compounds require careful handling due to their potential instability and physiological effects.
-
Explosive Potential: Most alkyl nitrates are energetic compounds and can be explosive, particularly poly-nitrated compounds or when subjected to heat or shock.[13][14] The synthesis of this compound using sulfonitric mixtures is potentially explosive due to the risk of a sudden increase in temperature and gas production, limiting the reaction to a laboratory scale with strict temperature control.[7][9]
-
Thermal Instability: this compound is described as a thermally unstable liquid.[7][9] It should be stored under refrigeration and an inert atmosphere to prevent decomposition.[7][10]
-
Physiological Effects: Volatile nitrate esters are known vasodilators and can cause severe headaches upon inhalation as blood vessels in the brain widen.[14]
-
Toxicity: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[16] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound occupies a unique and strategic position among alkyl nitrate nitrating agents. While simple alkyl nitrates like ethyl or amyl nitrate serve as straightforward nitro group donors, and polyol nitrates are primarily used as energetic materials, this compound offers the distinct advantage of bifunctionality. Its ability to act as a linchpin—first enabling attachment to a target molecule via its bromo-handle and then providing a latent NO-donating nitrate ester—makes it an invaluable tool for medicinal chemists and drug development professionals. The choice of nitrating agent is therefore not a matter of universal superiority, but of strategic alignment with the synthetic goal. For the rational design and synthesis of complex, functionalized prodrugs, this compound presents a clear and compelling advantage over its monofunctional counterparts.
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Sciencemadness Wiki. (2020). Alkyl nitrate. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 4-Bromobutyl Nitrate
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. 4-Bromobutyl nitrate (C₄H₈BrNO₃) is a critical bifunctional intermediate, notably used in the synthesis of advanced prodrugs like Latanoprostene Bunod.[1][2] Its molecular structure, containing both a reactive bromine atom and a pharmacologically relevant nitrate ester group, necessitates a multi-faceted analytical approach for complete structural verification and purity assessment.[3]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, interpret the resulting data, and demonstrate how a synergistic workflow provides a self-validating system for structural elucidation.
The Analytical Imperative: From Synthesis to Confirmation
The most common synthesis of this compound involves the nitration of 4-bromo-1-butanol using a sulfonitric mixture.[4] This conversion is not only a critical transformation but also carries potential process safety risks, making robust analytical monitoring essential.[1][2] The goal is to confirm the complete consumption of the starting alcohol (disappearance of the -OH group) and the successful formation of the nitrate ester (-ONO₂), all while ensuring the integrity of the carbon backbone and the C-Br bond.
An integrated analytical workflow is paramount. The following diagram illustrates the key stages where spectroscopic characterization is applied.
Caption: Integrated workflow for synthesis and spectroscopic characterization.
Part 1: Vibrational Spectroscopy - The First Line of Inquiry
Vibrational spectroscopy techniques, like FTIR and Raman, are indispensable for rapidly identifying the functional groups present in a molecule. They serve as the initial, high-speed checkpoint in the characterization process.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Choice: FTIR is the workhorse for functional group analysis due to its speed, simplicity, and directness. For this compound, its primary utility lies in unequivocally confirming the success of the nitration reaction. The diagnostic spectral window clearly shows the disappearance of the broad hydroxyl (-OH) stretch of the starting alcohol and the emergence of the powerful, characteristic nitrate ester (-ONO₂) absorption bands.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a single drop of the neat this compound oil directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Processing: The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum.
Data Interpretation: The FTIR spectrum provides definitive evidence for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| -ONO₂ | Asymmetric Stretch (N=O) | ~1640 | Strong | Confirms presence of nitrate ester. [3] |
| -ONO₂ | Symmetric Stretch (O-N-O) | ~1280 | Strong | Confirms presence of nitrate ester. [3] |
| -CH₂- | C-H Stretch | ~2850-2960 | Medium-Strong | Confirms aliphatic backbone.[3] |
| C-Br | C-Br Stretch | ~560-650 | Medium | Confirms presence of the bromo group.[3] |
The absence of a broad absorption band around 3300 cm⁻¹ (characteristic of the starting material's -OH group) coupled with the appearance of the two strong nitrate bands provides high confidence in the success of the chemical transformation.
Raman Spectroscopy: A Complementary View
Causality of Choice: While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light.[5] It serves as an excellent complementary technique. The symmetric nitrate stretch is often very strong and sharp in the Raman spectrum, and since water is a weak Raman scatterer, this technique can be advantageous for in-situ monitoring in aqueous workup phases.
Comparative Analysis: FTIR vs. Raman
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Verdict for this compound |
| Principle | IR Absorption | Inelastic Light Scattering | Both are effective for vibrational analysis. |
| Key Signal | Strong N=O asymmetric stretch | Strong N-O symmetric stretch | FTIR is arguably more direct for the key asymmetric band. |
| Sample Prep | Very simple (ATR) | Simple, can use glass vials | Both are straightforward. |
| Interference | Water is a strong absorber | Water is a weak scatterer | Raman is superior for aqueous solutions. |
| Commonality | Ubiquitous in organic labs | Less common but growing | FTIR is the more standard initial check. |
For routine confirmation, FTIR is faster and more universally available. Raman becomes a powerful alternative for specialized applications, such as reaction monitoring in protic solvents.
Part 2: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Blueprint
While vibrational spectroscopy confirms the presence of functional groups, NMR spectroscopy maps the atomic connectivity, providing the definitive carbon-hydrogen framework of the molecule. It is the gold standard for unambiguous structure elucidation.[6]
Causality of Choice: For a molecule like this compound, with four chemically distinct methylene (-CH₂) groups, ¹H and ¹³C NMR can resolve each unique environment. The chemical shifts are highly sensitive to the electronegative bromine and nitrate ester substituents, allowing for precise assignment of each position in the butyl chain.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated shimming routine to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. A typical experiment may run from several minutes to an hour.
Data Interpretation and Comparison:
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Br-CH₂ -CH₂-CH₂-CH₂-ONO₂ | Triplet, ~3.4 ppm | ~32 ppm | Deshielded by adjacent Br atom. |
| Br-CH₂-CH₂ -CH₂-CH₂-ONO₂ | Multiplet, ~2.1 ppm | ~28 ppm | Less influenced by electronegative groups. |
| Br-CH₂-CH₂-CH₂ -CH₂-ONO₂ | Multiplet, ~1.9 ppm | ~29 ppm | Slightly deshielded by proximity to -ONO₂. |
| Br-CH₂-CH₂-CH₂-CH₂ -ONO₂ | Triplet, ~4.5 ppm | ~72 ppm | Most deshielded due to highly electronegative -ONO₂ group.[3] |
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration.
The combination of four unique signals in both the ¹H and ¹³C spectra, with appropriate chemical shifts, splitting patterns, and integrations (1:1:1:1 ratio of the methylene groups in the ¹H spectrum), provides an unassailable confirmation of the this compound structure.
Part 3: Mass Spectrometry - The Molecular Weight and Isotopic Fingerprint
Causality of Choice: Mass spectrometry (MS) is the ultimate tool for confirming the molecular formula. For halogenated compounds, it offers a unique and definitive piece of evidence: the isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in a characteristic "double peak" for the molecular ion and any bromine-containing fragments, separated by two mass units (m/z), which is a powerful diagnostic tool.
Data Interpretation:
-
Molecular Ion (M⁺): The calculated monoisotopic mass of C₄H₈⁷⁹BrNO₃ is 196.96876 Da.[7] In a low-resolution mass spectrum, this will appear as a pair of peaks of almost equal intensity at nominal m/z values of 197 and 199, corresponding to [M(⁷⁹Br)]⁺ and [M(⁸¹Br)]⁺. The presence of this M⁺ / M+2 pattern is definitive proof of a single bromine atom in the molecule.[3]
-
Fragmentation Pattern: The weakest bond in the molecule is often the C-Br bond. Therefore, a primary fragmentation pathway involves the loss of a bromine radical, leading to a significant fragment ion.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Bromobutyl Nitrate and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the nuances of analytical techniques is paramount. This guide provides an in-depth comparison of mass spectrometry approaches for the analysis of 4-bromobutyl nitrate and its derivatives. We will delve into the expected fragmentation patterns, compare the utility of different ionization techniques, and provide actionable experimental protocols to empower your research.
Introduction to this compound and its Analytical Challenges
This compound (C₄H₈BrNO₃, Molecular Weight: 198.02 g/mol ) is a bifunctional molecule incorporating both a reactive alkyl bromide and a nitrate ester.[1] This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of a nitrooxy group, a common pharmacophore in vasodilators. However, the inherent reactivity and thermal lability of the nitrate ester group, combined with the presence of a halogen, present distinct challenges for mass spectrometric analysis. A successful analytical strategy must be chosen to preserve the molecular integrity as much as possible while still inducing informative fragmentation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for obtaining meaningful mass spectra for this compound and its derivatives. Here, we compare three common ionization methods: Electron Ionization (EI), Negative Ion Chemical Ionization (NICI), and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Expected Molecular Ion | Fragmentation | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[2] | Typically weak or absent. | Extensive, provides rich structural information. | Reproducible fragmentation patterns, extensive spectral libraries available. | Often fails to produce a molecular ion for labile molecules.[3][4] |
| Negative Ion Chemical Ionization (NICI) | A reagent gas creates a plasma of negative ions that react with the analyte, often through electron capture.[1][5] | May be observed as [M]- or adducts. | Softer ionization, less fragmentation than EI. Often dominated by fragments from the nitrate group. | High sensitivity for electrophilic compounds like nitrates and halides.[6] Selective ionization reduces matrix interference. | Less structural information from fragmentation compared to EI. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[7][8][9] | Readily observed as adducts (e.g., [M+Na]+, [M+H]+). | Minimal fragmentation ("soft" ionization). Fragmentation can be induced. | Ideal for polar and thermally labile molecules. Provides clear molecular weight information.[7] | Requires analyte to be soluble and ionizable in solution. Can be susceptible to ion suppression.[10] |
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, this compound is expected to undergo extensive fragmentation. The presence of two key functional groups, the nitrate ester and the alkyl bromide, will dictate the primary cleavage pathways.
A crucial characteristic of the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment containing bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in a pair of peaks (M+ and M+2) of almost equal intensity for all bromine-containing ions.[11][12]
Caption: Predicted EI fragmentation of this compound.
Negative Ion Chemical Ionization (NICI) Fragmentation
NICI is a softer ionization technique that is particularly sensitive for compounds with high electron affinity, such as alkyl nitrates and halogenated compounds.[5][6] The fragmentation is expected to be less extensive than in EI, with pathways dominated by the nitrate ester group.
Caption: Predicted NICI fragmentation of this compound.
Experimental Protocols
To facilitate the analysis of this compound and its derivatives, we provide the following starting-point protocols for GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for both EI and NICI analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 7250 Q-TOF)[13]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[13]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV[13]
-
Mass Range: m/z 40-300
-
Solvent Delay: 3 minutes
MS Conditions (NICI):
-
Reagent Gas: Methane at a flow of 20-40%[13]
-
Ion Source Temperature: 150 °C[13]
-
Electron Energy: 100-200 eV
-
Mass Range: m/z 40-300
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for ESI analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF)
-
LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
5% B to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Mass Range: m/z 50-500
Conclusion and Recommendations
The successful mass spectrometric analysis of this compound and its derivatives hinges on the selection of the appropriate ionization technique.
-
For structural elucidation and confirmation of known compounds , GC-MS with Electron Ionization (EI) is recommended due to its reproducible and detailed fragmentation patterns. The characteristic bromine isotope pattern will be a key diagnostic feature.
-
For trace-level detection and quantification , especially in complex matrices, GC-MS with Negative Ion Chemical Ionization (NICI) is the superior choice, offering high sensitivity and selectivity for this class of compounds.
-
For the analysis of thermally labile derivatives or when molecular weight confirmation is the primary goal , LC-MS with Electrospray Ionization (ESI) is the most suitable technique, as it provides clear molecular ion information with minimal fragmentation.
By understanding the principles behind each technique and utilizing the provided experimental protocols as a starting point, researchers can confidently and accurately characterize this compound and its derivatives, accelerating their drug discovery and development efforts.
References
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Restek Corporation. (2009). CI vs. EI. Chromatography Forum. Retrieved from [Link]
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A Comparative Guide to the Thermal Analysis of 4-Bromobutyl Nitrate: A DSC-Focused Approach
This guide provides an in-depth, comparative analysis of Differential Scanning Calorimetry (DSC) and other key thermoanalytical techniques for characterizing the thermal hazards of 4-bromobutyl nitrate. As a thermally unstable organic nitrate ester, understanding its decomposition behavior is paramount for ensuring safety and control in research, development, and manufacturing environments.[1][2] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, offering a self-validating framework for the rigorous thermal analysis of energetic materials.
Introduction: The Critical Need for Thermal Analysis of this compound
This compound (C₄H₈BrNO₃, MW: 198.02 g/mol ) is a key intermediate in the synthesis of various pharmacologically active compounds, including Latanoprostene Bunod, a drug used to treat high intraocular pressure.[1] However, its utility is shadowed by its inherent thermal instability, a characteristic common to organic nitrates.[1][2][3] The presence of the nitrate ester group (-ONO₂) renders the molecule energetic, with the potential for rapid, exothermic decomposition that can lead to a thermal runaway if not properly controlled.[1][2] The synthesis process itself is noted to be potentially explosive, underscoring the need for meticulous thermal characterization.[1][2]
Thermal analysis techniques are therefore not merely procedural; they are essential safety and process design tools. They allow researchers to quantify the energy released during decomposition, determine the temperatures at which decomposition begins, and predict the behavior of the material under various thermal conditions. Differential Scanning Calorimetry (DSC) serves as the frontline tool for this assessment due to its speed, sensitivity, and low sample volume requirements.[4] However, a comprehensive safety assessment often requires a multi-technique approach, integrating data from methods like Thermogravimetric Analysis (TGA), Accelerating Rate Calorimetry (ARC), and the Vent Sizing Package 2 (VSP2).
Differential Scanning Calorimetry (DSC): The Primary Screening Tool
DSC is the cornerstone of thermal hazard screening.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature, providing quantitative data on the onset temperature and enthalpy of exothermic or endothermic events.[5]
A robust DSC protocol is a self-validating system. Each parameter is chosen to maximize data quality while ensuring safety. For an energetic material like this compound, the causality behind our choices is critical.
Experimental Protocol: DSC Analysis of this compound
-
Crucible Selection: Use a high-pressure, hermetically sealed crucible (e.g., gold-plated stainless steel or coated aluminum).
-
Causality: this compound is a liquid that will vaporize upon heating.[1] More importantly, its decomposition generates gaseous products (like N₂ and CO₂), leading to significant pressure buildup.[3] A standard, crimped aluminum pan would rupture, invalidating the measurement and potentially contaminating the instrument. A hermetically sealed pan contains the sample and its decomposition products, ensuring that the measured heat flow corresponds to the total energy of decomposition.
-
-
Sample Preparation: Place a small, precisely weighed sample (typically 0.5 - 2.0 mg) into the crucible.
-
Causality: The small sample size is a critical safety measure. The decomposition of organic nitrates can be violent. Limiting the mass minimizes the total energy released, reducing the risk of an explosion that could damage the instrument or cause injury.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an identical, empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 20-50 mL/min).
-
Causality: The inert atmosphere prevents oxidative side-reactions with air, ensuring the observed exotherm is solely from the anaerobic decomposition of the nitrate ester.
-
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature well beyond the decomposition event (e.g., 350 °C).
-
Causality: A controlled heating rate is essential for kinetic analysis. A rate of 5-10 °C/min provides a good balance between signal resolution and experimental run time. Lower heating rates can provide more accurate onset temperatures.[4]
-
The resulting DSC thermogram for this compound would be expected to show a single, sharp exothermic peak, characteristic of a rapid decomposition reaction.
-
Onset Temperature (T_onset): This is the temperature at which the decomposition begins. It is a critical parameter for defining safe handling and storage temperatures.
-
Peak Temperature (T_peak): This indicates the temperature at which the decomposition reaction is at its maximum rate.
-
Enthalpy of Decomposition (ΔH_d): Calculated from the area under the exotherm, this value quantifies the total energy released (in J/g). A high ΔH_d (typically >500 J/g for energetic materials) signifies a significant thermal hazard.[4]
Comparative Techniques: Building a Comprehensive Safety Profile
While DSC is an excellent screening tool, a full understanding of thermal hazards, especially for process scale-up, requires additional data.
TGA measures the change in mass of a sample as a function of temperature.[6] It is used to determine decomposition temperatures and quantify mass loss.[6][7]
-
Principle & Insight: TGA complements DSC by showing when and how much mass is lost during decomposition. For this compound, a sharp drop in mass would be expected to coincide with the DSC exotherm, indicating that the decomposition products are volatile gases. If coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR), it can identify the evolved gases (e.g., NOx, CO₂, HBr).
-
Protocol: A small sample (2-5 mg) is heated on a sensitive microbalance in a controlled atmosphere. The primary output is a plot of mass vs. temperature.
ARC is considered the "gold standard" for assessing thermal runaway hazards.[8][9] It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[8][9]
-
Principle & Insight: A sample is heated in steps, and at each step, the instrument "waits" to detect any self-heating (an exotherm).[9] Once self-heating is detected, the instrument switches to adiabatic mode, matching the sample's temperature so no heat is lost. This allows for the direct measurement of the temperature and pressure rise rates under runaway conditions. ARC provides critical data for process safety, such as the Time to Maximum Rate (TMR) and the Temperature of No Return (TNR).[10]
-
Protocol: A larger sample (typically 1-10 g) is placed in a robust metal bomb, which is then placed inside the calorimeter. The system follows a "heat-wait-search" protocol to find the onset of exothermic activity.
The VSP2 is a low thermal-inertia (low phi-factor) adiabatic calorimeter specifically designed to generate data for sizing emergency relief systems (vents) on chemical reactors.[11][12][13]
-
Principle & Insight: Like ARC, the VSP2 measures temperature and pressure rise under adiabatic conditions. However, its design with a lightweight test cell and larger sample size (typically 40-100 mL) provides data that can be directly scaled up to predict the behavior in a full-scale industrial process.[11][14][15] This is crucial for engineering safety systems that can safely handle a runaway reaction.
-
Protocol: A representative sample is charged to the test cell, which is placed in a containment vessel. The system is heated, and once an exotherm is detected, it tracks the adiabatic temperature and pressure rise.
Data Synthesis: A Comparative Overview
Choosing the right technique depends on the question being asked. The following table summarizes the key attributes of each method for analyzing this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) | Vent Sizing Package 2 (VSP2) |
| Primary Measurement | Differential Heat Flow | Mass Change | Adiabatic Temperature & Pressure | Adiabatic Temperature & Pressure (Low Phi) |
| Key Data Obtained | T_onset, T_peak, ΔH of Decomposition | Decomposition Temp., Mass Loss %, Residuals | T_onset, TMR, TNR, Self-Heat Rate | Adiabatic ΔT & ΔP, Scalable Vent Sizing Data |
| Typical Sample Size | 0.5 - 5 mg | 2 - 10 mg | 1 - 10 g | 40 - 100 mL |
| Primary Application | Screening: Initial hazard assessment, thermal stability determination. | Compositional Analysis: Quantifying decomposition, evolved gas analysis (with MS/FTIR). | Process Safety: "Worst-case" thermal runaway simulation, kinetics. | Engineering Safety: Emergency relief system design, direct process scale-up. |
| Advantages | Fast, high sensitivity, very small sample required. | Quantifies volatile products, can identify gases. | Simulates true adiabatic runaway, provides time-based data (TMR). | Low thermal inertia provides directly scalable data for reactor safety.[11][12] |
| Limitations | Sealed pan pressure can vary, not truly adiabatic, difficult to scale up. | No direct energy output (ΔH), pressure information is absent. | Higher thermal inertia (phi-factor) than VSP2, may underestimate runaway severity. | Larger sample required, more complex setup than DSC/TGA. |
Conclusion and Recommendations
A comprehensive thermal analysis of this compound should follow a tiered approach.
-
Initial Screening (DSC & TGA): Begin with DSC to rapidly determine the onset temperature and decomposition energy.[4] Concurrently, run a TGA analysis to correlate the energy release with mass loss. This initial data set provides the fundamental parameters for safe laboratory handling.
-
Process Safety Assessment (ARC): If this compound is to be used in larger-scale reactions or held at elevated temperatures, ARC testing is essential. The TMR and TNR data will define critical safety limits for the process.[8][10]
-
Scale-Up and Vent Sizing (VSP2): For pilot-plant or manufacturing scale, VSP2 data is required to properly engineer emergency relief systems, ensuring that any potential runaway reaction can be safely contained and vented.[11][15]
By integrating the quantitative energy data from DSC, the mass loss information from TGA, and the "worst-case" adiabatic data from ARC and VSP2, researchers and drug development professionals can build a robust, multi-faceted understanding of the thermal hazards associated with this compound, ensuring safety from the lab bench to full-scale production.
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A Comparative Guide to the Structural Validation of 4-Bromobutyl Nitrate Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 4-bromobutyl nitrate and distinguishing it from potential reaction side products. By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for ensuring the integrity of this versatile chemical intermediate.
The Synthetic Landscape: Formation of this compound and Potential Byproducts
The primary route to this compound is the nitration of 4-bromo-1-butanol using a sulfonitric mixture (a combination of nitric acid and sulfuric acid).[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the hydroxyl group of the alcohol.
While this reaction is generally efficient, the chemical environment and the nature of the starting material can lead to the formation of impurities. A key consideration is the potential for intramolecular cyclization of the starting material, 4-bromo-1-butanol, to form tetrahydrofuran (THF). This is particularly favored under basic conditions, which can arise during the workup phase of the synthesis if neutralization is not carefully controlled. Another potential impurity is 1,4-butanediol dinitrate, which can be formed if the 4-bromo-1-butanol starting material contains residual 1,4-butanediol.
To ensure the purity and correct structure of the final product, a multi-faceted analytical approach is essential. This guide will compare the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in identifying this compound and differentiating it from these potential contaminants.
Comparative Analysis of Spectroscopic Techniques
The following sections detail the expected spectroscopic signatures of this compound, its starting material, and key potential impurities. This comparative data is crucial for accurate structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms.
Expected NMR Data for this compound and Related Compounds:
| Compound Name | Structure | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Differentiating Features |
| This compound | Br-(CH₂)₄-ONO₂ | - CH₂ -ONO₂: ~4.5 (t) - CH₂ -Br: ~3.4 (t) - Br-CH₂-CH₂ -CH₂ -CH₂-ONO₂: ~2.0 (m) & ~1.9 (m) | - C H₂-ONO₂: ~70-75 - C H₂-Br: ~30-35 - -CH₂-C H₂-Br: ~28-32 - -ONO₂-CH₂-C H₂-: ~25-29 | Four distinct methylene signals in both ¹H and ¹³C spectra. The downfield shift of the methylene group attached to the nitrate ester is a key indicator. |
| 4-Bromo-1-butanol | Br-(CH₂)₄-OH | - CH₂ -OH: ~3.6 (t) - CH₂ -Br: ~3.4 (t) - Br-CH₂-CH₂ -CH₂ -CH₂-OH: ~1.9 (m) & ~1.7 (m) | - C H₂-OH: ~62 - C H₂-Br: ~34 - Br-CH₂-C H₂-: ~32 - HO-CH₂-C H₂-: ~30 | Presence of a broad singlet for the hydroxyl proton (variable chemical shift). The methylene attached to the hydroxyl group is significantly more shielded than the one attached to the nitrate group in the product. |
| Tetrahydrofuran (THF) | C₄H₈O | - O-CH₂ : ~3.7 (m) - O-CH₂-CH₂ : ~1.8 (m) | - O-C H₂: ~68 - O-CH₂-C H₂: ~26 | High symmetry leads to only two distinct signals in both ¹H and ¹³C spectra. |
| 1,4-Butanediol Dinitrate | O₂NO-(CH₂)₄-ONO₂ | - CH₂ -ONO₂: ~4.5 (m) - -CH₂-CH₂ -CH₂-CH₂-: ~1.9 (m) | - C H₂-ONO₂: ~72 - -CH₂-C H₂-CH₂-CH₂-: ~24 | Due to symmetry, only two signals are expected in both ¹H and ¹³C spectra. The chemical shifts are similar to the nitrate-adjacent methylene in this compound. |
Note: Predicted NMR data is based on computational models and established chemical shift ranges. Experimental values may vary slightly based on solvent and instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying functional groups. The presence or absence of characteristic absorption bands provides definitive evidence for the success of the nitration reaction and the absence of hydroxyl-containing starting material.
Characteristic FTIR Absorption Bands:
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) | Interpretation |
| This compound | Nitrate Ester (-ONO₂) | ~1640 (strong, asymmetric stretch) ~1280 (strong, symmetric stretch) [4] | The presence of these two strong, distinct peaks is the primary evidence of a successful nitration. |
| 4-Bromo-1-butanol | Hydroxyl (-OH) | ~3600-3200 (broad, strong) | A broad absorption in this region indicates the presence of the hydroxyl group of the unreacted starting material. Its absence in the final product spectrum is a key indicator of reaction completion. |
| Tetrahydrofuran (THF) | Ether (C-O-C) | ~1100-1000 (strong) | While C-O stretching is present in the product, the characteristic ether stretch in THF is a strong, defining feature. |
| 1,4-Butanediol Dinitrate | Nitrate Ester (-ONO₂) | ~1630 (strong, asymmetric stretch) ~1280 (strong, symmetric stretch) | Similar to this compound, will show strong nitrate ester peaks. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering conclusive evidence of its identity.
Expected Mass Spectrometry Data:
| Compound | Molecular Weight | Expected Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | 198.02 g/mol [5] | m/z 197 and 199 (in ~1:1 ratio) | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity. |
| 4-Bromo-1-butanol | 153.02 g/mol | m/z 152 and 154 (in ~1:1 ratio) | Will also exhibit the characteristic bromine isotopic pattern. The molecular ion peak is significantly different from the product. |
| Tetrahydrofuran (THF) | 72.11 g/mol | m/z 72 | A single, distinct molecular ion peak. |
| 1,4-Butanediol Dinitrate | 180.12 g/mol [6] | m/z 180 | The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[7] |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Synthesis of this compound
This protocol is adapted from established methods for the nitration of alcohols.[1][3]
Materials:
-
4-bromo-1-butanol
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium hydroxide solution (e.g., 2 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to -5 to 5°C, slowly add fuming nitric acid to a solution of concentrated sulfuric acid in dichloromethane.
-
To this mixture, add 4-bromo-1-butanol dropwise, ensuring the temperature remains between -5 and 5°C.
-
Stir the reaction mixture at this temperature for 2-5 hours.
-
Carefully pour the reaction mixture into ice-cold water, maintaining the temperature below 5°C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by a dilute sodium hydroxide solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the dichloromethane under reduced pressure to yield crude this compound.
Safety Precautions: This reaction is potentially explosive due to the use of strong acids and the thermally unstable nature of the product.[2][3] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The temperature must be strictly controlled throughout the reaction.
NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument manufacturer's instructions.
FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Sample Preparation (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of components prior to analysis.
-
Acquire the mass spectrum according to the instrument's standard operating procedures.
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and analytical validation process.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Comparative summary of key spectroscopic data for structural differentiation.
Conclusion
The structural validation of this compound requires a synergistic application of NMR, FTIR, and mass spectrometry. FTIR provides a rapid and definitive confirmation of the conversion of the alcohol to the nitrate ester. NMR spectroscopy offers a detailed map of the molecule's structure, allowing for the clear differentiation from the starting material and potential symmetric side products like THF and 1,4-butanediol dinitrate based on the number and chemical shifts of the signals. Finally, mass spectrometry gives unequivocal proof of the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a built-in validation point. By employing these techniques in concert and adhering to rigorous, self-validating protocols, researchers can ensure the structural integrity of their synthesized this compound, a critical step in its application in pharmaceutical and chemical synthesis.
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NIST. (n.d.). 1,4-Butanediol, dinitrate. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Efficacy Analysis of 4-Bromobutyl Nitrate as a Nitric Oxide Donor
In the landscape of nitric oxide (NO) research, the pursuit of ideal NO donors—molecules that can predictably and controllably release this critical signaling molecule—is of paramount importance. This guide provides an in-depth comparative analysis of 4-bromobutyl nitrate, an emerging organic nitrate, benchmarked against established NO donors. We will delve into the mechanistic nuances of NO release, present available efficacy data, and provide detailed experimental protocols to empower researchers in their selection and application of these vital chemical tools.
The Landscape of Nitric Oxide Donors: A Mechanistic Overview
The therapeutic and research applications of nitric oxide are vast, spanning from cardiovascular medicine to neuroscience and immunology. However, the transient and reactive nature of NO gas necessitates the use of donor compounds. These donors are broadly classified based on their chemical structure and mechanism of NO release.
-
Organic Nitrates: This class, which includes this compound and the well-known nitroglycerin, requires enzymatic bioactivation to release NO.[1] The primary enzyme involved is mitochondrial aldehyde dehydrogenase (ALDH2), which metabolizes the nitrate ester to release nitrite, a precursor to NO.[2][3] This enzymatic dependence is a critical factor influencing their potency and potential for tolerance development.
-
S-Nitrosothiols (RSNOs): These donors, such as S-nitroso-N-acetylpenicillamine (SNAP), feature an S-NO bond. NO release from RSNOs can be triggered by various stimuli, including light, heat, and metal ions, and they are also thought to act as endogenous NO carriers.[4][5] Their release kinetics can be more varied and context-dependent compared to other classes.
-
Diazeniumdiolates (NONOates): Characterized by the [N(O)NO]⁻ functional group, NONOates like diethylamine NONOate (DEA NONOate) spontaneously release NO in a pH-dependent manner.[6] This predictable, non-enzymatic release makes them valuable tools for in vitro studies where precise NO concentrations are required.
The choice of an NO donor is therefore a critical experimental parameter, dictated by the desired release profile, the biological system under investigation, and the specific scientific question being addressed.
Comparative Efficacy of this compound
This compound (C₄H₈BrNO₃) is a bifunctional molecule featuring a nitrate ester for NO donation and a bromine atom that allows for its incorporation into other molecules to create novel NO-donating prodrugs.[7] Its primary application to date has been as a synthetic intermediate.[8] While direct, head-to-head comparative studies with other NO donors are limited, we can infer its likely performance based on the well-characterized behavior of organic nitrates.
Data Presentation: A Comparative Overview of NO Donors
| Feature | This compound (Organic Nitrate) | S-Nitrosothiols (e.g., SNAP) | Diazeniumdiolates (e.g., DEA NONOate) |
| Mechanism of NO Release | Enzymatic bioactivation (primarily ALDH2)[1][2] | Spontaneous/triggered (light, heat, metal ions)[4] | Spontaneous, pH-dependent[6] |
| Release Kinetics | Dependent on enzyme activity, potential for tolerance[1] | Variable, can be rapid or sustained[9] | Predictable, first-order kinetics |
| Potency (Vasodilation) | Likely lower than nitroglycerin due to fewer nitrate groups[10] | Potent, but variable depending on the specific compound[9] | Potent, direct activators of soluble guanylyl cyclase[11] |
| Primary Application | Synthetic intermediate for NO-donating prodrugs[7] | Research tool for studying NO signaling, potential therapeutics[5] | In vitro research requiring precise NO concentrations[6] |
| Potential for Cytotoxicity | Can induce apoptosis at high concentrations[12] | Can induce apoptosis at high concentrations[12] | Can be cytotoxic at high concentrations, dependent on cell type[13][14] |
Note: The data for this compound is largely inferred from the known properties of organic nitrates. Direct comparative studies are needed for definitive characterization.
Key Experimental Protocols for Evaluating NO Donor Efficacy
To facilitate rigorous and reproducible research, we provide detailed protocols for essential assays in NO donor characterization.
Quantification of Nitric Oxide Release
Accurate measurement of NO release is fundamental to comparing the efficacy of different donors. While the Griess assay is a common indirect method, more sensitive and direct techniques are often preferred.
This method offers high sensitivity and real-time measurement of NO gas.
Principle: Nitric oxide reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[15][16]
Experimental Workflow:
Caption: Workflow for Chemiluminescence-based NO Detection.
Step-by-Step Protocol:
-
Instrument Setup: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions.
-
Sample Preparation: Prepare a stock solution of the NO donor in an appropriate solvent.
-
Reaction Initiation: In a sealed reaction vessel, add the NO donor solution to the desired buffer at 37°C.
-
NO Detection: Continuously pass a carrier gas (e.g., nitrogen) through the headspace of the reaction vessel and into the chemiluminescence analyzer.
-
Data Recording: Record the chemiluminescence signal over time to determine the kinetics of NO release.
EPR is a highly specific method for detecting and quantifying paramagnetic species like NO.
Principle: NO is a radical with an unpaired electron. In the presence of a magnetic field, it can absorb microwave radiation at a specific frequency. By using spin traps, such as iron-dithiocarbamate complexes, stable NO adducts are formed that produce a characteristic EPR spectrum, allowing for quantification.[17][18][19]
Experimental Workflow:
Caption: NO-sGC-cGMP Signaling Pathway.
Step-by-Step Protocol (ELISA-based):
-
Cell Culture: Plate vascular smooth muscle cells or other relevant cell types in a multi-well plate and grow to confluence.
-
Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation.
-
NO Donor Treatment: Add the NO donor at various concentrations to the cells and incubate for a defined period.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the ELISA kit manufacturer's instructions.
-
cGMP Quantification: Perform the cGMP competitive ELISA as per the kit protocol.
-
Data Analysis: Calculate the cGMP concentrations from the standard curve and plot dose-response curves to determine the EC₅₀ for each NO donor.
Concluding Remarks for the Researcher
The selection of an appropriate nitric oxide donor is a critical decision in experimental design. While this compound holds promise as a versatile synthetic building block for creating targeted NO-releasing agents, its direct efficacy as an NO donor requires further characterization. Researchers should consider the following:
-
Mechanism of Release: The enzymatic dependence of organic nitrates like this compound can be a confounding factor in in vitro systems lacking the necessary enzymes. In such cases, spontaneous donors like NONOates may be more suitable.
-
Release Kinetics: For studies requiring a sustained, low-level release of NO, S-nitrosothiols or certain long-half-life NONOates might be preferable.
-
Biological Context: The cellular environment, including the presence of thiols and redox state, can significantly influence the bioactivity of NO donors.
By carefully considering these factors and employing rigorous analytical methods as detailed in this guide, researchers can confidently select and utilize NO donors to advance our understanding of the multifaceted roles of nitric oxide in health and disease.
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Lau, H. W., & Sarembock, I. J. (2003). Cytotoxicity of nitric oxide donors in smooth muscle cells is dependent on phenotype, and mainly due to apoptosis. Atherosclerosis, 166(2), 223-232. [Link]
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Ferreira, J. C. B., & da-Silva, R. F. (2014). Organic Nitrates: Past, Present and Future. Journal of the Brazilian Chemical Society, 25(9), 1563-1574. [Link]
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Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899–942. [Link]
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Maia, L. B., & Moura, J. J. G. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in Molecular Biology, 1424, 81-102. [Link]
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Surapisitchot, J., & Morrow, J. D. (2015). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Pulmonary Circulation, 5(1), 32-41. [Link]
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Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899–942. [Link]
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Lee, Y. J., et al. (2017). Prolonged Nitric Oxide Exposure Enhances Anoikis Resistance and Migration through Epithelial-Mesenchymal Transition and Caveolin-1 Upregulation. International Journal of Molecular Sciences, 18(10), 2084. [Link]
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Jourd'heuil, D., & Jourd'heuil, F. L. (2002). Synergistic cytotoxicity from nitric oxide and hyperoxia in cultured lung cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 283(4), L784-L791. [Link]
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Woldman, Y. Y., et al. (2012). Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase. PLoS ONE, 7(10), e46112. [Link]
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Kleschyov, A. L., Wenzel, P., & Munzel, T. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide. Journal of Chromatography B, 851(1-2), 12-20. [Link]
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Roy, B., et al. (2022). Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds. Journal of Visualized Experiments, (180), e63486. [Link]
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Popova, E., & Kanygin, V. (2023). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. International Journal of Molecular Sciences, 24(21), 15891. [Link]
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Weller, R. B., et al. (2025). Assessment of Nitric Oxide Release In-Vitro via Low-Level Light Irradiation, Equivalent Blue or Red Visible Light Within Daylight. Preprints.org. [Link]
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Gasiūnienė, R., et al. (2015). Measurement of NO in biological samples. British Journal of Pharmacology, 172(6), 1620-1631. [Link]
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Zhang, X., et al. (2015). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide, 47, 39-46. [Link]
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Loscalzo, J. (2024). Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. International Journal of Molecular Sciences, 25(5), 2899. [Link]
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Le, P., et al. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Future Science OA, 7(2), FSO653. [Link]
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Singh, R. J., et al. (1995). NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Biochemical and Biophysical Research Communications, 210(1), 180-187. [Link]
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Haefeli, W. E., et al. (1992). Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins. Clinical Pharmacology & Therapeutics, 52(6), 590-596. [Link]
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Furlong, T. J., et al. (1994). Vascular and hemodynamic differences between organic nitrates and nitrites. Journal of Cardiovascular Pharmacology, 24(5), 727-734. [Link]
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Zhang, H., & Zhou, W. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Macromolecular Rapid Communications, 40(1), 1800669. [Link]
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Pereira, C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2580. [Link]
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Abrams, J. (1985). Hemodynamic effects of nitroglycerin and long-acting nitrates. The American Heart Journal, 110(1 Pt 2), 216-224. [Link]
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Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Clinical Pharmacology, 54(2), 119-129. [Link]
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D'Souza, F. M., et al. (2001). Vascular peroxynitrite formation during organic nitrate tolerance. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 121-127. [Link]
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Kleschyov, A. L., et al. (2003). Does nitric oxide mediate the vasodilator activity of nitroglycerin? Circulation Research, 93(9), e104-e111. [Link]
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Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507-520. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromobutyl Nitrate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, necessitating rigorous and safe disposal procedures. 4-Bromobutyl nitrate, a thermally unstable and energetic compound, requires meticulous attention to its end-of-life management to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and chemical knowledge.
Hazard Assessment: Understanding the Risks
This compound (C₄H₈BrNO₃) is a bifunctional molecule containing both a reactive alkyl bromide and an energetic nitrate ester group.[1] Its synthesis is known to be potentially explosive due to the possibility of a sudden increase in temperature and gas production.[2] The primary hazards associated with this compound are:
-
Energetic and Thermally Unstable: As a nitrate ester, it is considered a potentially explosive material that can decompose violently when subjected to heat, shock, or friction.[3]
-
Irritant: It is a known skin, eye, and respiratory irritant.[1]
-
Oxidizer: Nitrate compounds are strong oxidizers and can intensify fires when in contact with other materials.[3]
Given these properties, all handling and disposal operations must be conducted with extreme caution, adhering to strict safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[3] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and potential ignition. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of vapors and potential decomposition products.[4] |
Core Disposal Principles
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] These services are equipped to handle energetic and hazardous materials through controlled incineration with flue gas scrubbing or other specialized destruction methods.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
For situations where small, residual amounts of this compound require neutralization in the laboratory before disposal, the following protocol for alkaline hydrolysis can be employed. This procedure is designed to break down the energetic nitrate ester into less hazardous components.
Laboratory-Scale Neutralization Protocol
This protocol is intended for the neutralization of small quantities (less than 5 grams) of this compound. For larger quantities, professional disposal is mandatory.
Theoretical Basis: Alkaline Hydrolysis
Alkaline hydrolysis of alkyl nitrates proceeds via a nucleophilic substitution reaction, where the hydroxide ion attacks the nitrogen atom of the nitrate group, leading to the formation of an alcohol and the nitrate anion. The brominated end of the molecule will also be susceptible to hydrolysis, albeit potentially at a different rate, to form 4-bromo-1-butanol and subsequently butane-1,4-diol.
Required Materials
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Large beaker or flask (at least 10 times the volume of the neutralization solution)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
Step-by-Step Neutralization Procedure
-
Prepare the Neutralizing Solution: In a well-ventilated chemical fume hood, prepare a 2 M solution of sodium hydroxide in a 1:1 mixture of ethanol and water. For every 1 gram of this compound, prepare at least 50 mL of the neutralizing solution. The ethanol helps to solubilize the organic nitrate, facilitating a more controlled reaction.
-
Cool the Neutralizing Solution: Place the beaker containing the NaOH solution in an ice bath and allow it to cool to below 10°C. This is a critical step to manage the exothermic nature of the hydrolysis reaction and prevent a runaway reaction.
-
Controlled Addition of this compound: While vigorously stirring the cooled NaOH solution, add the this compound dropwise using a pipette. The rate of addition should be slow enough to prevent any significant temperature increase (maintain below 20°C).
-
Reaction Monitoring: Continue stirring the solution in the ice bath for at least 4 hours after the addition is complete. The disappearance of the organic layer (this compound is an oily liquid) is an indicator of reaction progress.
-
Quenching and pH Adjustment: After the 4-hour stirring period, remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 12-24 hours. Check the pH of the solution. If it is still highly basic (pH > 12), carefully neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) dropwise with continuous stirring and cooling.
-
Final Waste Collection: The resulting solution, containing alcohols, sodium bromide, sodium nitrate, and residual base/acid, should be collected in a properly labeled hazardous waste container.[3]
Decontamination and Spill Management
Equipment Decontamination
All glassware and equipment that have been in contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment three times with a solvent in which this compound is soluble, such as ethanol or acetone. Collect these rinsates as hazardous waste.
-
Alkaline Soak: Submerge the rinsed equipment in the 2 M ethanolic NaOH solution for at least 24 hours.
-
Final Cleaning: After the alkaline soak, wash the equipment with soap and water, followed by a final rinse with deionized water.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbent material into a designated container for hazardous waste.
-
Decontaminate: Decontaminate the spill area using the procedure outlined in section 5.1.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of hazardous chemicals is a cornerstone of laboratory safety. This compound, due to its energetic nature and irritant properties, demands a conservative and informed approach to its disposal. While professional waste management services remain the gold standard, this guide provides a detailed, step-by-step protocol for the neutralization of small, residual quantities in a laboratory setting. By adhering to these procedures, researchers can mitigate risks, ensure a safe working environment, and maintain regulatory compliance.
References
- Scott, S., et al. (2012). Nitrates - Standard Operating Procedure. University of California, Santa Barbara.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Researcher's Guide to Handling 4-Bromobutyl Nitrate: From Hazard Assessment to Disposal
As drug development professionals and researchers, our work necessitates the handling of highly reactive and novel compounds. 4-Bromobutyl nitrate is one such chemical where a thorough understanding of its properties is paramount to ensure laboratory safety. This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, grounded in established safety protocols and an understanding of the compound's chemical nature.
Hazard Assessment and Risk Mitigation
Before any procedure involving this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][5]
-
Cardiovascular Effects: Like other organic nitrates, absorption can lead to vasodilation, potentially causing dizziness, lightheadedness, or a drop in blood pressure.[6][7]
-
Potential for Energetic Decomposition: Although not fully characterized, the nitrate group implies that the compound could be thermally unstable or sensitive to shock.[3] Upon decomposition, it can release toxic fumes such as nitrogen oxides (NOx) and hydrogen chloride gas.[1]
To mitigate these risks, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical when handling this compound. The following table summarizes the minimum required PPE:
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face | Safety goggles and a full-face shield | Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face from unexpected reactions or splashes.[4][8] |
| Hand | Chemical-resistant gloves (Nitrile recommended) | Gloves must be inspected for any defects before use.[1][3] Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[1] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat provides protection against chemical splashes and potential fire hazards from the energetic nature of the compound.[4] |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors.[3][9] For non-routine operations or spills where vapor concentration may be high, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[1] |
Standard Operating Procedure for Handling this compound
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Preparation and Pre-Handling Checks
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[9]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the controlled area.
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical) are readily accessible and operational.[1]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling and Dispensing
-
Grounding: To prevent static discharge, which could be an ignition source, ensure all metal equipment is properly grounded.
-
Controlled Dispensing: When transferring the liquid, use a syringe or a cannula to avoid splashing.
-
Temperature Control: Avoid heating the compound unless absolutely necessary for a reaction. If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Avoid Contamination: Do not allow this compound to come into contact with incompatible materials, such as strong oxidizing agents, strong bases, or metals that could catalyze decomposition.
Post-Handling and Decontamination
-
Decontaminate Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with this compound using a suitable solvent (e.g., isopropanol), followed by a soap and water solution.
-
Clean Equipment: Thoroughly clean all glassware and equipment used in the procedure.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[1]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps for safely handling this compound from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]
-
Decontaminate the area as described above.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If safe to do so, increase ventilation to the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Waste Disposal
Due to its potential as an energetic material, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound" and any other required institutional information.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Incineration in a specialized chemical incinerator is a common disposal method for such compounds.[1][12]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and their colleagues, and ensuring a secure laboratory environment.
References
-
Capot Chemical Co., Ltd. (2022). MSDS of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020, June 12). Energetic Hazardous Wastes. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). Alkyl nitrites - Appropriate access and safety controls. Retrieved from [Link]
-
Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
-
Mayo Clinic. (2023, November 1). Amyl nitrite (inhalation route) - Side effects & dosage. Retrieved from [Link]
-
Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899–942. [Link]
-
Gas Safe Consultants. (2023, March 30). Cryogenic Personal Protective Equipment (PPE). Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, July 15). Ingesting or Inhaling Nitrite "Poppers" Can Cause Severe Injury or Death. Retrieved from [Link]
-
Enva. (n.d.). How Chemical Waste Is Treated. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). Energy - Hazardous Waste Experts. Retrieved from [Link]
-
GOV.UK. (n.d.). Alkyl nitrites (“poppers”) – updated harms assessment and consideration of exemption from the Psychoactive Substances Act (2016). Retrieved from [Link]
-
Indian Institute of Technology Bombay. (n.d.). Chemical safety MANUAL. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C4H8BrNO3 | CID 10420252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Amyl nitrite (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. fda.gov [fda.gov]
- 8. Cryogenic Personal Protective Equipment (PPE) - Gas Safe [gassafeconsultants.co.uk]
- 9. iitb.ac.in [iitb.ac.in]
- 10. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 11. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 12. How Chemical Waste Is Treated | Enva [enva.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
